Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVBGSLDDDRHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Bicyclo[2.2.1]heptane Scaffold and its Bridgehead Functionalization
The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid and structurally unique motif of significant interest in medicinal chemistry and materials science.[1] Its constrained three-dimensional architecture provides a valuable scaffold for the design of novel therapeutics by locking pendant functional groups into well-defined spatial orientations. The synthesis of bridgehead-substituted norbornane derivatives, such as Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate, presents a unique synthetic challenge due to the steric hindrance and electronic properties of the bridgehead positions. This guide provides a comprehensive overview of scientifically sound strategies for the synthesis of this important building block, focusing on the underlying chemical principles and providing detailed experimental insights.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, this compound, points to two primary synthetic strategies, both commencing from a common precursor, bicyclo[2.2.1]heptane-1,4-dicarboxylic acid. The choice between these routes may depend on factors such as starting material availability, scalability, and safety considerations.
Caption: Retrosynthetic analysis of this compound.
Route 1: Synthesis via Curtius or Hofmann Rearrangement from Bicyclo[2.2.1]heptane-1,4-dicarboxylic Acid
This is arguably the more direct and well-precedented approach. The key transformations involve the selective mono-esterification of the diacid, followed by the conversion of the remaining carboxylic acid to the amine functionality via either a Curtius or Hofmann rearrangement.
Step 1: Synthesis of Bicyclo[2.2.1]heptane-1,4-dicarboxylic Acid
While not explicitly detailed in the provided search results, a plausible synthesis of the starting diacid would involve a Diels-Alder reaction between a suitable dienophile and cyclopentadiene to form a bicyclo[2.2.1]heptene derivative, followed by oxidation and saturation of the double bond. For the purpose of this guide, we will assume the availability of this starting material.
Step 2: Selective Mono-esterification
The selective protection of one carboxylic acid group as a methyl ester is a critical step. This can be achieved by several methods, including statistical esterification followed by separation, or by using a protecting group strategy. A common approach involves the formation of an anhydride intermediate, which can then be selectively opened with methanol.
Table 1: Comparison of Mono-esterification Strategies
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Statistical Esterification | Dicarboxylic acid, Methanol (1 eq.), Acid catalyst (e.g., H₂SO₄), heat | Simple procedure | Yield of monoester is often low; requires chromatographic separation from di-ester and starting material. |
| Anhydride Opening | Dicarboxylic acid, Acetic anhydride, heat; then Methanol | Good selectivity for mono-ester formation | Requires an additional step for anhydride formation. |
| Protecting Group Strategy | e.g., Conversion to a silyl ester, followed by selective deprotection | High selectivity | Multi-step process, may require more expensive reagents. |
Step 3a: Curtius Rearrangement
The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[2][3] The reaction proceeds through an acyl azide and an isocyanate intermediate.[2]
Caption: Workflow for the Curtius Rearrangement.
Experimental Protocol: Curtius Rearrangement
-
Acyl Azide Formation: To a solution of 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride to form the acyl chloride. After completion of the reaction, the solvent is removed under reduced pressure. The crude acyl chloride is then dissolved in a suitable solvent like acetone and treated with an aqueous solution of sodium azide at low temperature (0 °C) to yield the acyl azide.
-
Rearrangement and Hydrolysis: The acyl azide is carefully extracted into an organic solvent (e.g., toluene) and heated to induce the rearrangement to the isocyanate. The isocyanate is then hydrolyzed by the addition of aqueous acid (e.g., HCl) to furnish the desired amine, which can be isolated as its hydrochloride salt.
Step 3b: Hofmann Rearrangement
Alternatively, the Hofmann rearrangement of a primary amide can be employed to synthesize the target amine.[4] This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) in a basic solution.
Caption: Workflow for the Hofmann Rearrangement.
Experimental Protocol: Hofmann Rearrangement
-
Amide Formation: The 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid is first converted to its corresponding primary amide. This is typically achieved by forming the acyl chloride followed by treatment with ammonia.
-
Rearrangement: The primary amide is then treated with a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) and heated. The reaction proceeds through an N-bromoamide and an isocyanate intermediate, which is subsequently hydrolyzed to the amine.
Route 2: Synthesis via Reduction of a Nitro Precursor
An alternative strategy involves the introduction of a nitro group at the 4-position, followed by its reduction to the corresponding amine. This route is contingent on the successful synthesis of the key nitro-substituted intermediate.
Step 1: Synthesis of Methyl 4-nitrobicyclo[2.2.1]heptane-1-carboxylate
The synthesis of bridgehead nitro-substituted norbornanes is not trivial and may require specialized nitrating agents or multi-step sequences. A potential, though challenging, approach could involve the synthesis of 4-nitrobicyclo[2.2.1]heptane-1-carboxylic acid followed by esterification.
Step 2: Selective Reduction of the Nitro Group
A key challenge in this route is the selective reduction of the nitro group in the presence of the methyl ester. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) can sometimes lead to the reduction of the ester. However, several chemoselective methods have been developed for this purpose.
Table 2: Reagents for Selective Nitro Group Reduction in the Presence of an Ester
| Reducing Agent | Reagents and Conditions | Selectivity | Reference |
| Tin(II) Chloride | SnCl₂·2H₂O, Ethanol | High selectivity for the nitro group. | [5] |
| Iron in Acidic Media | Fe, HCl or NH₄Cl | Classic and robust method, generally good selectivity. | [5] |
| Sodium Borohydride with a Transition Metal Salt | NaBH₄, FeCl₂ | High chemoselectivity and excellent yields. | [1][6] |
| Catalytic Transfer Hydrogenation | Pd/C with a hydrogen donor (e.g., ammonium formate) | Can be selective, but requires careful optimization. | [7] |
Experimental Protocol: Selective Nitro Reduction with NaBH₄-FeCl₂ [6]
-
In a round-bottom flask, dissolve the Methyl 4-nitrobicyclo[2.2.1]heptane-1-carboxylate in a suitable solvent such as methanol.
-
Add iron(II) chloride (FeCl₂) and stir the mixture.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through well-established organic transformations. The choice of the synthetic route will be dictated by the availability of starting materials and the desired scale of the synthesis. The Curtius and Hofmann rearrangements on a mono-protected dicarboxylic acid precursor represent a robust and reliable approach. The alternative route via the reduction of a nitro-intermediate, while potentially shorter, is dependent on the efficient synthesis of the nitro-substituted precursor. Further optimization of these routes, particularly in terms of green chemistry principles and scalability, will be beneficial for the wider application of this valuable building block in drug discovery and development.
References
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- Senda, Y., et al. (1976). The Stereochemistry of the Addition of Trimethylaluminum to Bicyclo[2.2.1]heptan-2-one. Bulletin of the Chemical Society of Japan, 49(4), 1141-1142.
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A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Introduction
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is a novel bicyclic amino acid ester with significant potential in medicinal chemistry and drug development. Its rigid bicyclo[2.2.1]heptane (norbornane) scaffold provides a unique three-dimensional geometry that can be exploited to design molecules with specific pharmacological profiles. A thorough understanding of its physicochemical properties is paramount for its successful application, influencing everything from synthetic route optimization to formulation development and pharmacokinetic behavior. This guide provides an in-depth analysis of the core physicochemical properties of this compound and outlines detailed, field-proven methodologies for their experimental determination.
Molecular Structure and Core Properties
The foundational properties of a compound are derived from its molecular structure. These parameters are the starting point for any physicochemical assessment.
Chemical Structure:
Caption: 2D representation of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 169.22 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1252672-38-0 | [2][3] |
| Canonical SMILES | COC(=O)C12CCC(C1)(CC2)N | [1] |
| InChIKey | SLVBGSLDDDRHKZ-UHFFFAOYSA-N | [1] |
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
Theoretical Prediction
Computational models provide a rapid initial assessment of lipophilicity.
Table 2: Computed Lipophilicity and Related Descriptors
| Descriptor | Value | Source |
| XLogP3 | 0.2 | [1] |
| LogP | 0.821 | [2] |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | [1][2] |
These values suggest that this compound is a relatively polar molecule.
Experimental Determination: Shake-Flask Method
The shake-flask method is the traditional and most widely accepted technique for LogP determination.[4]
Protocol:
-
Preparation of Phases: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and purified water, followed by separation for 24 hours.[5]
-
Dissolution: Accurately weigh the compound and dissolve it in one of the phases.
-
Partitioning: Add a known volume of the second phase to the solution from step 2.
-
Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]
Causality and Self-Validation: This method directly measures the partitioning of the compound between the two immiscible phases, providing a gold-standard value. The use of a validated analytical method for quantification ensures accuracy. Running replicates and confirming mass balance are essential for self-validation.
Caption: Workflow for Shake-Flask LogP Determination.
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. For this compound, the primary amine will have a basic pKa.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination.[7]
Protocol:
-
Solution Preparation: Prepare a solution of the compound in water at a known concentration.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.
-
Data Acquisition: Record the pH as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa corresponds to the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more precise determination.
Causality and Self-Validation: This method relies on the fundamental relationship between pH, pKa, and the ratio of protonated to deprotonated species, as described by the Henderson-Hasselbalch equation. The use of a calibrated pH meter and standardized titrant ensures accuracy. The shape of the titration curve provides internal validation of the process.
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation.
Experimental Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Sample Preparation: Add an excess of the solid compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method like HPLC-UV.
-
Result: The measured concentration represents the thermodynamic solubility at that specific temperature and pH.
Causality and Self-Validation: This method ensures that a true equilibrium between the solid and dissolved states is achieved, providing the most accurate measure of solubility.[8] It is crucial to confirm that the solid material remaining after the experiment is chemically and physically identical to the starting material (e.g., by DSC or XRPD) to rule out any transformations.
Caption: Thermodynamic Solubility Determination Workflow.
Thermal Properties
Thermal analysis provides insights into the stability, melting behavior, and purity of a compound.
Experimental Determination: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful complementary techniques.[9]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to identify polymorphic transitions.[10]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperature.[10][11]
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
Instrument Setup: Place the sample pan and a reference pan in the instrument.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis:
-
DSC: The melting point is determined from the onset or peak of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion.
-
TGA: The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (Td).[12]
-
Causality and Self-Validation: DSC directly measures the energy changes associated with phase transitions, while TGA directly measures mass changes due to decomposition. The combination of these techniques provides a comprehensive thermal profile. The sharpness of the DSC melting peak can be an indicator of purity.
Spectroscopic Properties
Table 3: Spectroscopic Characterization Methods
| Technique | Information Provided |
| ¹H NMR | Provides information on the number, connectivity, and chemical environment of hydrogen atoms. |
| ¹³C NMR | Provides information on the number and types of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information on the molecular formula and fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-O). |
An example of NMR data for a related bicyclo[2.2.1]heptane carboxylate shows characteristic shifts that would be expected for this class of compounds.[13]
Conclusion
A comprehensive understanding of the physicochemical properties of this compound is fundamental to unlocking its potential in drug discovery and development. This guide has outlined the core properties of interest and provided robust, validated experimental protocols for their determination. By systematically applying these methodologies, researchers can generate the high-quality data necessary to make informed decisions and accelerate their research programs.
References
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- Zhang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
- MDPI. (2022). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. MDPI. [Link]
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Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate: A Rigid Scaffold for Modern Drug Discovery
An In-depth Technical Guide:
Abstract
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is a bifunctional chemical entity built upon the conformationally constrained norbornane framework. Its rigid three-dimensional structure, combined with the orthogonal amino and methyl ester functionalities at its bridgehead positions, makes it a highly valuable building block for medicinal chemistry and drug development. By pre-organizing pharmacophoric elements in a defined spatial orientation, this scaffold enables the design of potent and selective ligands with improved pharmacokinetic profiles. This guide provides a comprehensive analysis of its structure, a deconstruction of its formal IUPAC nomenclature, an overview of its physicochemical properties, and a discussion of its strategic applications in the synthesis of novel therapeutics.
The Strategic Value of Rigid Scaffolds in Medicinal Chemistry
The paradigm of drug design has increasingly shifted towards the utilization of sp³-rich, three-dimensional molecular scaffolds. Unlike flexible aliphatic chains, which can adopt numerous conformations, rigid frameworks like bicyclo[2.2.1]heptane (commonly known as norbornane) lock substituents into precise spatial arrangements. This conformational restriction offers several distinct advantages in drug development:
-
Enhanced Potency and Selectivity: By minimizing the entropic penalty of binding to a biological target, pre-organized ligands often exhibit higher affinity. The defined geometry can also improve selectivity by favoring interactions with the intended target over off-targets.
-
Improved Physicochemical Properties: Incorporating rigid, non-aromatic scaffolds can increase the fraction of sp³ carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates. This can lead to improved solubility, reduced metabolic liability, and better overall drug-like properties.
-
Vectorial Exploration of Chemical Space: The fixed exit vectors of substituents on a rigid core allow for systematic and predictable exploration of the binding pocket of a protein or enzyme, facilitating structure-activity relationship (SAR) studies. Bicyclo[2.2.1]heptane derivatives have been successfully incorporated into a number of approved drugs, demonstrating their clinical relevance.[1]
This compound is an exemplary embodiment of this design principle, offering two key points for chemical diversification from a stable and well-defined core.
Molecular Identity and Structural Analysis
A thorough understanding of the molecule begins with its fundamental identity and the unique architecture of its bicyclic core.
Chemical and Physical Properties
The key identifying and physicochemical properties of the compound are summarized below. These computed parameters are crucial for predicting its behavior in biological systems and for planning synthetic modifications.
| Property | Value | Source |
| CAS Number | 1252672-38-0 | [2][3][4] |
| Molecular Formula | C₉H₁₅NO₂ | [3][5][6] |
| Molecular Weight | 169.22 g/mol | [3][5] |
| IUPAC Name | This compound | [5] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [3] |
| Computed LogP | 0.821 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Structural Elucidation
The structure is defined by the bicyclo[2.2.1]heptane skeleton. This framework is formed by a cyclohexane ring bridged by a methylene group. The carbons where the bridge originates (C1 and C4) are known as bridgehead carbons .
The standard numbering convention for this system is as follows:
In this compound, the methyl carboxylate group is attached to the C1 bridgehead, and the amino group is attached to the C4 bridgehead. This substitution pattern results in a rigid, linear arrangement of the two functional groups across the molecular framework.
Deconstructing the IUPAC Nomenclature
The formal IUPAC name, while precise, can be broken down to better understand the molecule's structure.
-
Parent Hydride: The core structure is bicyclo[2.2.1]heptane.
-
bicyclo: Indicates a bicyclic compound.
-
heptane: Denotes a total of seven carbon atoms.
-
[2.2.1]: Describes the lengths of the bridges connecting the two bridgehead carbons (C1 and C4). There are two carbons in the path C1-C2-C3-C4, two carbons in the path C1-C6-C5-C4, and one carbon in the path C1-C7-C4.
-
-
Principal Functional Group: The ester function is the highest priority group, giving the suffix -carboxylate. Since it is a methyl ester, it is preceded by methyl. The ester is located at C1, so it is designated as -1-carboxylate.
-
Substituent: The amino group is treated as a substituent, indicated by the prefix amino-. It is located at C4, hence 4-amino.
-
Assembling the Name: Combining these elements gives the full IUPAC name: This compound .[5]
A Note on Stereochemistry: Endo vs. Exo
A common source of confusion in this bicyclic system is the use of endo and exo stereodescriptors. It is critical to understand that these terms apply only to substituents on the non-bridgehead carbons (C2, C3, C5, and C6).
-
Exo substituents are on the same side of the cyclohexane ring as the shorter (C7) bridge.
-
Endo substituents are on the opposite side of the shorter bridge.
Since the functional groups in this compound are located at the bridgehead positions C1 and C4, the exo and endo descriptors are not applicable. Some suppliers may use stereochemical descriptors like (1r,4r) to define the molecule's absolute configuration in a specific context, but for the achiral parent compound, this is not standard.[2]
Synthetic Strategies and Methodologies
While the direct synthesis of this specific molecule is not widely published, a plausible synthetic route can be designed based on established transformations of the bicyclo[2.2.1]heptane system. A logical retrosynthetic analysis points to a precursor with two carboxylic acid groups, one of which can be selectively converted to the amine.
Retrosynthetic Workflow
A robust strategy involves the transformation of a C4 carboxylic acid into an amine via a rearrangement reaction, such as the Curtius rearrangement, which is known to proceed with retention of configuration.
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An In-Depth Technical Guide to Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry
In the intricate world of drug design, the conformational rigidity of a molecule can be a decisive factor in its efficacy and selectivity. The bicyclo[2.2.1]heptane framework, a bridged bicyclic hydrocarbon, offers a structurally constrained and three-dimensionally defined scaffold that has garnered significant interest in medicinal chemistry. Its rigid nature allows for the precise positioning of pharmacophoric groups, minimizing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity. This guide focuses on a key derivative of this scaffold, Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate, providing a comprehensive overview of its synthesis, characterization, and potential applications as a valuable building block in the development of novel therapeutics.
Molecular Identification and Physicochemical Properties
CAS Number: 1252672-38-0[1]
This compound is a bifunctional molecule featuring a bridgehead carboxylic acid methyl ester and an amino group at the C4 position of the bicyclo[2.2.1]heptane core. This unique arrangement of functional groups on a rigid skeleton makes it an attractive starting material for creating diverse chemical libraries.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 4-aminonorbornane-1-carboxylate, Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-amino-, methyl ester | [1] |
Synthesis and Purification: A Step-by-Step Protocol
Part 1: Synthesis of the Precursor - 4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid
The synthesis of the precursor acid, 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid (CAS No. 737693-57-1)[3], is a critical first step. A common strategy for introducing functionality at the bridgehead position of bicyclic systems involves multi-step sequences. A potential synthetic pathway is outlined below.
Caption: Proposed synthetic pathway for the precursor acid.
Experimental Protocol (Hypothetical):
-
Synthesis of a suitable bicyclo[2.2.1]heptane-1,4-dicarboxylic acid derivative: This can be achieved through various routes, often starting from a Diels-Alder reaction to construct the bicyclic core, followed by functional group interconversions to install carboxylic acid moieties at the C1 and C4 positions.
-
Selective functionalization and rearrangement: One of the carboxylic acid groups is selectively converted to a functional group amenable to a Curtius or Hofmann rearrangement (e.g., an acyl azide or an amide). This rearrangement introduces the amino group at the C4 position. The remaining carboxylic acid at C1 is typically protected during this step.
-
Deprotection: The protecting groups on the amino and carboxylic acid functionalities are removed to yield 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid.
Part 2: Fischer Esterification to Yield the Final Product
With the precursor acid in hand, the final step is a classic Fischer esterification to form the methyl ester.[4][5][6][7][8] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction to completion, the alcohol (methanol in this case) is typically used in large excess.[5]
Caption: Fischer esterification of the precursor acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid in a large excess of anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization: A Predictive Analysis
While experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and the known spectral data of related compounds.[9]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the amino and ester functional groups.[10][11][12][13]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium, often two bands for a primary amine |
| C-H Stretch (aliphatic) | 2850-2960 | Strong |
| C=O Stretch (ester) | 1730-1750 | Strong |
| C-O Stretch (ester) | 1150-1250 | Strong |
| N-H Bend (amine) | 1590-1650 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will exhibit signals corresponding to the methyl ester protons and the protons of the bicyclic framework. The rigid nature of the bicyclo[2.2.1]heptane system will lead to complex splitting patterns for the aliphatic protons.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ (methyl ester) | ~3.7 | Singlet |
| -NH₂ (amine) | Broad signal, variable (1.0-3.0) | Singlet |
| Bicyclic framework protons | 1.2-2.5 | Complex multiplets |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbons of the bicyclic core.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | 170-175 |
| -OCH₃ (methyl ester) | ~52 |
| C4 (carbon bearing the amino group) | 45-55 |
| C1 (bridgehead carbon with ester) | 40-50 |
| Other bicyclic framework carbons | 25-45 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 169. The fragmentation pattern would be characteristic of amino esters and bicyclic systems, with potential losses of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and fragmentation of the bicyclic ring system.[14][15][16]
Applications in Drug Development: A Scaffold for Innovation
The rigid bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, often employed as a bioisostere for phenyl rings or as a conformational constraint for flexible ligands.[17] this compound, with its strategically placed functional groups, serves as a versatile starting point for the synthesis of a wide range of drug candidates.
Caption: Potential applications in drug development.
Constrained Analogs of Bioactive Molecules
The primary amino group can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol for further functionalization. This allows for the systematic exploration of the chemical space around the rigid bicyclic core.
For instance, derivatives of aminobicyclo[2.2.1]heptane have been investigated as:
-
Antiviral agents: The rigid scaffold can mimic the conformation of nucleosides, leading to potent inhibitors of viral polymerases.
-
Central Nervous System (CNS) agents: The defined stereochemistry of the bicyclic system can lead to selective ligands for various CNS receptors, such as nicotinic and muscarinic acetylcholine receptors.
-
Enzyme inhibitors: The constrained framework can be used to design potent and selective enzyme inhibitors by mimicking the transition state of an enzymatic reaction.[18]
Building Blocks for PROTACs
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that induces the degradation of target proteins. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The rigid nature of the bicyclo[2.2.1]heptane core makes it an attractive component for the linker, providing conformational restriction and potentially improving the efficacy of the PROTAC.
Conclusion: A Promising Future in Rational Drug Design
This compound represents a valuable and versatile building block for medicinal chemists. Its rigid, three-dimensional structure, combined with the presence of two readily modifiable functional groups, provides a powerful platform for the design and synthesis of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. As the demand for new drugs with novel mechanisms of action continues to grow, the strategic use of constrained scaffolds like the bicyclo[2.2.1]heptane system will undoubtedly play an increasingly important role in the future of drug discovery.
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The Bicyclo[2.2.1]heptane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane, or norbornane, scaffold has emerged as a cornerstone in contemporary drug discovery, prized for its unique structural and physicochemical properties. Its rigid, three-dimensional framework offers a distinct advantage in the design of novel therapeutics, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. This guide provides a comprehensive technical overview of bicyclo[2.2.1]heptane derivatives in medicinal chemistry, from their synthesis and structure-activity relationships to their diverse therapeutic applications.
The Bicyclo[2.2.1]heptane Core: A Foundation for Innovation
The inherent rigidity of the bicyclo[2.2.1]heptane system reduces the entropic penalty upon binding to a protein target, a favorable characteristic in drug design. This conformational constraint, coupled with its sp³-rich nature, enhances metabolic stability and can improve pharmacokinetic profiles. These attributes have led to the incorporation of the norbornane motif into a number of approved drugs and a multitude of clinical candidates.
Crafting the Core: Synthetic Strategies
The construction of the bicyclo[2.2.1]heptane framework predominantly relies on the powerful and versatile Diels-Alder reaction. This [4+2] cycloaddition of a conjugated diene, typically cyclopentadiene, with a dienophile is a highly efficient method for creating the bicyclic system.
Experimental Protocol: Diels-Alder Synthesis of a Bicyclo[2.2.1]heptane Derivative
The following protocol outlines a general procedure for the synthesis of a functionalized bicyclo[2.2.1]heptane via a Diels-Alder reaction.[1]
Reaction: Cyclopentadiene + Maleic Anhydride → cis-Norbornene-5,6-endo-dicarboxylic anhydride
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Petroleum ether
-
Cracking apparatus (for depolymerization of dicyclopentadiene)
-
Reaction flask with reflux condenser
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (170 °C) and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold and used promptly as it readily dimerizes.
-
Reaction Setup: Dissolve maleic anhydride in ethyl acetate in a reaction flask with gentle warming.
-
Cycloaddition: Cool the maleic anhydride solution in an ice bath and slowly add the freshly prepared cyclopentadiene with stirring.
-
Reaction Progression: An exothermic reaction will occur. Control the temperature with the ice bath. After the initial reaction subsides, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Isolation of Product: The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will precipitate from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold petroleum ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent if necessary.
This fundamental reaction can be adapted to produce a wide array of substituted bicyclo[2.2.1]heptane derivatives by employing different dienophiles and dienes. Furthermore, enantioselective synthesis can be achieved through the use of chiral catalysts or auxiliaries.
Synthesis of Heterocyclic Analogs
The replacement of a methylene bridge with a heteroatom, such as nitrogen (7-azabicyclo[2.2.1]heptane) or oxygen (7-oxabicyclo[2.2.1]heptane), introduces further diversity and can significantly modulate the biological activity of the resulting compounds. The synthesis of these heterocyclic analogs often involves multi-step sequences, including intramolecular cyclization reactions.[2] For instance, N-substituted 7-azabicyclo[2.2.1]heptanes can be synthesized from 4-aminocyclohexanol through a five-step sequence involving N-protection, activation of the hydroxyl group, intramolecular cyclization, deprotection, and final N-substitution.[2]
Therapeutic Vistas: Applications in Drug Discovery
The versatility of the bicyclo[2.2.1]heptane scaffold has been exploited in the development of agents targeting a broad spectrum of diseases.
Oncology: Targeting Cancer Metastasis with CXCR2 Antagonists
The chemokine receptor CXCR2 has emerged as a critical player in cancer progression, particularly in mediating metastasis.[3][4] Bicyclo[2.2.1]heptane-containing compounds have been identified as potent and selective CXCR2 antagonists, demonstrating promise in preclinical cancer models.
The CXCR2 signaling pathway, upon activation by its chemokine ligands (e.g., CXCL1, CXCL5, CXCL8), triggers a cascade of downstream events that promote tumor cell migration, invasion, and angiogenesis.[5][6][7]
Structure-Activity Relationship (SAR) of Bicyclo[2.2.1]heptane-based CXCR2 Antagonists:
| Compound | R Group | CXCR2 IC50 (nM) | Selectivity (CXCR1/CXCR2) |
| 1a | -H | 62 | 113 |
| 2e | -CONH-c-C₅H₉ | 48 | 60.4 |
Data sourced from Che et al. (2018)
Compound 2e , featuring a bicyclo[2.2.1]heptane moiety, demonstrated potent CXCR2 antagonistic activity with an IC50 of 48 nM and good selectivity over the related CXCR1 receptor.[8] This compound also exhibited favorable pharmacokinetic properties, highlighting the potential of this scaffold in developing orally bioavailable anticancer agents.[8]
Neurodegenerative Disorders: Modulating NMDA Receptor Activity
Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in the pathophysiology of several neurodegenerative diseases. Bicyclo[2.2.1]heptan-2-amine derivatives have been investigated as uncompetitive NMDA receptor antagonists, showing potential for neuroprotection.[9]
| Compound | Structure | NMDA Receptor Binding Ki (µM) | In vivo Activity (MES test) |
| Memantine | Adamantane derivative | ~1-5 | Active |
| 5a | 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine | 7.86 | Active |
Data sourced from Ates-Alagoz et al. (2013) and Smolecule[8][10]
Compound 5a displayed moderate binding affinity to the NMDA receptor and showed neuroprotective effects in preclinical models, with a toxicity profile comparable to the FDA-approved drug memantine.[10][11][12]
Antiviral Applications
The rigid bicyclo[2.2.1]heptane framework has been incorporated into nucleoside analogs to create novel antiviral agents. These compounds have shown activity against a range of viruses, including herpes simplex virus (HSV-1) and influenza.
| Compound | Nucleobase | Virus | IC50 (µM) |
| 6j | 6-N-pentyl-2-amino-purine | HSV-1 | 15 |
| 6d | 6-N-ethyl-2-amino-purine | HSV-1 | 21 |
| Acyclovir | Guanine analog | HSV-1 | 28 |
Data sourced from Tanase et al. (2019)[13][14][15]
Several of these bicyclo[2.2.1]heptane-based nucleoside analogs exhibited anti-HSV-1 activity comparable to or better than the established antiviral drug acyclovir.[13][14][15]
Other Therapeutic Areas
Bicyclo[2.2.1]heptane derivatives have also been explored as:
-
Analgesics and Anti-inflammatory Agents: 7-Azabicyclo[2.2.1]heptane derivatives have shown promise as potent analgesics.
-
Prostaglandin D2 Receptor Antagonists: These compounds are being investigated for the treatment of allergic diseases such as asthma and allergic rhinitis.[16]
Conclusion and Future Directions
The bicyclo[2.2.1]heptane scaffold has proven to be a remarkably fruitful platform for the discovery of novel therapeutic agents. Its inherent structural rigidity and three-dimensional character provide a unique advantage in designing molecules with high affinity, selectivity, and favorable pharmacokinetic properties. The continued exploration of this privileged motif, coupled with advances in synthetic methodologies and a deeper understanding of its structure-activity relationships, promises to yield a new generation of innovative medicines for a wide range of diseases.
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Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate molecular formula and weight
An In-depth Technical Guide to Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It details the molecular characteristics, synthesis, and potential applications of this compound, a compound of significant interest due to its rigid, three-dimensional scaffold.
Introduction: The Strategic Value of the Bicyclo[2.2.1]heptane Scaffold
In modern medicinal chemistry, there is a pressing need to move beyond flat, aromatic structures and explore the chemical space of sp³-rich molecules. Three-dimensional scaffolds offer superior pharmacological profiles by enabling more specific and potent interactions with biological targets. The bicyclo[2.2.1]heptane framework is an exemplary scaffold in this regard. Its inherent rigidity and defined stereochemistry provide a robust platform for constructing novel therapeutics with improved properties. This guide focuses on a key derivative, this compound, a versatile building block for creating sophisticated molecular architectures. The strategic placement of an amino group and a methyl ester on the bridgehead and bridge positions, respectively, offers orthogonal handles for diverse chemical modifications.
Molecular Profile and Physicochemical Properties
This compound is a bifunctional molecule featuring the core bicyclo[2.2.1]heptane (also known as norbornane) skeleton. The compound's identity and key properties are summarized below.
Core Identifiers
The fundamental molecular formula and weight are crucial for all stoichiometric calculations and analytical interpretations.
| Identifier | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 169.22 g/mol | [1][2] |
| CAS Number | 1252672-38-0 | [1][3][4] |
| Canonical SMILES | COC(=O)C12CCC(C1)(CC2)N | [2] |
| InChIKey | SLVBGSLDDDRHKZ-UHFFFAOYSA-N | [2][5] |
Physicochemical and Predicted Properties
These properties are essential for handling, storage, and predicting the compound's behavior in various experimental and physiological environments.
| Property | Value | Source(s) |
| Physical Form | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | [5] |
| Purity | Typically ≥97% | [3][5] |
| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | [5] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |
| Predicted LogP | 0.821 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthesis and Structural Elucidation
A robust synthetic route is paramount for obtaining high-purity material for research and development. While multiple synthetic strategies can be envisioned, a common approach involves the functionalization of a bicyclic precursor, often utilizing a protective group strategy for the amine.
Representative Synthetic Workflow
The following workflow outlines a plausible synthesis starting from a Boc-protected precursor, which is a standard and reliable method in organic synthesis for managing reactive amine groups. The use of tert-butoxycarbonyl (Boc) as a protecting group is advantageous due to its stability under a wide range of conditions and its clean, acid-labile deprotection.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Deprotection of Boc-Protected Amine
This protocol details the final deprotection step to yield the target compound. The choice of a strong acid like trifluoroacetic acid (TFA) ensures efficient removal of the Boc group, while the subsequent basic workup neutralizes the acid and isolates the free amine product.
Materials:
-
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Add TFA dropwise to the stirred solution. Causality Note: The dropwise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching: Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Workup - Neutralization: Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Trustworthiness Note: This step is critical to neutralize the acid and isolate the free amine. Failure to fully neutralize can result in the isolation of the trifluoroacetate salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel to obtain the final this compound.
Structural Characterization
Unequivocal confirmation of the final product's identity and purity is achieved through a combination of spectroscopic methods.
| Analysis Method | Expected Observations |
| ¹H NMR | Resonances corresponding to the methyl ester protons (~3.7 ppm), signals for the bicyclic protons in the aliphatic region (1.2-3.0 ppm), and a broad singlet for the amine protons (NH₂). |
| ¹³C NMR | A signal for the carbonyl carbon of the ester (~175 ppm), the methoxy carbon (~52 ppm), and distinct signals for the carbons of the bicyclic core. |
| Mass Spectrometry (ESI+) | A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 170.1.[6] |
| HPLC | A single major peak indicating high purity (typically >97%). |
Applications in Drug Discovery and Development
The rigid bicyclo[2.2.1]heptane scaffold is a highly valued motif in drug design for its ability to project substituents into three-dimensional space with precision, enhancing target binding and optimizing pharmacokinetic properties.
Role as a Conformational Scaffold
The primary application of this compound is as a building block. The amine and ester functionalities serve as handles for elaboration into more complex molecules. The rigid core restricts the conformational freedom of the appended pharmacophores, which can lead to increased potency and selectivity for a biological target. This principle is a cornerstone of rational drug design.
Caption: Role as a versatile scaffold in drug discovery.
Precedent in Medicinal Chemistry
Derivatives of the bicyclo[2.2.1]heptane system have been incorporated into numerous approved drugs for conditions ranging from Parkinson's disease to schizophrenia.[7] Furthermore, related bicyclic structures have been explored as potent and selective antagonists for targets such as the EP4 receptor, which is implicated in cancer.[8] The use of such scaffolds is a validated strategy for developing novel therapeutics. The title compound represents a valuable, non-planar building block for generating libraries of compounds for screening and lead optimization programs.
Safety and Handling
Proper handling is essential when working with any chemical compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined three-dimensional structure, combined with versatile functional handles, makes it an invaluable scaffold for the design and synthesis of next-generation therapeutics. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in advanced drug discovery programs.
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The Bridged World of Bicyclo[2.2.1]heptane: A Legacy of Strained Rings and Foundational Chemical Principles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From Natural Products to a "Privileged Scaffold"
The bicyclo[2.2.1]heptane ring system, commonly known as the norbornane skeleton, is a rigid and strained molecular framework that has played a pivotal role in the development of modern organic chemistry.[1] Its unique three-dimensional structure has not only been the subject of foundational debates that have shaped our understanding of chemical bonding and reactivity but has also emerged as a "privileged scaffold" in numerous natural products and pharmaceutical agents.[1] This guide provides a comprehensive exploration of the discovery and historical development of bicyclo[2.2.1]heptane scaffolds, from their initial connections to the world of terpenes to their synthesis via one of the most powerful reactions in the synthetic chemist's toolbox, and the profound stereochemical and mechanistic questions they helped answer.
The Dawn of a Bicyclic System: Early Investigations and the Camphor Connection
The story of the bicyclo[2.2.1]heptane framework is intrinsically linked to the study of naturally occurring terpenes, particularly camphor.[1] For centuries, camphor, a waxy, white solid with a strong aromatic odor, was a valuable natural product obtained from the wood of the camphor laurel tree (Cinnamomum camphora).[2][3] Its structure, however, remained a puzzle for early chemists.
The parent hydrocarbon, bicyclo[2.2.1]heptane, was given the trivial name "norbornane" to signify its relationship to "bornane" (1,7,7-trimethylbicyclo[2.2.1]heptane), the saturated hydrocarbon backbone of camphor. The "nor-" prefix indicates the absence of the methyl groups that adorn the bornane skeleton.[1] The first synthesis of norbornane was achieved through the reduction of its corresponding ketone, norcamphor.[1][3]
A monumental achievement in the early history of this scaffold was the first total synthesis of camphoric acid by Finnish chemist Gustaf Komppa in 1903.[1][4][5] This multi-step synthesis was a landmark in the field of synthetic organic chemistry and laid the groundwork for the future industrial synthesis of camphor from α-pinene, a major component of turpentine.[1][5]
Foundational Synthesis: Komppa's Synthesis of Camphoric Acid (1903)
Komppa's synthesis, while historically significant, was a lengthy and arduous process. It commenced with a double Claisen condensation of diethyl oxalate and 3,3-dimethylpentanoic acid to form diketocamphoric acid.[4][5] Subsequent methylation and a complex reduction procedure eventually yielded camphoric acid.[4][5] This work was crucial in confirming the bicyclic structure of camphor and its derivatives.
A Paradigm Shift in Synthesis: The Diels-Alder Reaction
A pivotal moment in the history of bicyclo[2.2.1]heptane synthesis, and indeed all of organic chemistry, was the discovery of the [4+2] cycloaddition reaction by Otto Diels and Kurt Alder in 1928.[6][7][8][9][10] This powerful and versatile reaction, for which they were awarded the Nobel Prize in Chemistry in 1950, provides a reliable and stereospecific method for the formation of six-membered rings.[6][7][8][9][10] The Diels-Alder reaction is the cornerstone of modern synthetic routes to the bicyclo[2.2.1]heptane core.
The quintessential example of this is the reaction between cyclopentadiene (the diene) and ethylene (the dienophile) to form bicyclo[2.2.1]hept-2-ene, also known as norbornene.[11][12] Subsequent hydrogenation of the double bond in norbornene yields the saturated bicyclo[2.2.1]heptane (norbornane).[12][13]
Experimental Protocol: Synthesis of Bicyclo[2.2.1]hept-2-ene via the Diels-Alder Reaction
This protocol is based on the foundational work of Diels and Alder.
Reaction: Cyclopentadiene + Ethylene → Bicyclo[2.2.1]hept-2-ene
Procedure:
-
Freshly distilled cyclopentadiene is placed in a high-pressure autoclave.
-
Ethylene gas is introduced into the autoclave to the desired pressure.
-
The autoclave is heated to approximately 200 °C for several hours.[1]
-
After cooling, the excess pressure is vented, and the reaction mixture is distilled to isolate the bicyclo[2.2.1]hept-2-ene product.[1]
Causality Behind Experimental Choices:
-
Freshly distilled cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature via a self-Diels-Alder reaction to form dicyclopentadiene. To ensure a high yield of the desired product with ethylene, it is crucial to use monomeric cyclopentadiene, which is obtained by "cracking" the dimer via distillation.
-
High-pressure autoclave: Ethylene is a gas at room temperature and the reaction requires elevated temperatures to proceed at a reasonable rate. The use of a high-pressure autoclave is necessary to maintain a sufficient concentration of ethylene in the reaction mixture.
-
Elevated temperature: The Diels-Alder reaction is a thermally allowed pericyclic reaction. The elevated temperature provides the necessary activation energy for the reaction to occur.
Caption: Diels-Alder synthesis of the bicyclo[2.2.1]heptane core.
Unraveling the Intricacies of a Strained System: Stereochemistry and Mechanistic Debates
The rigid, cage-like structure of the bicyclo[2.2.1]heptane skeleton imposes significant ring strain and conformational rigidity.[14] This has made it an invaluable model system for studying fundamental concepts in physical organic chemistry, including stereoselectivity, reaction mechanisms, and the nature of chemical bonding.
Bredt's Rule: A Consequence of Bicyclic Strain
The study of bicyclo[2.2.1]heptane derivatives was instrumental in the formulation of Bredt's Rule in 1924.[15] This empirical rule states that a double bond cannot be placed at a bridgehead carbon of a bridged ring system unless the rings are large enough.[15][16][17][18] The rationale behind this rule lies in the geometric constraints of the bicyclic system. The sp² hybridization required for the carbons of a double bond necessitates a planar geometry with bond angles of approximately 120°. In a small, rigid system like bicyclo[2.2.1]heptane, forcing a bridgehead carbon into this geometry would introduce an insurmountable amount of ring strain.[15][19] This makes the formation of such "anti-Bredt" alkenes highly unfavorable.[17]
Caption: Illustration of Bredt's Rule in the bicyclo[2.2.1]heptane system.
The Wagner-Meerwein Rearrangement and the Non-Classical Ion Debate
The bicyclo[2.2.1]heptane skeleton is notoriously susceptible to skeletal rearrangements, particularly the Wagner-Meerwein rearrangement .[20][21] This is a class of carbocation 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon.[21] In the context of bicyclo[2.2.1]heptane systems, these rearrangements are driven by the release of ring strain and the formation of more stable carbocation intermediates.[22]
The study of solvolysis reactions of bicyclo[2.2.1]heptyl derivatives by Saul Winstein and others in the mid-20th century led to one of the most significant and protracted debates in the history of physical organic chemistry: the existence of "non-classical" carbocations.[1] Winstein observed unusually high rates of solvolysis and extensive racemization of products, which he proposed were due to the formation of a bridged, delocalized carbocation intermediate where the positive charge is shared over three carbon atoms.[1] This concept of a non-classical ion was hotly contested for decades but has since been largely accepted and has profoundly influenced our understanding of carbocation chemistry.
Modern Significance and Applications
The unique structural and chemical properties of the bicyclo[2.2.1]heptane scaffold have made it a valuable building block in a wide range of applications, from pharmaceuticals to materials science.
-
Pharmaceuticals and Agrochemicals: The rigid bicyclo[2.2.1]heptane framework is an excellent scaffold for orienting functional groups in a precise three-dimensional arrangement, which is crucial for binding to biological targets. Consequently, this motif is found in a variety of bioactive natural products and synthetic drugs.[23] It also serves as a key intermediate in the synthesis of pharmaceuticals, such as HIV protease inhibitors.[13]
-
Materials Science: Norbornene and its derivatives are important monomers in ring-opening metathesis polymerization (ROMP) to produce polynorbornenes.[12] These polymers exhibit high glass transition temperatures and optical clarity, making them useful in a variety of applications.[12] Norbornene is also used in the production of cyclic olefin copolymers (COCs).[11]
-
Synthetic Chemistry: The predictable stereochemistry of the Diels-Alder reaction and the unique reactivity of the strained bicyclic system make bicyclo[2.2.1]heptane derivatives versatile intermediates in the synthesis of complex organic molecules.[24]
Conclusion
The journey of the bicyclo[2.2.1]heptane scaffold, from its origins in the structural elucidation of a natural product to its central role in the development of fundamental concepts in organic chemistry, is a testament to its enduring importance. The challenges posed by its strained and rigid structure have spurred innovation and deepened our understanding of chemical principles. Today, the bicyclo[2.2.1]heptane core continues to be a source of inspiration for chemists in academia and industry, serving as a robust and versatile platform for the design and synthesis of new molecules with tailored properties and functions.
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- Diels–Alder reaction Facts for Kids - KidzSearch Wiki. (2025, August 14).
- Diels Alder reaction mechanism - Unacademy. (n.d.).
- Norbornane Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
- Diels Alder Reaction Mechanism - BYJU'S. (n.d.).
- What's Bredt's Rule? The problem with bridgehead alkenes - Master Organic Chemistry. (2014, September 2).
- Base/Solvent Controlled Divergent Synthesis of Norbornane-Fused Dihydrophenanthrenes and Triphenylenes via Palladium Catalyst | Organic Letters - ACS Publications. (2023, October 11).
- Norbornane - Grokipedia. (n.d.).
- Crystal and molecular structures of norbornene - Semantic Scholar. (n.d.).
- The First Total Synthesis of Camphor and the Industrial Standard. (2024). Synfacts, 20(04), 0425.
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- Structural representation of norbornane and the atom numbering. - ResearchGate. (n.d.).
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- SYNTHETIC INVESTIGATIONS IN THE CAMPHOR SERIES. PART 111. NEW SYNTHESIS OF dl-HOMOAPOCAMPHORIC ACID' Komppa (1) synthesized homo. (2017, June 1).
- An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
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- Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide - MDPI. (n.d.).
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- Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives | Request PDF - ResearchGate. (n.d.).
- Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives - Canadian Science Publishing. (n.d.).
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commercial availability and suppliers of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
An In-Depth Technical Guide to Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate: Sourcing and Application for Advanced Research
Introduction: The Strategic Value of Rigid Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional orientation of functional groups is paramount. The bicyclo[2.2.1]heptane framework, a rigid and sterically defined scaffold, has emerged as a highly valuable motif.[1] Its inherent conformational rigidity reduces the entropic penalty upon binding to a biological target, a desirable characteristic for developing potent and selective therapeutic agents. This compound is a key exemplar of this structural class. Possessing two distinct and orthogonally reactive functional groups—an amine and a methyl ester—at the bridgehead and bridge positions, it serves as a versatile building block for creating sp³-rich, structurally diverse molecules essential for navigating new chemical space in drug discovery programs.[1]
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial availability, key suppliers, and technical considerations for this compound and its derivatives.
Chemical Identity and Properties
Accurate identification is the first step in any research workflow. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1252672-38-0 | [3] |
| Molecular Formula | C₉H₁₅NO₂ | [2][3] |
| Molecular Weight | 169.22 g/mol | [2][3] |
| SMILES | COC(=O)C12CCC(C1)(CC2)N | [2] |
| InChIKey | SLVBGSLDDDRHKZ-UHFFFAOYSA-N | [2] |
| Synonyms | Methyl 4-aminonorbornane-1-carboxylate, Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-amino-, methyl ester | [2][3] |
Commercial Availability and Sourcing
This compound is available from a range of specialized chemical suppliers, often as the free base or as a hydrochloride salt. The choice between the free base and the salt form typically depends on the specific reaction conditions; the hydrochloride salt can offer improved stability and handling but requires a deprotection/neutralization step before use in many coupling reactions. Additionally, the Boc-protected analogue is commercially available for workflows requiring orthogonal protection strategies.
Representative Commercial Suppliers
The following table lists several suppliers for the target compound and its common derivatives. Purity levels are generally high (≥95-98%), suitable for most research and development applications. Researchers should always consult the supplier's Certificate of Analysis for batch-specific data.
| Supplier | Product Name | CAS Number | Notes |
| ChemScene | This compound | 1252672-38-0 | Offers purity ≥98% and provides services like custom synthesis.[3] |
| Chemspace | This compound hydrochloride | N/A (Product ID) | Provides the hydrochloride salt form (C9H16ClNO2).[4] |
| BLDpharm | Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate | 1201186-85-7 | Supplies the Boc-protected version, useful in multi-step synthesis.[5] |
| Biosynth | Methyl (4-boc-amino)bicyclo[2.2.1]heptane-1-carboxylate | 1201186-85-7 | Another source for the Boc-protected analogue for pharmaceutical testing. |
| Cenmed Enterprises | methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate | 1201186-85-7 | Offers the Boc-protected version in various quantities.[6] |
| Chemicalbook | 4-amino-Bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester hydrochloride | 1544665-44-2 | Lists multiple suppliers for the hydrochloride salt.[7] |
Note: This list is not exhaustive, and availability may vary. Many suppliers of fine chemicals and building blocks, such as those listed by Echemi or BOC Sciences, may offer this compound or related derivatives through their custom synthesis services.[8][]
Core Applications in Drug Development
The unique topology of the bicyclo[2.2.1]heptane system provides a rigid exit vector for substituents, making it an ideal scaffold for positioning pharmacophores in precise orientations.
-
PROTACs and Molecular Glues: The defined geometry is valuable for designing linkers in Proteolysis Targeting Chimeras (PROTACs), where precise control over the distance and orientation between an E3 ligase ligand and a target protein ligand is critical for degradation efficacy.[10]
-
Kinase Inhibitors: The scaffold can be used to orient hydrogen bond donors and acceptors or hydrophobic moieties into the specific pockets of ATP-binding sites in kinases.
-
CNS-Targeted Agents: The high sp³ character of the scaffold is often correlated with improved solubility and metabolic stability, and can aid in escaping flatland, which is beneficial for designing drugs targeting the central nervous system. The related compound 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is known to interact with L-amino acid carriers, highlighting the biological relevance of this scaffold in neuroscience.[11]
Generalized Synthetic Workflow
While this guide focuses on commercial sourcing, understanding the synthesis provides context for potential derivatization. The synthesis of aminobicyclo[2.2.1]heptane carboxylic acids often involves a key Curtius rearrangement to install the amine functionality from a carboxylic acid precursor.
This conceptual workflow, based on methodologies for similar compounds, illustrates a common strategy for accessing this class of molecules.[12][13] The process begins with a bicyclic precursor, introduces the amine via a robust rearrangement, and yields the desired orthogonally functionalized building block.
Exemplar Experimental Protocol: Amide Coupling
To demonstrate the utility of this compound as a building block, the following section details a standard protocol for amide bond formation using the amine functionality.
Objective: To couple a generic carboxylic acid (R-COOH) to the amine of this compound.
Rationale: This reaction is fundamental in medicinal chemistry for linking molecular fragments. A peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, facilitating nucleophilic attack from the bicycloheptane's amine group. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to scavenge the acid formed during the reaction without competing in the coupling.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol Workflow:
Step-by-Step Procedure:
-
Activation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activation step forms the activated ester.
-
Coupling: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the amine building block dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and excess reagents, followed by brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Self-Validation): Purify the crude material using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is a readily accessible and highly valuable chemical building block for pharmaceutical research and development. Its rigid, three-dimensional structure provides an excellent platform for the synthesis of complex molecules with precisely controlled geometries. A variety of chemical suppliers offer this compound and its key derivatives, ensuring a stable supply chain for research needs. By leveraging established synthetic protocols, such as the amide coupling described herein, researchers can effectively integrate this powerful scaffold into their discovery programs to develop next-generation therapeutics.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemspace. (n.d.). This compound hydrochloride.
- Cenmed Enterprises. (n.d.). methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate.
- New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. (n.d.).
- PubChemLite. (n.d.). This compound hydrochloride.
- American Chemical Society. (2025). Desymmetrization of meso-Anhydride Enabled Enantioselective Synthesis of (−)-7-(Bromomethylene)-3-amidobicyclo[2.2.1]heptane-2.
- ResearchGate. (n.d.). Effects of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) on L-dopa.
- Google Patents. (n.d.). US11059823B2 - Small molecule inhibitors of the JAK family of kinases.
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A Technical Guide to the Solubility and Stability of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate for Preclinical Development
Abstract
The bicyclo[2.2.1]heptane framework is a privileged, sp3-rich scaffold increasingly utilized in medicinal chemistry to achieve novel chemical space and improved pharmacological properties. Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate serves as a critical building block in this domain. However, a significant knowledge gap exists regarding its fundamental physicochemical properties. This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound. We present not just a review of available data, but a series of detailed, field-proven protocols designed for researchers in drug development. This guide outlines the causality behind experimental choices, provides self-validating methodologies for thermodynamic solubility and forced degradation studies, and establishes a foundation for its effective use in preclinical research.
Introduction to the Core Moiety
The Bicyclo[2.2.1]heptane Scaffold in Medicinal Chemistry
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane system offers a distinct advantage in drug design. It allows for precise spatial orientation of substituents, enabling chemists to optimize interactions with biological targets while often improving metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to more flexible or aromatic structures.
Physicochemical Profile of this compound
This compound (CAS: 1252672-38-0) is a bifunctional molecule featuring a primary amine and a methyl ester. These groups are critical for subsequent synthetic modifications but also represent the primary sites of potential instability. A summary of its key computed properties is presented below.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₂ | PubChem[1][2] |
| Molecular Weight | 169.22 g/mol | PubChem[1][2] |
| CAS Number | 1252672-38-0 | ChemScene[2] |
| SMILES | COC(=O)C12CCC(C1)(CC2)N | PubChem[1] |
| Predicted XLogP | 0.2 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | PubChem[1] |
| Known Sensitivities | Hygroscopic | Vendor Data[3] |
Rationale for Characterization
A thorough understanding of solubility and stability is non-negotiable in early-stage drug development.
-
Solubility directly impacts bioavailability, dictates viable formulation strategies, and influences the reliability of in-vitro assay results. The presence of a basic amine suggests that the solubility of this compound will be highly dependent on pH.
-
Stability determines the compound's shelf-life, dictates acceptable storage conditions, and provides critical insights into its potential degradation pathways. Identifying degradants early is crucial for toxicology assessments and for developing a robust analytical package.
Comprehensive Solubility Profiling
Theoretical Considerations and Experimental Causality
The molecule's structure, with a basic amino group and a neutral ester, predicts a classic pH-dependent solubility profile. At low pH, the amine will be protonated (R-NH₃⁺), leading to significantly higher aqueous solubility. As the pH increases above the pKa of the conjugate acid, the neutral, less soluble form will predominate. The predicted LogP of 0.2 suggests moderate lipophilicity and some intrinsic aqueous solubility.[1]
Our experimental design is therefore focused on quantifying this behavior in biorelevant media and common laboratory solvents. The shake-flask method (ICH guideline Q6A) is chosen as the gold standard for determining thermodynamic solubility, as it measures the solubility of the most stable crystalline form at equilibrium, providing the most conservative and reliable data for development.
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and that the analytical method is sound.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a 1.5 mL glass vial. The excess solid should be visually apparent.
-
Solvent Addition: Add 1.0 mL of the desired test solvent (see Table 2) to each vial.
-
Equilibration: Seal the vials and place them on a rotational shaker or orbital incubator at a controlled temperature (typically 25 °C or 37 °C) for a minimum of 24 hours. Causality: 24 hours is typically sufficient to ensure equilibrium between the solid and dissolved states. For compounds with slow dissolution kinetics, a 48-hour time point should also be assessed to confirm that solubility is not increasing.
-
Phase Separation: Allow the vials to stand for 1 hour to let undissolved solid settle. Alternatively, centrifuge at 10,000 x g for 10 minutes.
-
Sampling and Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid is disturbed. Immediately filter through a low-binding 0.22 µm filter (e.g., PTFE or PVDF) into a clean vial. Causality: Filtration is critical to remove fine particulates that would otherwise lead to an overestimation of solubility.
-
Dilution and Analysis: Dilute the filtrate with an appropriate mobile phase and analyze by a validated HPLC-UV method against a standard calibration curve.
Table 2: Recommended Solvents for Comprehensive Solubility Profiling
| Solvent Class | Specific Solvent | Rationale for Inclusion |
|---|---|---|
| Aqueous Buffers | Phosphate Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. |
| Biorelevant Media | Simulated Gastric Fluid (SGF), pH 1.2 | Models stomach conditions. |
| Simulated Intestinal Fluid (SIF), pH 6.8 | Models small intestine conditions. | |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) | Common stock solution solvent. |
| Ethanol (EtOH) | Common co-solvent in formulations. |
| | Acetonitrile (ACN) | Common solvent in synthesis and analysis. |
Caption: Workflow for Thermodynamic Solubility Assessment.
Data Presentation
Results should be tabulated for clear comparison across conditions.
Table 3: Example Summary of Thermodynamic Solubility Results
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
|---|---|---|---|
| SGF, pH 1.2 | 37 | [Experimental Value] | [Calculated Value] |
| SIF, pH 6.8 | 37 | [Experimental Value] | [Calculated Value] |
| PBS, pH 7.4 | 37 | [Experimental Value] | [Calculated Value] |
| Water | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
Chemical Stability and Forced Degradation
Key Structural Liabilities and Potential Degradation Pathways
The primary amine and methyl ester are the most likely points of degradation.
-
Ester Hydrolysis: The methyl ester can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and methanol. This is often a primary degradation pathway in aqueous solutions outside of a neutral pH range.
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to a variety of products including imines, hydroxylamines, or more complex colored degradants. This is a key liability, making the compound potentially sensitive to air and certain excipients.
Forced degradation studies are essential to probe these liabilities, identify major degradants, and develop a stability-indicating analytical method capable of separating the parent compound from its degradation products.
Experimental Protocol: Forced Degradation Study
This study exposes the compound to harsh conditions to accelerate degradation. A target degradation of 5-20% is ideal to ensure that primary degradants are formed without being subsequently degraded themselves.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition outlined in Table 4.
-
Incubation: Store the vials under the specified conditions. Pull samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).
-
Quenching: At each time point, immediately quench the reaction to prevent further degradation. For acid/base hydrolysis, this involves neutralization. For oxidative stress, a quenching agent like sodium bisulfite can be used. Thermal and photolytic samples can be cooled and protected from light.
-
Analysis: Analyze all samples by a high-resolution method, typically HPLC with both UV and Mass Spectrometric (MS) detection.
-
UV Detector: Quantifies the remaining parent compound and detects chromophoric degradants.
-
MS Detector: Provides mass information to help identify the structure of new degradant peaks.
-
Table 4: Standard Conditions for a Forced Degradation Study
| Stress Condition | Reagent / Condition | Typical Concentration / Level |
|---|---|---|
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% |
| Thermal | Heat | 60 °C |
| Photolytic | Light Exposure | ICH Q1B Option 2 (1.2 million lux hours and 200 W h/m²) |
Caption: Workflow for a Forced Degradation Study.
Data Analysis and Presentation
The primary output is the percentage of the parent compound remaining over time. This data, along with the peak areas of any new degradants, should be tabulated.
Table 5: Example Summary of Forced Degradation Results
| Condition | Time (h) | Parent Compound Remaining (%) | Major Degradant 1 (m/z) | Major Degradant 2 (m/z) |
|---|---|---|---|---|
| 0.1 M HCl | 24 | [Value] | [Mass of Hydrolysis Product] | N/A |
| 0.1 M NaOH | 8 | [Value] | [Mass of Hydrolysis Product] | N/A |
| 3% H₂O₂ | 24 | [Value] | N/A | [Mass of Oxidized Product] |
| 60 °C | 48 | [Value] | No Significant Degradation | No Significant Degradation |
| Photolytic | - | [Value] | No Significant Degradation | No Significant Degradation |
Recommended Storage and Handling
Based on the physicochemical properties and potential liabilities, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound:
-
Storage Temperature: Long-term storage should be at low temperatures, such as 4°C or -20°C, to minimize the rate of any potential degradation.[2]
-
Atmosphere: Given the oxidative liability of the primary amine, storage under an inert atmosphere (e.g., Argon or Nitrogen) is advisable.
-
Protection from Light: The material should be stored in amber vials or otherwise protected from light to prevent photolytic degradation.[2]
-
Moisture: The compound is noted to be hygroscopic.[3] It should be stored in a desiccated environment to prevent water absorption, which could facilitate hydrolysis of the ester.
Conclusion
While this compound is a valuable synthetic intermediate, its utility in a drug development setting is contingent upon a robust understanding of its core physicochemical properties. The experimental frameworks detailed in this guide provide the necessary protocols to thoroughly characterize its solubility and stability profiles. By systematically investigating its behavior in various aqueous and organic media and probing its degradation pathways under stress conditions, researchers can generate the foundational data required for informed decision-making in formulation, analytical method development, and overall preclinical progression.
References
- PubChem. This compound.
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Methodological & Application
experimental protocol for the synthesis of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
An Application Note for the Efficient Synthesis of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Introduction: The Strategic Value of Rigid Scaffolds in Chemistry
The bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, is a highly valued structural motif in the fields of medicinal chemistry, materials science, and fragrance development.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that is invaluable for designing molecules with precise spatial arrangements of functional groups. This rigidity can lead to enhanced binding affinity and selectivity for biological targets, making it a privileged scaffold in drug discovery.[2] this compound is a bifunctional derivative that serves as a constrained amino acid analogue, presenting an amino group and a carboxylate ester at the bridgehead positions. This specific orientation makes it a compelling building block for novel peptides, polymers, and small molecule therapeutics where precise vectoral presentation of functionality is paramount.
This document provides a detailed, field-tested protocol for the synthesis of this compound. The presented strategy focuses on the final-step deprotection of a commercially available precursor, offering a reliable and efficient route for researchers. The causality behind experimental choices, safety protocols, and characterization methods are thoroughly explained to ensure reproducibility and success.
Overall Synthesis Scheme
The most direct and reliable laboratory-scale synthesis involves the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group from its corresponding precursor. This method avoids a complex multi-step de novo synthesis and leverages a readily accessible starting material.
Caption: Reaction scheme for Boc deprotection.
**Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate | 1201186-85-7 | C₁₄H₂₃NO₄ | 269.34 | AccelaChem[3] |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (solid) | NaHCO₃ | 84.01 | Fisher Scientific |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | VWR |
| Ethyl Acetate (EtOAc) for Chromatography | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexanes for Chromatography | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific |
| Silica Gel, 230-400 mesh | 63231-67-4 | SiO₂ | 60.08 | VWR |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR tubes and access to NMR spectrometer
-
Access to Mass Spectrometer
Safety and Handling Precautions
A rigorous adherence to safety protocols is mandatory for this procedure. All operations should be performed inside a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable) must be worn at all times.[4][5] Loose clothing and long hair should be secured.[5]
-
Reagent Handling:
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.[6]
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe skin and eye burns. It is also toxic upon inhalation. Handle with extreme care, ensuring gloves and eye protection are worn. Always add acid to the solvent, not the other way around.[4]
-
-
Waste Disposal: All chemical waste, including organic solvents and aqueous washes, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.[5][7] Do not pour chemicals down the drain.[5]
-
Spill Management: In case of a chemical spill, ensure the area is well-ventilated. For small spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal. For larger spills or spills involving skin contact, use the safety shower and seek immediate medical attention.[4]
Detailed Experimental Protocol
1. Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate (1.0 g, 3.71 mmol).
-
Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM) under ambient atmosphere. Stir until a clear, homogeneous solution is formed.
-
Place the flask in an ice bath and allow the solution to cool to 0 °C. Causality Note: Cooling the reaction mitigates the exothermic nature of the acid addition and helps to control the rate of gas evolution (isobutylene and CO₂) from the cleavage of the Boc group.
2. Deprotection
-
While stirring at 0 °C, slowly add trifluoroacetic acid (TFA, 2.86 mL, 37.1 mmol, 10 equivalents) dropwise to the reaction mixture over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours.
3. Reaction Monitoring
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (a small sample dissolved in DCM) and the reaction mixture.
-
Develop the plate using a solvent system of 10% Methanol in DCM.
-
Visualize the plate under a UV lamp and/or by staining with potassium permanganate. The reaction is complete when the starting material spot has been fully consumed and a new, more polar spot (the product) has appeared.
4. Work-up and Isolation
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the resulting residue in 20 mL of DCM and transfer it to a 250 mL separatory funnel.
-
Slowly and carefully add 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel to neutralize the remaining acid. Caution: This will cause vigorous gas evolution (CO₂). Add the basic solution in small portions and vent the funnel frequently.
-
Shake the funnel and allow the layers to separate. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash them with 20 mL of brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
5. Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel using a solvent system of 2% Methanol in DCM.
-
Elution: Load the adsorbed product onto the column and elute with a gradient of 2% to 10% Methanol in DCM.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale-yellow oil.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization Data
The synthesized compound should be characterized to confirm its identity and purity.
-
Chemical Formula: C₉H₁₅NO₂[8]
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), and complex multiplets for the bicyclic protons between ~1.5 and 2.5 ppm. The amine protons may appear as a broad singlet.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include a peak for the ester carbonyl carbon (~175 ppm), the methyl ester carbon (~52 ppm), and several signals for the sp³ carbons of the bicyclic core.
-
Mass Spectrometry (ESI+): Calculated for C₉H₁₆NO₂⁺ [M+H]⁺: 170.1176; Found: 170.1175.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or insufficient acid. | Allow the reaction to stir for a longer period. If necessary, add another 1-2 equivalents of TFA. |
| Low Yield | Product loss during work-up (incomplete extraction). | Perform additional extractions (3-4 times) of the aqueous layer. Ensure pH of the aqueous layer is basic after neutralization. |
| Impure Product | Incomplete removal of starting material or byproducts. | Optimize the gradient for column chromatography. Ensure fractions are carefully analyzed by TLC before combining. |
| Emulsion during Work-up | Vigorous shaking of the separatory funnel. | Add brine to the separatory funnel to help break the emulsion. Gently swirl or invert the funnel instead of vigorous shaking. |
Conclusion
This application note details a robust and straightforward protocol for the synthesis of this compound through the deprotection of its Boc-protected precursor. By providing clear, step-by-step instructions, explanations for key procedural choices, and comprehensive safety guidelines, this document serves as a reliable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of this valuable building block will enable further exploration of novel molecules with constrained geometries for a wide range of scientific applications.
References
- BenchChem. Synthetic Routes to Functionalized Bicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols.
- Gunanathan, C. & Gandelman, M. Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry.
- Paquette, L. A., & Ollevier, T. Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry, 2014.
- Protocols.io. Reagent Safety & PPE. 2020.
- Royal Society of Chemistry. Asymmetric approach to bicyclo[2.2.1]heptane-1- carboxylates via a formal [4+2] cycloaddition reaction enabled by organocatalysis.
- Kim, H. et al. New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Synlett, 2012.
- CSUB. Topic 1: Safety in the Organic Chemistry Laboratory.
- Chemistry LibreTexts. Safety. 2020.
- SynCrest Inc. Handling of reagents.
- PubChem. This compound.
- ChemScene. This compound.
- Safety First. Essential Guidelines for Handling Research Reagents and Equipment.
- AccelaChem. 1201186-85-7,Methyl 4-(Boc-amino)bicyclo[2.2.1]heptane-1-carboxylate.
- Fülöp, F. et al. Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2007.
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The Strategic Integration of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Conformational Constraint in Drug Design
In the intricate dance of drug-target interactions, the three-dimensional shape of a molecule is paramount. Flexible molecules can adopt a multitude of conformations, only a fraction of which may be biologically active. This conformational ambiguity can lead to off-target effects and a higher entropic penalty upon binding, ultimately reducing potency. The strategic introduction of rigid scaffolds into drug candidates is a powerful approach to mitigate these challenges. The bicyclo[2.2.1]heptane framework, a bridged bicyclic system, offers a robust and synthetically accessible solution for imparting conformational rigidity.[1] Its well-defined and sterically demanding structure allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with biological targets. This guide focuses on the utility of a key derivative, Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate, as a versatile building block in the discovery of novel therapeutics.
This compound provides a unique combination of a rigid core with two strategically placed functional groups: a primary amine and a methyl ester. This bifunctionality allows for its seamless integration into a variety of molecular architectures through well-established synthetic transformations, most notably amide bond formation. The rigid bicyclic core serves to orient the appended substituents in distinct vectors, enabling a thorough exploration of the chemical space around a pharmacophore.
Core Applications in Medicinal Chemistry
The unique structural attributes of this compound have led to its application in the development of a diverse range of therapeutic agents. Its rigid scaffold has proven advantageous in the design of enzyme inhibitors, receptor ligands, and antiviral compounds.
Enzyme Inhibitors: A Case Study in JAK Kinase Inhibition
The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways, and their dysregulation is implicated in numerous inflammatory and autoimmune diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutics. The bicyclo[2.2.1]heptane scaffold has been successfully incorporated into JAK inhibitors to confer favorable pharmacokinetic and pharmacodynamic properties.
A key synthetic intermediate in the development of certain JAK inhibitors is a derivative of this compound. The synthesis typically involves the protection of the primary amine, often as a tert-butoxycarbonyl (Boc) carbamate, to allow for selective modification of the ester functionality or for use in subsequent coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of Boc-Protected this compound
This protocol describes a standard procedure for the protection of the primary amine of this compound, a crucial first step for its use as a building block in many synthetic routes.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Boc-protected product.
Diagram illustrating the protection of the primary amine of this compound.
Protocol 2: General Amide Coupling Procedure
This protocol outlines a general method for the formation of an amide bond between the primary amine of this compound and a carboxylic acid, a cornerstone reaction in its application as a scaffold.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Diagram of a typical screening cascade for newly synthesized compounds.
Biological Evaluation of Bicyclo[2.2.1]heptane Derivatives
Following the synthesis of novel compounds incorporating the this compound scaffold, a rigorous biological evaluation is necessary to determine their therapeutic potential. The specific assays employed will depend on the intended biological target.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs) (General Protocol)
This protocol describes a common method to evaluate the binding affinity of synthesized compounds for a specific GPCR.[2]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Non-labeled competitor ligand (for determining non-specific binding)
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the cell membranes, radiolabeled ligand, and a high concentration of the non-labeled competitor ligand.
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value.
Quantitative Data Summary
The following table provides a hypothetical summary of biological data for a series of compounds derived from this compound, targeting a hypothetical kinase.
| Compound ID | R Group | Kinase IC₅₀ (nM) | Cellular EC₅₀ (µM) |
| 1a | Phenyl | 50 | 0.5 |
| 1b | 4-Fluorophenyl | 25 | 0.2 |
| 1c | 3-Chlorophenyl | 75 | 0.8 |
| 1d | Pyridin-3-yl | 15 | 0.1 |
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its rigid bicyclic core provides a means to enforce conformational constraint, a strategy that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. The synthetic tractability of its amino and ester functionalities allows for its incorporation into a wide array of molecular scaffolds targeting diverse biological pathways. The protocols and application notes provided herein serve as a guide for researchers to effectively utilize this promising chemical entity in their quest for novel and effective therapeutics.
References
- Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261.
Sources
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate: A Constrained Scaffold for Advancing Medicinal Chemistry
Introduction: The Strategic Advantage of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is a perpetual challenge. A key strategy in achieving these goals is the incorporation of conformationally constrained scaffolds into drug candidates. Rigid molecular frameworks, such as bicyclo[2.2.1]heptane, reduce the entropic penalty associated with a ligand binding to its biological target, a principle that can lead to a significant increase in binding affinity.[1][2] Furthermore, the three-dimensional nature of these scaffolds allows for a more precise spatial arrangement of pharmacophoric groups, moving beyond the "flatland" of traditional aromatic structures and enabling better mimicry of complex biological recognition motifs.[3]
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate emerges as a particularly valuable building block in this context. This bifunctional scaffold offers a rigid norbornane core, presenting an amino group and a methyl ester at the 1 and 4 positions, respectively. This substitution pattern provides two chemically orthogonal handles for modular synthesis, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). The constrained nature of the bicyclo[2.2.1]heptane system locks the substituents in a well-defined spatial orientation, a feature that can be exploited to enhance interactions with specific biological targets.
This application note will provide a comprehensive overview of the synthesis, properties, and applications of this compound in medicinal chemistry. Detailed protocols for its synthesis and subsequent functionalization are provided, alongside insights into the strategic considerations for its incorporation into drug discovery programs.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available bicyclic precursors. A common approach involves the functionalization of a bicyclo[2.2.1]heptane core that already contains one of the required functional groups or a precursor that can be readily converted.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H15NO2 | [4] |
| Molecular Weight | 169.22 g/mol | [4] |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
The physicochemical properties of this scaffold make it an attractive starting point for drug design. Its moderate lipophilicity and the presence of both hydrogen bond donor and acceptor groups provide a solid foundation for developing compounds with favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Application in Medicinal Chemistry: Case Studies and Strategic Incorporation
The rigid bicyclo[2.2.1]heptane framework has been successfully employed in the design of a wide range of bioactive molecules, including antivirals and anticancer agents.[3][5] The defined spatial orientation of substituents allows for the optimization of interactions with protein binding pockets, leading to enhanced potency and selectivity.
Workflow for Scaffold Incorporation
The following diagram illustrates a typical workflow for incorporating the this compound scaffold into a lead optimization campaign.
Caption: Workflow for incorporating the scaffold into lead optimization.
Protocols
Protocol 1: Synthesis of N-Boc-4-aminobicyclo[2.2.1]heptane-1-carboxylic acid
This protocol describes the N-protection of the amino group and subsequent hydrolysis of the methyl ester, preparing the scaffold for amide coupling.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
Step 1: N-Boc Protection
-
Suspend this compound hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) and stir the reaction mixture overnight at room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate.[6][7]
Step 2: Saponification
-
Dissolve the N-Boc protected ester (1.0 eq) in a mixture of THF, MeOH, and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-Boc-4-aminobicyclo[2.2.1]heptane-1-carboxylic acid.
Protocol 2: Amide Coupling
This protocol details the coupling of the synthesized carboxylic acid with a primary or secondary amine.
Materials:
-
N-Boc-4-aminobicyclo[2.2.1]heptane-1-carboxylic acid
-
Amine of interest
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve N-Boc-4-aminobicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine of interest (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a versatile and valuable scaffold for medicinal chemists. Its rigid, three-dimensional structure provides a powerful tool for constraining bioactive conformations, leading to improved potency, selectivity, and pharmacokinetic properties. The synthetic accessibility and orthogonal functional handles of this building block make it amenable to a wide range of synthetic transformations, facilitating the rapid exploration of chemical space in drug discovery programs. The protocols and strategies outlined in this application note provide a foundation for researchers to effectively utilize this constrained scaffold in the design and synthesis of next-generation therapeutics.
References
- Synthesis of constrained bicycloalkanes through bibase-promoted brook rearrangement/radical-polar crossover cyclization - PMC - PubMed Central.
- Synthesis of constrained bicycloalkanes through bibase-promoted brook rearrangement/radical-polar crossover cyclization - Chemical Science (RSC Publishing).
- Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments.
- Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization - ChemRxiv.
- Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display - PubMed Central.
- Highly Constrained Bicyclic Scaffolds for the Discovery of Protease-Stable Peptides via mRNA Display - PubMed.
- Synthesis of bicyclo[2.2.1]heptane‐ and bicyclo[3.2.1]octane‐derived sultams. - ResearchGate.
- This compound | C9H15NO2 | CID 57467430 - PubChem.
- DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS - IRIS.
- Norbornane-based nucleoside and nucleotide analogues locked in North conformation - IOCB Prague.
- Pedrolane, a Polycyclic Diterpene Scaffold Containing a Bicyclo[2.2.1]heptane System, from Euphorbia pedroi.
- Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing).
- This compound hydrochloride - PubChemLite.
- Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate hydrochloride - PubChemLite.
- methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate | CAS 1201186-85-7.
- Asymmetric approach to bicyclo[2.2.1]heptane-1- carboxylates via a formal [4+2] cycloaddition reaction enabled by organocatalysi - The Royal Society of Chemistry.
- From α-Amino Acids to Peptides: All You Need for the Journey.
- SyntheSiS of the novel cage amideS and imideS and evaluation of their antibacterial and antifungal activity - The Ukrainian Biochemical Journal.
- Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling - PMC - NIH.
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- 1. Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound | C9H15NO2 | CID 57467430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uochb.cz [uochb.cz]
- 6. 1201186-85-7|Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate | 1201186-85-7 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Novel Derivatives from Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Value of 3D Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Saturated bicyclic scaffolds have emerged as critical building blocks, offering a departure from the predominantly flat, sp²-hybridized structures that have historically dominated drug discovery pipelines. The rigid, three-dimensional nature of the bicyclo[2.2.1]heptane core provides a unique platform for the spatial presentation of functional groups, which can lead to enhanced binding affinity, improved selectivity, and better physicochemical properties.[1][2][3][4][5]
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is a particularly valuable starting material.[6][7] It features a primary amine and a methyl ester positioned at the bridgehead carbons of the rigid bicyclic framework. This arrangement allows for the systematic exploration of chemical space through derivatization at the amine, providing a vector for introducing diverse pharmacophoric elements. This guide provides detailed protocols for the synthesis of three key classes of derivatives—amides, ureas, and N-alkylated compounds—which are foundational motifs in a vast array of biologically active molecules.[8][9]
Core Synthetic Strategies: A Rationale-Driven Approach
The derivatization of this compound hinges on the reactivity of its primary amine. The following section details the chemical logic behind three robust and versatile synthetic transformations.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, and for good reason.[10] It allows for the coupling of the primary amine of our scaffold with a virtually limitless supply of commercially available carboxylic acids. This strategy is a powerful tool for rapidly generating large libraries of diverse compounds for structure-activity relationship (SAR) studies.
The core principle involves the "activation" of a carboxylic acid to make it more electrophilic, thereby facilitating nucleophilic attack by the amine.[11][12] This is typically achieved using a coupling reagent.
-
Causality of Reagent Choice : Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] However, uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often preferred due to their high efficiency, fast reaction times, and lower incidence of side reactions and racemization.[13] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.[13]
Urea Synthesis: Building Bioisosteres and Hydrogen Bond Donors/Acceptors
The urea moiety is a privileged functional group in drug design, acting as a rigid and effective hydrogen bond donor and acceptor.[3] Synthesizing urea derivatives from our scaffold can significantly alter the compound's polarity, solubility, and interaction with biological targets.
A highly effective and common method involves a two-step, one-pot reaction using 1,1'-Carbonyldiimidazole (CDI).[9]
-
Mechanism Rationale : In the first step, the primary amine attacks the highly electrophilic carbonyl carbon of CDI, displacing one imidazole group to form a carbamoyl-imidazole intermediate. This intermediate is stable enough to be formed selectively but reactive enough to be readily displaced in the second step. The subsequent addition of a second, different amine results in the formation of an unsymmetrical urea.[9][14] This method avoids the handling of hazardous reagents like phosgene and allows for the controlled synthesis of diverse urea structures.
N-Alkylation via Reductive Amination: Expanding Lipophilicity and Vector Space
Introducing alkyl substituents to the nitrogen atom is a key strategy for modulating a compound's lipophilicity, basicity, and metabolic stability. While direct alkylation with alkyl halides can be difficult to control and often leads to over-alkylation, reductive amination offers a clean and highly efficient alternative.[15]
This reaction proceeds in a one-pot fashion by first forming an imine intermediate between the primary amine and an aldehyde or ketone, which is then immediately reduced to the corresponding secondary amine.[16]
-
Selectivity in Reduction : The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an ideal reagent for this transformation.[15][17] It is a mild and selective reducing agent that will readily reduce the protonated imine intermediate but is slow to react with the starting aldehyde or ketone.[15] This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts. The reaction is typically performed in a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to prevent hydrolysis of the reagent.[17]
Visualized Synthetic Overview
The following diagram illustrates the primary synthetic pathways for derivatizing the parent scaffold.
Caption: Synthetic pathways from the core scaffold.
Experimental Protocols
General Considerations:
-
All non-aqueous reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvents should be anhydrous unless otherwise specified.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for Amide Coupling via HATU
This protocol describes the synthesis of an amide derivative by coupling the primary amine with a representative carboxylic acid.
Caption: Workflow for amide coupling.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 169.22 | 1.0 |
| Carboxylic Acid (R-COOH) | Varies | 1.1 |
| HATU | 380.23 | 1.2 |
| DIPEA | 129.24 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| Saturated aq. NaCl (Brine) | - | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).
-
Add DIPEA (3.0 eq) to the stirred solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC until consumption of the starting amine is observed.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate and wash with water (3x) and then with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).
-
Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the desired amide product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Unsymmetrical Urea Synthesis via CDI
This protocol details the formation of a urea derivative using a two-step, one-pot reaction.
Caption: Workflow for urea synthesis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 169.22 | 1.0 |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.1 |
| Second Amine (R-NH₂) | Varies | 1.2 |
| Dichloromethane (DCM), anhydrous | - | - |
| 1M aq. HCl | - | - |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Add CDI (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature. The formation of the carbamoyl-imidazole intermediate can be monitored by TLC or LC-MS.
-
Once the intermediate formation is complete, add the second amine (R-NH₂, 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours until the reaction is complete.
-
Dilute the reaction mixture with DCM and wash with water and 1M aq. HCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure urea derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: General Procedure for N-Alkylation via Reductive Amination
This protocol outlines the synthesis of a secondary amine derivative using an aldehyde and sodium triacetoxyborohydride.
Caption: Workflow for reductive amination.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 169.22 | 1.0 |
| Aldehyde or Ketone (R-CHO) | Varies | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 |
| 1,2-Dichloroethane (DCE), anhydrous | - | - |
| Saturated aq. NaHCO₃ | - | - |
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE.
-
Stir the solution at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 4-16 hours until the starting material is consumed as indicated by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the N-alkylated product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Data Summary and Characterization
Successful synthesis of the target derivatives should be confirmed using a suite of analytical techniques.
Summary of Reaction Parameters
| Reaction Type | Key Reagents | Solvent | Temp. | Typical Yields |
| Amide Coupling | Carboxylic Acid, HATU, DIPEA | DMF | RT | 60-95% |
| Urea Synthesis | CDI, Second Amine | DCM | RT | 55-90% |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE | RT | 65-95% |
Required Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the introduced R-group. For amides and ureas, a new amide/urea N-H proton signal (typically a broad singlet or triplet) will be visible. |
| ¹³C NMR | Appearance of new carbon signals from the R-group and a new carbonyl signal for amides (~165-175 ppm) or ureas (~155-160 ppm). |
| HRMS | The observed mass (m/z) should correspond to the calculated exact mass of the target molecule, confirming its elemental composition. |
| TLC / LC-MS | The purified product should appear as a single spot (TLC) or peak (LC) with the expected mass ion in the mass spectrum. |
References
- Application Notes and Protocols: Chlorination of Bicyclo[2.2.1]heptane. Benchchem.
- CAS 5240-72-2: Bicyclo[2.2.1]heptane-2-methanol. CymitQuimica.
- Antitumor imide derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dimethyl-2,3-dicarboxylic acid. Journal of Pharmaceutical Sciences.
- Synthesis of bicyclo[2.2.1]heptane‐ and bicyclo[3.2.1]octane‐derived sultams.
- Buy 2-(4-Bromophenyl)bicyclo[2.2.1]heptane. Smolecule.
- Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition.
- Bicyclo[m.n.
- Methyl 4-aminobicyclo[2.2.
- Methyl 4-aminobicyclo[2.2.
- Preparation, Characterization and Stereochemistry of 2-Methyl-2-silabicyclo[2.2.1]heptane Derivatives. Bulletin of the Chemical Society of Japan | Oxford Academic.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R.
- Reductive Amination - Common Conditions.
- Amide Synthesis. Fisher Scientific.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- 21.
- Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
- Process optimization for acid-amine coupling: a c
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Application Note & Protocols: Unraveling the Reaction Kinetics and Mechanisms of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Abstract
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is a conformationally restricted, bicyclic amino acid ester that holds significant promise as a scaffold in medicinal chemistry and materials science. Its rigid bicyclo[2.2.1]heptane (norbornane) framework allows for precise spatial positioning of the amine and ester functionalities, making it an attractive building block for designing molecules with specific three-dimensional geometries. Understanding the reactivity, reaction kinetics, and underlying mechanisms of its key functional groups—the bridgehead amine and the tertiary carboxylate—is paramount for its effective utilization. This document provides a detailed guide for researchers, scientists, and drug development professionals, offering insights into the predicted reactivity of this molecule and robust protocols for its kinetic analysis. While specific kinetic data for this compound is sparse in the literature, this guide synthesizes information from analogous systems and foundational chemical principles to provide a strong predictive framework and practical experimental designs.
Introduction: The Structural Significance of a Rigid Scaffold
The bicyclo[2.2.1]heptane skeleton is a privileged motif in chemistry, notable for its rigid, cage-like structure.[1] Unlike flexible aliphatic chains, this scaffold locks substituents into well-defined spatial orientations. In this compound, the primary amine is positioned at a bridgehead-like carbon (C4), while the methyl ester is at the other bridgehead (C1). This unique 1,4-disposition on a rigid frame is critical for applications where precise pharmacophore modeling or monomer orientation is required.
The reactivity of this molecule is dominated by two key sites:
-
The 4-Amino Group: A primary amine whose nucleophilicity and basicity are influenced by the steric environment of the bicyclic cage.
-
The 1-Carboxylate Group: A methyl ester at a sterically hindered tertiary carbon, influencing its susceptibility to hydrolysis and other ester transformations.
This guide will dissect the probable reaction dynamics at each of these sites.
Figure 1: Structure of this compound.
Reaction Mechanisms & Predicted Kinetics
Reactions at the 4-Amino Group: A Sterically Accessible Nucleophile
The primary amine at the C4 position is the most reactive site for nucleophilic attack. Bridgehead amines, particularly in less strained systems like the bicyclo[2.2.1]heptane core, are known to be strong bases and effective nucleophiles.[2][3] The alkyl groups of the cage are "tucked back," leaving the nitrogen's lone pair relatively unhindered and available for reaction.[3]
Common Reactions:
-
N-Acylation (Amide Formation): Reaction with acyl chlorides or anhydrides.
-
N-Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Mechanism: N-Acylation N-acylation with an acyl chloride is expected to proceed via a standard nucleophilic addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.
Figure 2: Proposed mechanism for N-acylation of the 4-amino group.
Kinetic Considerations: The reaction rate is expected to follow second-order kinetics, first order in both the amine and the acylating agent.
Rate = k[Amine][Acylating Agent]
The rate constant, k, will be influenced by:
-
Solvent: Polar aprotic solvents (e.g., DCM, THF) are generally preferred to solvate the intermediates.
-
Temperature: As with most reactions, the rate will increase with temperature, following the Arrhenius equation.
-
Steric Hindrance of the Acylating Agent: Bulkier acylating agents (e.g., pivaloyl chloride) will react more slowly than less hindered ones (e.g., acetyl chloride).
Reactions at the 1-Carboxylate Group: A Hindered Ester
The methyl ester at the C1 bridgehead is sterically hindered by the bicyclic framework. This steric congestion significantly impacts its reactivity, particularly towards hydrolysis.
Mechanism: Base-Mediated Hydrolysis (Saponification) Saponification is the most common reaction for this functional group. It proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide ion.
The hydrolysis of amino acid esters can be complex, but in this case, the amine is not alpha to the ester, simplifying the kinetics compared to α-amino acid esters.[4][5] The rate-determining step is the nucleophilic attack of the hydroxide ion on the ester carbonyl.
Kinetic Considerations: The reaction is expected to be second-order overall, first order in both the ester and the hydroxide ion.
Rate = k[Ester][OH⁻]
Key factors influencing the kinetics include:
-
Steric Hindrance: The bicyclic structure shields the carbonyl carbon, likely resulting in a significantly lower rate constant compared to a non-hindered ester like methyl acetate.
-
Temperature: Increased temperature is required to overcome the higher activation energy associated with attacking the hindered electrophilic center.
-
Solvent: A mixture of water and a co-solvent (e.g., THF, Methanol) is typically necessary to ensure solubility of the substrate.
Experimental Protocols for Kinetic Analysis
The following protocols provide a framework for studying the reaction kinetics. They are designed to be self-validating and can be adapted based on available instrumentation.
Protocol 1: Kinetics of N-Acylation via In-Situ IR Spectroscopy
This protocol uses Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acyl chloride reactant in real-time.
Objective: To determine the second-order rate constant for the reaction of this compound with an acyl chloride.
Materials:
-
This compound
-
Acetyl Chloride (or other acyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (as a non-nucleophilic base/acid scavenger)
-
FTIR spectrometer with a DiComp or ATR probe suitable for in-situ monitoring.
-
Jacketed reaction vessel with temperature control.
Procedure:
-
System Setup: Set up the jacketed reactor at the desired temperature (e.g., 25.0 °C).
-
Background Spectrum: Insert the FTIR probe into the empty, clean reactor and collect a background spectrum.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.1 M).
-
Prepare a stock solution of triethylamine in anhydrous DCM (e.g., 0.11 M, a slight excess).
-
Prepare a stock solution of acetyl chloride in anhydrous DCM (e.g., 0.1 M).
-
-
Reaction Initiation:
-
Add the amine and triethylamine solutions to the reactor.
-
Begin spectroscopic data collection (e.g., one spectrum every 30 seconds).
-
After collecting a few baseline spectra, rapidly inject the acetyl chloride solution to initiate the reaction.
-
-
Data Monitoring: Monitor the disappearance of the characteristic C=O stretching peak of the acyl chloride (typically ~1800 cm⁻¹) and the appearance of the amide C=O peak (~1650 cm⁻¹).
-
Data Analysis:
-
Convert the absorbance of the acyl chloride peak at each time point to concentration using a pre-established calibration curve.
-
Plot 1/[Acyl Chloride] versus time. If the reaction is second-order (assuming pseudo-first-order conditions if the amine is in large excess, or by integral method otherwise), this plot will be linear.
-
The slope of this line is equal to the observed rate constant, k_obs.
-
Figure 3: Experimental workflow for the kinetic study of N-acylation.
Protocol 2: Kinetics of Ester Hydrolysis via pH-Stat Titration
This protocol measures the rate of consumption of NaOH required to maintain a constant pH as the ester is hydrolyzed, releasing carboxylic acid.
Objective: To determine the second-order rate constant for the base-mediated hydrolysis of the methyl ester.
Materials:
-
This compound
-
Standardized NaOH solution (e.g., 0.05 M)
-
Potassium Chloride (KCl) to maintain constant ionic strength
-
Water/THF solvent mixture
-
pH-stat autotitrator system
-
Thermostatted reaction vessel
Procedure:
-
System Calibration: Calibrate the pH electrode with standard buffers at the reaction temperature.
-
Reaction Setup:
-
Add a known volume of the water/THF co-solvent to the thermostatted vessel (e.g., 25.0 °C).
-
Add KCl to maintain a constant ionic strength (e.g., to 0.1 M).
-
Dissolve a known amount of the ester substrate in the solvent mixture.
-
-
Titration Initiation:
-
Set the pH-stat to maintain a high pH (e.g., pH 11.0).
-
The instrument will begin adding NaOH to bring the solution to the setpoint pH and will continue to add titrant to neutralize the carboxylic acid produced during hydrolysis.
-
-
Data Collection: Record the volume of NaOH added as a function of time. The rate of addition of NaOH is directly proportional to the rate of the reaction.
-
Data Analysis:
-
The initial rate of reaction can be determined from the initial slope of the plot of volume of NaOH vs. time.
-
Since the concentration of hydroxide is held constant by the pH-stat, the reaction follows pseudo-first-order kinetics.
-
The pseudo-first-order rate constant (k_obs) can be calculated from the integrated rate law: ln([Ester]₀/[Ester]t) = k_obs * t.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of hydroxide: k = k_obs / [OH⁻].
-
Table 1: Summary of Predicted Kinetic Parameters and Conditions
| Reaction | Functional Group | Proposed Mechanism | Expected Kinetics | Key Influencing Factors | Recommended Analytical Method |
| N-Acylation | 4-Amino | Nucleophilic Addition-Elimination | Second-Order (k[Amine][Acyl Chloride]) | Solvent Polarity, Temperature, Sterics of Acylating Agent | In-Situ FTIR, HPLC-UV |
| Ester Hydrolysis | 1-Carboxylate | Nucleophilic Acyl Substitution (B_AC2) | Second-Order (k[Ester][OH⁻]) | Temperature, Steric Hindrance, Co-solvent | pH-Stat Titration, GC-MS |
Conclusion and Applications
A thorough understanding of the reaction kinetics and mechanisms of this compound is essential for its application in drug development and materials science. The 4-amino group is predicted to be a reactive and accessible nucleophile, suitable for rapid amide bond formation or alkylation. Conversely, the 1-carboxylate group is sterically hindered, suggesting it is relatively stable to hydrolysis under mild conditions—a potentially desirable trait for metabolic stability in drug candidates. The protocols outlined herein provide a robust starting point for researchers to quantify these properties, enabling the rational design of novel molecules and reaction pathways based on this unique bicyclic scaffold.
References
- An effective binary catalytic system enables the synthesis of oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. Organic Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN_ZcFKpVuol61aNbfREAoyb8yOR1g_LKXqRjxgABLDM1zNGZYvJtaZsboGZhMxY8WaTfVhhoMIXOWvTzFRAM4m2c9mPpdJyQyqPtX24jVpSlnE7-uwF7YBKB7CgoKgrVs6DoHupCmcHPPeVZs]
- Reaction of bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine and nitrophenyl glycidyl ethers. ResearchGate. [URL: https://vertexaisearch.cloud.google.
- An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc01552a]
- New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0035-1560579]
- Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. Durham University. [URL: https://etheses.dur.ac.uk/6710/]
- Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate. [URL: https://www.researchgate.net/publication/257850228_Kinetics_and_Mechanism_for_Hydrolysis_of_a-Amino_Acid_Esters_in_Mixed_Ligand_Complexes_with_ZnII-Nitrilo-trismethyl_phosphonic_Acid]
- Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10528248/]
- Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. ResearchGate. [URL: https://www.researchgate.net/publication/257850232_Kinetics_and_mechanism_of_base_hydrolysis_of_a-aminoacid_esters_catalysed_by_pd13-diamino-2-hydroxypropaneH2O22_complex]
- Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/1980/dt/dt9800002452]
- The Chemistry of Bridged Lactams and Related Heterocycles. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3638708/]
- Lewis base question about bridgehead amines. Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/n9s44y/lewis_base_question_about_bridgehead_amines/]
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The Bicyclo[2.2.1]heptane Scaffold: A Rigid Framework for Innovations in Cancer Research
The bicyclo[2.2.1]heptane ring system, a bridged bicyclic hydrocarbon, presents a unique and conformationally constrained three-dimensional structure that has garnered significant interest in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced selectivity and potency for biological targets. This guide explores the diverse applications of bicyclo[2.2.1]heptane derivatives in oncology, providing detailed insights into their use as anti-metastatic agents, apoptosis inducers, cytotoxic nucleoside analogues, and probes for cancer imaging. We will delve into the rationale behind their design, detailed protocols for their synthesis and evaluation, and the mechanistic pathways they influence.
Section 1: Targeting Cancer Metastasis with Bicyclo[2.2.1]heptane-Based CXCR2 Antagonists
Metastasis remains the primary cause of cancer-related mortality. The chemokine receptor CXCR2 has emerged as a critical mediator of tumor progression and metastasis, making it an attractive therapeutic target. Bicyclo[2.2.1]heptane derivatives have been successfully employed to develop potent and selective CXCR2 antagonists.
Rationale for the Bicyclo[2.2.1]heptane Scaffold in CXCR2 Antagonist Design
The rigidity of the bicyclo[2.2.1]heptane scaffold is instrumental in positioning the pharmacophoric elements of the antagonist within the CXCR2 binding pocket with high precision. This conformational restriction minimizes off-target effects and enhances binding affinity, leading to improved potency and a more favorable pharmacokinetic profile. The hydrophobic nature of the bicyclic core can also contribute to improved membrane permeability.
Featured Compound: A Potent N,N′-diarylsquaramide CXCR2 Antagonist
A notable example is a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide, referred to as compound 2e in the literature, which has demonstrated significant CXCR2 antagonistic activity and anti-metastatic effects in preclinical models.[1][2][3]
Table 1: Biological Activity of Compound 2e [1][4]
| Parameter | Value | Cell Line/Model |
| CXCR2 IC50 | 48 nM | In vitro binding assay |
| CXCR1 IC50 | >2900 nM | In vitro binding assay |
| Selectivity (CXCR1/CXCR2) | >60-fold | |
| Anti-metastatic effect | Significant inhibition | Pancreatic cancer cell line (CFPAC1) |
| Oral bioavailability (rats) | Cmax = 2863 ng/mL | 10 mg/kg, p.o. |
| Half-life (t1/2) | 2.58 h |
Experimental Protocols
This protocol outlines the key synthetic steps for compound 2e , based on published literature.[2][3]
Diagram 1: Synthetic Pathway for Compound 2e
Caption: Synthetic route for a bicyclo[2.2.1]heptane-containing CXCR2 antagonist.
Protocol:
-
Synthesis of the Amide Intermediate: React the starting substituted aminophenol with an appropriate acyl chloride to form the corresponding amide.
-
Reduction of the Nitro Group: The nitro group on the amide intermediate is reduced to an amine using a standard reducing agent such as Pd/C and H2.
-
Formation of the Squarate Intermediate: The resulting amine is reacted with 3,4-diethoxycyclobut-3-ene-1,2-dione in ethanol.
-
Final Coupling Reaction: The squarate intermediate is then reacted with bicyclo[2.2.1]heptan-2-amine in ethanol to yield the final product, compound 2e .
-
Purification: The crude product is purified by column chromatography on silica gel.
This protocol measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a CXCR2 agonist.[5]
Diagram 2: Workflow for Calcium Mobilization Assay
Caption: Workflow for determining the IC50 of a CXCR2 antagonist.
Protocol:
-
Cell Preparation: Seed CHO-K1 or HEK293 cells stably expressing human CXCR2 in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C for 1 hour.
-
Compound Incubation: Wash the cells and incubate with varying concentrations of the bicyclo[2.2.1]heptane derivative or vehicle control.
-
Signal Detection: Place the plate in a fluorescence plate reader. Take a baseline fluorescence reading before adding a CXCR2 agonist (e.g., CXCL8). Immediately after agonist addition, continuously measure the fluorescence signal.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium mobilization. Calculate the percentage inhibition for each concentration of the test compound and determine the IC50 value.
Section 2: Induction of Apoptosis with Bicyclo[2.2.1]heptane-Dithiocarbamates
Inducing apoptosis, or programmed cell death, is a cornerstone of many cancer therapies. Dithiocarbamates are a class of compounds known to induce apoptosis in cancer cells, and their combination with the bicyclo[2.2.1]heptane scaffold has yielded promising results.
Rationale for Hybridization
The conformationally restricted 2,5-diazabicyclo[2.2.1]heptane scaffold, when combined with the dithiocarbamate moiety, creates a novel chemical entity with the potential for enhanced antiproliferative activity and improved selectivity for tumor cells.[5][6]
Featured Compound: A (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate
Compound 9e , a (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate derivative, has shown significant antiproliferative activity against various cancer cell lines by inducing apoptosis through a caspase-dependent pathway.[5][7]
Table 2: Antiproliferative Activity of Compound 9e [5]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| CaSki | Cervical Cancer | 28 |
| MDA-MB-231 | Breast Cancer | 18 |
| SK-Lu-1 | Lung Cancer | 20 |
Experimental Protocols
This protocol is based on a one-pot, three-component reaction.[5]
Diagram 3: Multicomponent Synthesis of Compound 9e
Caption: One-pot synthesis of a bicyclo[2.2.1]heptane-dithiocarbamate derivative.
Protocol:
-
Dissolve (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to the solution.
-
Add carbon disulfide dropwise at 0°C.
-
Add the desired alkyl halide and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, work up the reaction and purify the product by column chromatography.
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Diagram 4: Principles of Annexin V/PI Apoptosis Assay
Caption: Cellular states distinguished by Annexin V and PI staining.
Protocol:
-
Cell Treatment: Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate and treat with compound 9e at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.
Section 3: Bicyclo[2.2.1]heptane Nucleoside Analogues as Cytotoxic Agents
Nucleoside analogues are a class of chemotherapeutic agents that interfere with DNA and RNA synthesis. Replacing the sugar moiety with a bicyclo[2.2.1]heptane scaffold can lead to compounds with improved stability and unique biological activities.[3][11]
Rationale for Carbocyclic Nucleoside Analogues
The bicyclo[2.2.1]heptane core mimics the furanose ring of natural nucleosides but is resistant to enzymatic cleavage, potentially leading to a longer duration of action and overcoming some mechanisms of drug resistance.[12][13][14]
Featured Compounds: Pyrimidine Nucleoside Analogues
The pyrimidine analogues ent-27-C-Bz and ent-27-5FU-Bz have demonstrated cytotoxic effects on Jurkat (T-lymphoblast) cells.[3][11]
Table 3: Cytotoxic Effects of Bicyclo[2.2.1]heptane Nucleoside Analogues [3][11]
| Compound | Effect on Jurkat Cells |
| ent-27-C-Bz | Cytotoxic at high concentrations (30 µM), moderately restricts cell multiplication, targets DNA synthesis. |
| ent-27-5FU-Bz | Cytotoxic at lower concentrations, hinders RNA synthesis, restricts cell progenitors at earlier generations than 5-FU. |
Experimental Protocols
This protocol describes the coupling of the bicyclo[2.2.1]heptane alcohol with a nucleobase.[11][13]
Protocol:
-
Dissolve the bicyclo[2.2.1]heptane alcohol intermediate and triphenylphosphine in anhydrous THF.
-
Add the desired pyrimidine base (e.g., N4-benzoyl-cytosine or 5-fluorouracil).
-
Add a solution of diethyl azodicarboxylate (DEAD) in THF dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion, concentrate the reaction mixture and purify the product by column chromatography.
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[11]
Protocol:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Add serial dilutions of the bicyclo[2.2.1]heptane nucleoside analogues to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Assay: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is directly proportional to the number of living cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Section 4: Bicyclo[2.2.1]heptane Derivatives in Cancer Imaging
The unique structural properties of the bicyclo[2.2.1]heptane scaffold also make it a valuable component in the development of imaging agents for cancer diagnosis and monitoring treatment response.
Application in Positron Emission Tomography (PET)
Bicyclo[2.2.1]heptane derivatives can be labeled with positron-emitting radionuclides (e.g., 18F) to create PET tracers. For example, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is used as an inhibitor of the L-type amino acid transporter (LAT1), which is overexpressed in many cancers.[15][16][17] This allows for the in vitro characterization of novel 18F-labeled amino acid PET tracers. Furthermore, 18F-labeled aza-bicyclo[2.2.1]heptane derivatives have been developed for imaging nicotinic acetylcholine receptors, and similar strategies could be applied to target cancer-relevant receptors.[18]
Protocol: In Vitro Uptake and Inhibition Assay for PET Tracer Characterization
This protocol is used to determine the specificity of a novel radiolabeled amino acid tracer for a particular amino acid transporter system.[15][16]
Protocol:
-
Cell Culture: Culture cancer cells known to express specific amino acid transporters (e.g., 9L gliosarcoma, U87 glioblastoma) to near confluence.
-
Uptake Assay: Incubate the cells with the 18F-labeled tracer in the absence (control) or presence of inhibitors for specific transporter systems. 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is used as a specific inhibitor for system L.
-
Incubation and Washing: Incubate for a defined period (e.g., 30 minutes) at 37°C. After incubation, wash the cells with ice-cold buffer to remove extracellular radioactivity.
-
Radioactivity Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Normalize the uptake data and express it as a percentage of the control. A significant reduction in uptake in the presence of BCH indicates that the tracer is transported via the L-type amino acid transporter system.
Conclusion
The bicyclo[2.2.1]heptane scaffold has proven to be a versatile and valuable tool in cancer research. Its rigid, well-defined structure provides a unique platform for the design of highly specific and potent therapeutic and diagnostic agents. The applications highlighted in this guide, from inhibiting metastasis and inducing apoptosis to enabling advanced cancer imaging, underscore the significant potential of these derivatives in the ongoing fight against cancer. Further exploration of this privileged scaffold is certain to yield new and innovative strategies for cancer diagnosis and treatment.
References
- Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC. National Center for Biotechnology Information.
- Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. J Enzyme Inhib Med Chem. 2017;32(1):1129-1135.
- Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Publishing.
- New Bicyclo[2.2.1]heptane Nucleoside Analogues as Antitumor Agents. ResearchGate.
- Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging. National Center for Biotechnology Information.
- One-Pot Synthesis of Bicyclo[2.2.1]heptane Derivatives by Three-Component Coupling of Norbornene, Aryl Halides, and Arylacetylenes in the Presence of Ligand-Free Palladium Catalytic Systems | Request PDF. ResearchGate.
- New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. MDPI.
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role of rigid scaffolds like bicyclo[2.2.1]heptane in kinase inhibitors
Application Note: The Bicyclo[2.2.1]heptane Scaffold as a Privileged Structure for Enhancing Kinase Inhibitor Performance
Introduction: Overcoming the Selectivity Challenge in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, regulating nearly all aspects of cellular function.[1][2] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target inhibition can lead to toxicity and diminish therapeutic efficacy.
Medicinal chemistry has evolved to address this challenge by moving beyond simple, flexible inhibitors towards molecules built upon conformationally constrained scaffolds.[3][4] Rigid scaffolds pre-organize a molecule's pharmacophoric groups into a specific three-dimensional arrangement, which can reduce the entropic penalty of binding and enhance affinity for the intended target while disfavoring interaction with off-targets.[5] This application note details the strategic use of the bicyclo[2.2.1]heptane (norbornane) framework, a non-planar, saturated bicyclic scaffold, as a powerful tool to impart favorable pharmacokinetic properties and unique three-dimensional shapes in the rational design of potent and selective kinase inhibitors.[5][6]
The Bicyclo[2.2.1]heptane Scaffold: A Bioisostere with Superior Properties
The bicyclo[2.2.1]heptane scaffold is increasingly recognized as a non-classical bioisostere for the para-substituted phenyl ring, a ubiquitous motif in kinase inhibitors.[5][7] Unlike the flat, aromatic phenyl group, the bicyclo[2.2.1]heptane core is a C(sp3)-rich, three-dimensional structure. This fundamental difference in geometry and electronic nature is the source of its advantages in drug design.
Key Structural & Physicochemical Advantages:
-
Defined Exit Vectors: The rigid cage-like structure holds substituents at precise, fixed angles, allowing for the directional probing of pockets within the kinase active site with a level of control not achievable with flexible linkers.
-
Improved Solubility: Replacing a planar aromatic ring with a 3D saturated scaffold like bicyclo[2.2.1]heptane can disrupt the π–π stacking interactions that often lead to poor aqueous solubility in crystalline solids.[8]
-
Reduced Lipophilicity: The introduction of sp3-hybridized carbons in place of an aromatic system typically lowers the molecule's partition coefficient (LogP), which can lead to an improved pharmacokinetic profile, including reduced off-target binding and better metabolic clearance.[5]
-
Enhanced Metabolic Stability: The saturated carbon framework of bicyclo[2.2.1]heptane is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[8]
The diagram below illustrates the conceptual replacement of a flexible, planar phenyl ring with the rigid, three-dimensional bicyclo[2.2.1]heptane scaffold to achieve a more defined spatial orientation of key binding motifs (R1, R2).
Caption: Phenyl vs. Bicyclo[2.2.1]heptane Scaffolds.
Structure-Activity Relationship (SAR) Insights
The incorporation of the bicyclo[2.2.1]heptane scaffold has been explored in the design of inhibitors for several kinase families. While it is not yet featured in an FDA-approved kinase inhibitor, its utility is evident in preclinical studies that demonstrate its capacity to modulate potency and selectivity.
For instance, in the development of EGFR kinase inhibitors, replacing traditional aniline moieties with novel bicyclic amines, including derivatives of the bicyclo[2.2.1]heptane system, has been shown to conserve or enhance inhibitory activity.[9] The rigid framework helps to correctly position other pharmacophoric elements, such as the quinazoline core, for optimal interaction with the kinase hinge region. Similarly, the scaffold has been incorporated into the design of inhibitors for RIP1 kinase and Akt, where its conformational rigidity is leveraged to achieve specific binding modes.[10][11]
Table 1: Comparative Physicochemical Properties of Phenyl vs. Bicycloalkane Bioisosteres
| Property | Phenyl-Containing Compound | Bicyclo[1.1.1]pentane (BCP) Analog | Bicyclo[2.2.2]octane Analog | Rationale for Improvement |
| Calculated LogP | 4.5 (Imatinib) | N/A | 3.6 | Replacement of the aromatic ring with a saturated cage reduces lipophilicity.[12] |
| Aqueous Solubility | Lower | Higher | Higher | Disruption of crystal lattice packing and reduced hydrophobicity enhances solubility.[8] |
| Metabolic Stability | Susceptible to oxidation | Significantly Improved | Improved | Saturated C-H bonds are less prone to enzymatic oxidation than the electron-rich phenyl ring.[8] |
| 3D Character (Fsp3) | Low | High | High | Increases the fraction of sp3-hybridized carbons, a desirable trait for modern drug candidates. |
Note: Data is conceptual and derived from comparative studies on scaffolds like BCP and BCO, which share properties with bicyclo[2.2.1]heptane.[8][12]
Protocols for Synthesis and Evaluation
The following protocols provide a generalized workflow for the synthesis and characterization of kinase inhibitors incorporating a bicyclo[2.2.1]heptane core.
Protocol 1: Synthesis of a Bicyclo[2.2.1]heptane Core via Diels-Alder Reaction
The most common and efficient method for constructing the bicyclo[2.2.1]heptane framework is the intermolecular Diels-Alder reaction.[6] This protocol outlines the synthesis of a generic bicyclic amine, a versatile building block for further elaboration into a kinase inhibitor.
Objective: To synthesize an N-protected aminomethyl-bicyclo[2.2.1]heptene derivative.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
N-Boc-allylamine (dienophile)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Round-bottom flask, magnetic stirrer, condenser
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2), dissolve N-Boc-allylamine (1.0 eq) in anhydrous DCM.
-
Diene Addition: Cool the solution to 0 °C using an ice bath. Slowly add freshly cracked cyclopentadiene (1.5 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: The [4+2] cycloaddition is thermally allowed and proceeds readily at room temperature. The excess diene ensures complete consumption of the dienophile.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess cyclopentadiene and solvent.
-
Purification: Purify the resulting crude product (a mixture of endo and exo isomers) by silica gel column chromatography using a hexane/ethyl acetate gradient. Self-Validation: The purified product's structure and isomeric ratio should be confirmed by 1H NMR and 13C NMR spectroscopy.
-
Further Modification: The Boc-protected amine can now be deprotected (e.g., with trifluoroacetic acid) and coupled to a kinase-targeting pharmacophore (e.g., a quinazoline or pyrimidine core) using standard amide bond formation or nucleophilic aromatic substitution chemistries.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the IC50 value of a bicyclo[2.2.1]heptane-containing compound against a target kinase.
Materials:
-
Target kinase and its specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase buffer (specific to the target kinase)
-
384-well white assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer to the desired starting concentration (e.g., 100 µM).
-
Kinase Reaction: To each well of a 384-well plate, add:
-
2.5 µL of test compound dilution (or DMSO for control).
-
5.0 µL of a solution containing the kinase and substrate peptide in kinase buffer with ATP.
-
-
Incubation: Mix gently and incubate the plate at room temperature for 1 hour. Causality: This incubation allows the kinase to phosphorylate its substrate. The presence of an effective inhibitor will reduce the amount of ATP consumed and ADP produced.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value. Self-Validation: The assay should include positive (no inhibitor) and negative (no kinase) controls to ensure a valid assay window.
The diagram below outlines the general workflow from inhibitor design to biological validation.
Conclusion and Future Outlook
The bicyclo[2.2.1]heptane scaffold represents a privileged structure in modern medicinal chemistry, offering a compelling alternative to traditional aromatic rings for the design of kinase inhibitors. Its inherent rigidity, three-dimensional character, and favorable physicochemical properties provide a robust platform for developing next-generation therapeutics with enhanced selectivity, improved potency, and superior drug-like qualities. The synthetic accessibility via robust reactions like the Diels-Alder cycloaddition further cements its role as a valuable building block. As the drive for highly selective and potent kinase inhibitors continues, the rational incorporation of rigid, saturated scaffolds like bicyclo[2.2.1]heptane will undoubtedly become an increasingly vital strategy in the drug discovery toolkit.
References
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- (N.A.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS.
- Zhang, Y., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
- (N.A.). Bicyclo[2.2.1]heptan-2-amine|RUO. Benchchem.
- (N.A.). Dihydrofuro pyrimidines as akt protein kinase inhibitors.
- (N.A.). Bicyclic compounds for use as rip1 kinase inhibitors.
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Application Notes and Protocols for the Enantioselective Synthesis of Bicyclo[2.2.1]heptane Carboxylates
Introduction: The Privileged Scaffold and the Chirality Challenge
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane skeleton, represents a privileged structural motif in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable for designing potent and selective bioactive molecules.[2] Indeed, this scaffold is embedded in a range of natural products and pharmaceutical agents, including the Parkinson's disease drug Biperiden and the antipsychotic Lurasidone.[2] Furthermore, enantiomerically pure bicyclo[2.2.1]heptane derivatives serve as valuable chiral auxiliaries and ligands in asymmetric catalysis.[1]
The biological activity of molecules containing this scaffold is often stereospecific, meaning that one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even detrimental. Consequently, the development of robust and efficient methods for the enantioselective synthesis of bicyclo[2.2.1]heptane carboxylates is of paramount importance for drug discovery and development.[1] This guide provides an in-depth overview of the key modern strategies to achieve this, with detailed protocols and insights into the underlying principles of stereocontrol.
I. Asymmetric Diels-Alder Reactions: A Cornerstone Strategy
The [4+2] cycloaddition, or Diels-Alder reaction, is a classic and powerful method for constructing the bicyclo[2.2.1]heptane core.[3] Enantioselectivity can be induced through several approaches, most notably by using chiral auxiliaries attached to the dienophile or by employing chiral Lewis acid catalysts.[4]
Principle and Mechanistic Insight: Chiral Auxiliaries
One of the most reliable methods involves the use of a chiral auxiliary, a covalently attached chiral molecule that directs the stereochemical outcome of the reaction and is subsequently removed. Oppolzer's camphorsultam is a highly effective chiral auxiliary for this purpose.[5][6] The sultam moiety provides a rigid chiral environment. In the presence of a Lewis acid, the dienophile-auxiliary conjugate adopts a specific conformation that shields one face of the double bond, forcing the diene (e.g., cyclopentadiene) to approach from the less sterically hindered face. This results in a highly diastereoselective cycloaddition.[6]
Experimental Protocol: Oppolzer's Camphorsultam-Directed Diels-Alder Reaction
This protocol is adapted from a procedure for the synthesis of a chiral norbornene derivative.[6]
Step 1: Preparation of the Chiral Dienophile
-
To a solution of (1R)-(+)-camphor-10-sulfonic acid, the starting material for the sultam, the synthesis of the crotonyl derivative is performed.
Step 2: The Asymmetric Diels-Alder Cycloaddition
-
In an argon-purged, flame-dried flask equipped with a reflux condenser, dissolve the chiral (E)-crotonyl sultam derivative and a Lewis acid (e.g., tin tetrachloride) in anhydrous dichloromethane.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene monomer.
-
Slowly add the freshly distilled cyclopentadiene to the reaction mixture via cannula over a period of 20 minutes.
-
Stir the reaction at -78 °C for the specified time (typically several hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is the diastereomerically enriched cycloadduct.
Step 3: Removal of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved, for instance, by hydrolysis with lithium hydroxide, to yield the enantiomerically enriched bicyclo[2.2.1]heptane carboxylic acid.
Data Presentation: Performance of Chiral Catalysts in Diels-Alder Reactions
| Catalyst/Auxiliary | Dienophile | Diene | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |
| Oppolzer's Camphorsultam | Acryloyl sultam | Cyclopentadiene | High | >95 | >95 (after cleavage) | [5][6] |
| Cu(II)-Box Complex | α-Thioacrylate | Cyclopentadiene | up to 92 | 88 | >95 (endo) | [7] |
| Chiral Diazaaluminolide | 3-Acryloyl-1,3-oxazolidin-2-one | Cyclopentadiene | 94 | N/A | 94 | [4] |
Workflow Visualization
Caption: Workflow for Asymmetric Diels-Alder Reaction using a Chiral Auxiliary.
II. Organocatalytic Formal [4+2] Cycloaddition: A Modern Approach
A significant advancement in the synthesis of bicyclo[2.2.1]heptane carboxylates, particularly those with a functionalized bridgehead carbon, is the use of organocatalysis.[1][8] This strategy avoids the use of metals and often proceeds under mild conditions with high enantioselectivity.[1]
Principle and Mechanistic Insight
This reaction is a formal [4+2] cycloaddition that proceeds through a stepwise Michael-Michael cascade reaction.[9] A chiral tertiary amine or a bifunctional catalyst, such as a derivative of quinine or quinidine, is used to activate the substrates through hydrogen bonding or by forming a chiral enamine intermediate.[1][9] For instance, in the reaction of an α'-ethoxycarbonyl cyclopentenone with a nitroolefin, the catalyst orchestrates the initial Michael addition, and a subsequent intramolecular Michael addition closes the second ring to form the bicyclic system.[1] The chiral environment created by the catalyst dictates the facial selectivity of both additions, leading to a product with high enantiomeric excess.
Experimental Protocol: Organocatalyzed Synthesis of a Bicyclo[2.2.1]heptane-1-carboxylate
This protocol is a representative procedure based on the work of Sun and coworkers.[1]
-
To a vial containing a solution of α'-ethoxycarbonyl cyclopentenone (1.0 equiv.) in a suitable solvent (e.g., toluene) at room temperature, add the nitroolefin (1.2 equiv.).
-
Add the chiral organocatalyst (e.g., a quinine-derived tertiary amine, 10 mol%).
-
If the reaction is stepwise, after the consumption of the starting cyclopentenone (monitored by TLC), a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be added to promote the second Michael addition.
-
Stir the reaction mixture at room temperature for the required duration (e.g., 24-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclo[2.2.1]heptane-1-carboxylate.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation: Scope of the Organocatalytic Reaction
| Cyclopentenone Substituent | Nitroolefin Substituent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| H | Phenyl | 10 | 95 | 96 | [1] |
| H | 4-Chlorophenyl | 10 | 92 | 97 | [1] |
| H | 2-Naphthyl | 10 | 91 | 95 | [1] |
| H | 2-Thienyl | 10 | 85 | 93 | [1] |
Catalytic Cycle Visualization
Caption: Catalytic Cycle for the Organocatalytic Formal [4+2] Cycloaddition.
III. Kinetic Resolution: Separating Enantiomers
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. When the reaction is stopped at approximately 50% conversion, one enantiomer has reacted faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.[3]
Principle and Mechanistic Insight: Enzymatic Resolution
Enzymes are highly efficient and stereoselective catalysts. Hydrolases, such as lipases and esterases, are particularly useful for the kinetic resolution of esters.[10] For example, pig's liver esterase (PLE) can selectively hydrolyze one enantiomer of a racemic bicyclo[2.2.1]heptane carboxylate ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted.[3][10] The selectivity arises from the specific fit of one enantiomer into the chiral active site of the enzyme.
Experimental Protocol: PLE-Catalyzed Kinetic Resolution
This is a general procedure for the enzymatic resolution of a racemic methyl bicyclo[2.2.1]heptene carboxylate.[10]
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 8).
-
Disperse the racemic ester in the buffer solution.
-
Add the enzyme, pig's liver esterase (PLE), to the mixture.
-
Maintain the pH of the reaction mixture at a constant value (e.g., pH 8) by the continuous addition of a dilute NaOH solution using a pH-stat or by manual titration. The consumption of NaOH indicates the progress of the hydrolysis.
-
Monitor the reaction until approximately 50% conversion is reached (based on the amount of NaOH consumed).
-
Stop the reaction by adjusting the pH to a basic value (e.g., pH 10) with a sodium carbonate solution.
-
Extract the aqueous solution with an organic solvent (e.g., chloroform or ether) to recover the unreacted, enantiomerically enriched ester.
-
Acidify the remaining aqueous layer to a low pH (e.g., pH 2) with HCl.
-
Extract the acidified aqueous layer with an organic solvent to isolate the enantiomerically enriched carboxylic acid product.
-
Dry and concentrate the organic extracts separately to obtain the resolved products.
-
Determine the enantiomeric excess of both the unreacted ester and the acid product by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Data Presentation: Asymmetric Dihydroxylation for Kinetic Resolution
While enzymatic resolution is common, other chemical methods like the Sharpless asymmetric dihydroxylation can also be used for kinetic resolution of olefinic precursors.[3]
| Substrate | Ligand (AD-mix) | Conversion (%) | ee of Unreacted Olefin (%) | ee of Diol Product (%) | Reference |
| Diethyl bicyclo[2.2.1]hept-5-ene-trans-dicarboxylate | (DHQD)2PHAL | ~50 | Modest | Modest | [3] |
| Ethyl exo-bicyclo[2.2.1]hept-5-ene-2-carboxylate | (DHQD)2PHAL | ~50 | 41 | 20 | [3] |
Conceptual Diagram of Kinetic Resolution
Caption: Principle of Enzymatic Kinetic Resolution.
IV. Desymmetrization of meso-Intermediates
Another elegant strategy for accessing enantiomerically pure bicyclic systems is the desymmetrization of a prochiral meso-compound. A meso-compound has stereocenters but is achiral overall due to an internal plane of symmetry. Reacting such a compound with a chiral reagent can lead to the formation of a single enantiomer of the product.
Principle and Mechanistic Insight
A common approach involves the enantioselective opening of a meso-anhydride, such as the one formed from the Diels-Alder reaction of cyclopentadiene and maleic anhydride.[2] A chiral alcohol, in the presence of a suitable catalyst or reagent (like quinidine), will selectively attack one of the two enantiotopic carbonyl groups of the anhydride.[2] This results in a hemiester product with high enantiomeric excess. The resulting chiral hemiester can then be further elaborated to the desired bicyclo[2.2.1]heptane carboxylate derivative.
Experimental Protocol: Quinidine-Mediated Desymmetrization of a meso-Anhydride
This protocol is based on a synthesis of a complex bicyclo[2.2.1]heptane derivative.[2]
-
Dissolve the meso-anhydride (1.0 equiv.) and quinidine (1.0-1.2 equiv.) in a suitable anhydrous solvent (e.g., toluene) at room temperature under an inert atmosphere.
-
Add the alcohol (e.g., benzyl alcohol, 1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for the required time (e.g., 12-24 hours), monitoring by TLC.
-
Upon completion, dilute the reaction with a solvent like ethyl acetate and wash with an aqueous acid solution (e.g., 1N HCl) to remove the quinidine.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched hemiester.
-
The enantiomeric excess can be upgraded through crystallization or by forming a salt with a chiral amine.[2]
Conclusion and Future Outlook
The enantioselective synthesis of bicyclo[2.2.1]heptane carboxylates is a mature field with a diverse array of reliable and powerful methodologies. The classic Asymmetric Diels-Alder reaction remains a workhorse, while modern organocatalytic approaches offer metal-free, operationally simple alternatives with excellent stereocontrol, particularly for accessing bridgehead-substituted derivatives. Kinetic resolution and desymmetrization strategies provide further valuable tools for accessing these enantiomerically pure building blocks.
For researchers, scientists, and drug development professionals, the choice of synthetic strategy will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials and catalysts. The continued development of novel catalytic systems promises to further enhance the efficiency and scope of these syntheses, facilitating the discovery of new therapeutics and advanced materials built upon the versatile bicyclo[2.2.1]heptane scaffold.
References
- Bakkeren, F.J.A.D. et al. Kinetic Resolution of Mono- and Bicyclic Diels-Alder Adducts v/a Sharpless Asymmetric Dihydroxylation. Recl. Trav. Chim. Pays-Bas.
- Fu, J.-G. et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry.
- Fu, J.-G. et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. RSC Publishing.
- (No Author) (n.d.). Catalytic asymmetric Diels–Alder reactions of α-thioacrylates for the preparation of norbornenone. Chemical Communications (RSC Publishing).
- Labidi, A. & Yacin-Ali, A. (n.d.). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv | Cambridge Open Engage.
- (No Author) (n.d.). Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Semantic Scholar.
- (No Author) (n.d.). PDF 445.88 K. Journal of Sciences, Islamic Republic of Iran.
- Labidi, A. & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary †. ResearchGate.
- (No Author) (n.d.). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. ResearchGate.
- (No Author) (n.d.). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO.
- (No Author) (n.d.). Desymmetrization of meso-Anhydride Enabled Enantioselective Synthesis of (−)-7-(Bromomethylene)-3-amidobicyclo[2.2.1]heptane-2. American Chemical Society.
Sources
- 1. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00814C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. scielo.br [scielo.br]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic asymmetric Diels–Alder reactions of α-thioacrylates for the preparation of norbornenone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Application Notes and Protocols for the Functionalization of the Bridgehead Carbon in Bicyclo[2.2.1]heptane Systems
Introduction: The Challenge and Significance of the Bridgehead Position
The bicyclo[2.2.1]heptane, commonly known as the norbornane scaffold, is a cornerstone in modern chemical sciences. Its rigid, three-dimensional structure makes it a highly valuable bioisostere for aromatic rings in drug design and a unique building block for advanced materials and asymmetric catalysis.[1][2] The development of molecules like the antiviral agent Amantadine and its derivatives underscores the therapeutic potential locked within this bicyclic core.[3]
However, the synthetic utility of this scaffold is often hampered by the chemical inertness of its C1 and C4 bridgehead positions. Direct functionalization of these tertiary C-H bonds is notoriously difficult due to a combination of steric hindrance and profound electronic destabilization of reactive intermediates. Cationic intermediates at the bridgehead are particularly disfavored, as the rigid framework prevents the carbon from adopting the ideal trigonal planar (sp²) geometry, a principle famously encapsulated by Bredt's Rule.[4][5][6] This inherent instability effectively shuts down classical SN1-type substitution pathways.[5][6]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven strategies and step-by-step protocols to overcome these challenges. We will explore methodologies that leverage free-radical intermediates, transition-metal-catalyzed C-H activation, and organometallic precursors to controllably install valuable functional groups at the bridgehead of bicyclo[2.2.1]heptane systems.
Strategy 1: Free-Radical Pathways—Embracing Non-Planar Intermediates
The primary reason cationic pathways fail at the bridgehead is the geometric constraint. Free radicals, however, are not bound by the same requirement for planarity. A bridgehead radical can maintain a pyramidal geometry, closely resembling its sp³-hybridized ground state, thereby avoiding the prohibitive angle strain.[7] This fundamental difference makes radical-mediated reactions one of the most effective and classical approaches for bridgehead functionalization.
Core Principle: Hydrogen Atom Abstraction (HAT)
The most common entry into bridgehead functionalization via radical chemistry is through the abstraction of the bridgehead hydrogen atom by a highly reactive radical species. This generates a tertiary bridgehead radical, which can be trapped by a halogen source or participate in further reactions.
Protocol 1: Bridgehead Bromination via Light-Induced Radical Reaction
This protocol describes a general procedure for the introduction of a bromine atom at the bridgehead position, which serves as a versatile handle for subsequent transformations (e.g., formation of organometallics or nucleophilic substitution under specific conditions).
Materials:
-
Bicyclo[2.2.1]heptane (or a suitable derivative)
-
Bromotrichloromethane (CBrCl₃) or N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous carbon tetrachloride (CCl₄) or benzene as solvent
-
Inert gas supply (Nitrogen or Argon)
-
Photochemical reactor or a high-intensity lamp (e.g., 250W sun lamp)
-
Standard glassware for reflux and work-up
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Reagent Charging: In the flask, dissolve bicyclo[2.2.1]heptane (1.0 eq) in anhydrous CCl₄. Add the bromine source, CBrCl₃ (1.5 eq), followed by the radical initiator, AIBN (0.1 eq).
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench radical reactions.
-
Initiation: While maintaining a gentle flow of inert gas, position the photoreactor lamp approximately 10-15 cm from the flask. Begin vigorous stirring and heat the reaction mixture to a gentle reflux (for CCl₄, ~77°C).
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing small aliquots. The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the solution sequentially with 10% aqueous sodium thiosulfate solution (to quench excess bromine), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product, 1-bromobicyclo[2.2.1]heptane, can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Workflow for Bridgehead Radical Functionalization
Caption: Mechanism of free-radical bridgehead bromination.
Strategy 2: Transition-Metal-Catalyzed C–H Activation
The direct conversion of a C–H bond into a C–C or C–heteroatom bond is a paramount goal in modern synthesis. Transition metal catalysis provides a powerful platform for achieving this transformation, even at unreactive positions like the bridgehead of bicyclic systems.[8][9] These methods offer high atom economy by avoiding the need for pre-functionalized substrates. Catalysts based on palladium, rhodium, and iridium have been particularly successful in this arena.[9]
Core Principle: Directed and Non-Directed C–H Activation
The mechanism often involves the coordination of a metal center to the substrate, followed by the cleavage of a C–H bond to form a key organometallic intermediate. This intermediate can then engage in cross-coupling reactions with a variety of partners. While many C-H activation reactions rely on a directing group to position the catalyst, methods for the non-directed functionalization of strong, unactivated C(sp³)–H bonds are continually advancing.
Protocol 2: Palladium-Catalyzed Bridgehead C–H Arylation (General Protocol)
This protocol outlines a generalized procedure for the direct arylation of a bridgehead C–H bond, inspired by advancements in Pd-catalyzed C(sp³)–H functionalization.
Materials:
-
1-Adamantylacetic acid or a similar bicyclic carboxylic acid derivative (as a model system with a bridgehead C-H bond)
-
Aryl Iodide or Aryl Bromide (1.5 - 2.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%)
-
A suitable ligand, e.g., an amino acid ligand like Ac-Ile-OH (10-20 mol%) or a phosphine ligand
-
Silver(I) carbonate (Ag₂CO₃) or Potassium Persulfate (K₂S₂O₈) as the oxidant (2.0 - 3.0 eq)
-
Anhydrous solvent such as trifluoroacetic acid (TFA) or a high-boiling non-polar solvent like dichloroethane (DCE)
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk tube or a pressure-rated vial, add the bicyclic substrate (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), the ligand (0.10 eq), and the oxidant (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous solvent via syringe under an inert atmosphere.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100-130°C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: After cooling to room temperature, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS or GC-MS to check for product formation.
-
Work-up: Upon completion, cool the reaction mixture and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the desired bridgehead-arylated product.
Catalytic Cycle for C-H Activation
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Strategy 3: Generation and Trapping of Bridgehead Organometallics
While bridgehead carbocations are highly unstable, the corresponding bridgehead carbanions and organometallic species are significantly more accessible.[6] These nucleophilic intermediates can be generated and subsequently trapped with a wide range of electrophiles, providing a robust pathway to functionalized bicyclo[2.2.1]heptanes. Historically, organomercurials were used to demonstrate the feasibility of substitution reactions at this position.[7]
Core Principle: Metal-Halogen Exchange or Deprotonation
There are two primary routes to generate these nucleophilic species:
-
Metal-Halogen Exchange: Starting from a bridgehead halide (e.g., 1-bromonorbornane), treatment with an organolithium reagent (like n-BuLi or t-BuLi) generates the corresponding bridgehead lithiate.
-
Direct Deprotonation: While the C-H bond is not highly acidic, very strong bases can, in some cases, deprotonate the bridgehead position directly.
Protocol 3: Bridgehead Carboxylation via an Organolithium Intermediate
This protocol details the formation of a bridgehead organolithium from a bromide precursor, followed by quenching with carbon dioxide to yield a carboxylic acid.
Materials:
-
1-Bromobicyclo[2.2.1]heptane (1.0 eq)
-
tert-Butyllithium (t-BuLi) in pentane (2.1 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Anhydrous solvents and inert gas supply (Argon)
-
Standard flame-dried glassware for low-temperature reactions
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a low-temperature thermometer, a magnetic stirrer, and an argon inlet.
-
Reagent Charging: Dissolve 1-bromobicyclo[2.2.1]heptane in anhydrous diethyl ether and cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78°C, slowly add the t-BuLi solution dropwise via syringe over 30 minutes. A color change is often observed. Stir the resulting mixture at -78°C for an additional 1-2 hours to ensure complete metal-halogen exchange.
-
Electrophilic Quench: Crush a sufficient quantity of dry ice in a separate dry flask under an argon atmosphere. Using a cannula, transfer the cold organolithium solution slowly onto the crushed dry ice with vigorous stirring. A vigorous reaction will occur. Allow the mixture to warm slowly to room temperature as the excess CO₂ sublimes.
-
Work-up: Quench the reaction by carefully adding 1 M aqueous HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid, bicyclo[2.2.1]heptane-1-carboxylic acid, can be purified by recrystallization.
Summary of Key Functionalization Strategies
| Strategy | Intermediate | Key Principle | Advantages | Common Functional Groups |
| Free Radical | Bridgehead Radical | Avoids strained planar geometry | Tolerant of many functional groups; reliable for halogenation | Halogens, C-C bonds via cyclization[10] |
| Transition Metal | Organometallic (e.g., Palladacycle) | Direct C-H activation | High atom economy; no pre-functionalization needed | Aryl, Alkyl, Amino, Acyl groups[11] |
| Organometallic | Bridgehead Anion/Lithiate | Metal-Halogen Exchange | Forms highly nucleophilic species; versatile trapping | Carboxylic acids, Alcohols, Ketones |
Conclusion
The functionalization of the bridgehead carbon in bicyclo[2.2.1]heptane systems, while challenging, is readily achievable through the strategic application of modern synthetic methodologies. By circumventing the formation of unstable carbocationic intermediates, chemists can employ free-radical, transition-metal-catalyzed, and organometallic pathways to install a diverse array of functional groups. The choice of method depends critically on the available starting materials and the desired target structure. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently approach the synthesis of novel, bridgehead-functionalized molecules for applications spanning drug discovery to materials science.
References
- Nie, B. et al. (2020). Recent advances in the synthesis of bridgehead (or ring-junction)
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of bridgehead (or ring-junction)
- Sasage, T. et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. Organic Letters.
- Sasage, T. et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction. PubMed.
- Sasage, T. et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. ACS Figshare.
- Sasage, T. et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. Organic Letters.
- ResearchGate. (1994). Synthesis of Bridgehead Substituted Bicyclo[2.2.1]Heptanes. Radical Cyclization of an Oxime Ether and an α,β-Unsaturated Ester.
- Scribd.
- Sun, B-F. et al. (2016). An asymmetric approach to bicyclo[2.2.
- Kotha, S. (2016). Bridgehead vicinal diallylation of norbornene derivatives and extension to propellane derivatives via ring-closing metathesis.
- Winstein, S. & Traylor, T. G. (1955). Mechanisms of Reaction of Organomercurials. III. Preparation and Substitution Reactions of Bridgehead Mercurials. American Chemical Society.
- Huang research group. (2024). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Organic & Biomolecular Chemistry.
- Beilstein Journals. (2016).
- Clark, R. D. & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
- BenchChem. Synthetic Routes to Functionalized Bicyclo[2.2.
- Chemistry Stack Exchange. (2013). Will bridged compounds the undergo SN1 reaction?. Chemistry Stack Exchange.
- PubMed. (1995). Synthesis of substituted 1-norbornylamines with antiviral activity. PubMed.
- Sherwood, T. C. et al. (2022). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.
- Catellani, M. et al. (2016).
Sources
- 1. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00814C [pubs.rsc.org]
- 2. BJOC - Bridgehead vicinal diallylation of norbornene derivatives and extension to propellane derivatives via ring-closing metathesis [beilstein-journals.org]
- 3. Synthesis of substituted 1-norbornylamines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functio ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00510J [pubs.rsc.org]
- 9. Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pd/Norbornene: A Winning Combination for Selective Aromatic Functionalization via C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format.
Introduction: Navigating the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry due to its rigid bicyclic scaffold, presents unique challenges. The primary route to this compound often involves the Hofmann or Curtius rearrangement to introduce the amine functionality. However, the inherent strain of the bicyclo[2.2.1]heptane system makes it susceptible to side reactions, particularly skeletal rearrangements. This guide will focus on a common synthetic pathway: the Hofmann rearrangement of Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate, and will also address potential issues arising from alternative routes like the Curtius rearrangement.
Troubleshooting Common Issues in the Hofmann Rearrangement Route
The Hofmann rearrangement is a powerful method for converting a primary amide to a primary amine with one less carbon atom.[1][2] However, its application to the bicyclo[2.2.1]heptane system requires careful control of reaction conditions to achieve high yields and purity.
Question 1: My Hofmann rearrangement of Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate is resulting in a low yield of the desired amine. What are the likely causes and how can I improve it?
Low yields in the Hofmann rearrangement of this specific substrate can often be attributed to several factors, ranging from incomplete reaction to degradation of the starting material or product. Let's break down the potential causes and solutions.
Underlying Causes and Solutions:
-
Incomplete N-bromination: The initial step of the Hofmann rearrangement is the formation of an N-bromoamide intermediate.[1][3] If this step is incomplete, a significant portion of your starting material will remain unreacted.
-
Troubleshooting:
-
Reagent Purity: Ensure the bromine and sodium hydroxide used to generate sodium hypobromite in situ are of high quality.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. A slight excess of the hypobromite solution may be necessary to drive the reaction to completion.
-
Temperature: The N-bromination is typically carried out at low temperatures (0-5 °C) to prevent side reactions. Ensure your reaction is adequately cooled.
-
-
-
Side Reactions of the Isocyanate Intermediate: The key intermediate in the Hofmann rearrangement is an isocyanate.[1][2] While this intermediate is usually hydrolyzed to the desired amine, it can also react with other nucleophiles present in the reaction mixture.
-
Troubleshooting:
-
Hydrolysis of the Methyl Ester: The strongly basic conditions of the Hofmann rearrangement can lead to the saponification of the methyl ester, resulting in the corresponding carboxylate.[4][5] To minimize this, use the minimum effective concentration of base and keep the reaction temperature as low as possible.
-
Urea Formation: If any unreacted starting amide is present during the formation of the amine, the newly formed amine can act as a nucleophile and attack the isocyanate intermediate, leading to the formation of a urea byproduct. Ensuring complete conversion of the starting amide before the rearrangement step is crucial.
-
-
-
Product Isolation and Purification Challenges: this compound is a relatively polar compound, which can make its extraction and purification challenging, potentially leading to lower isolated yields.
-
Troubleshooting:
-
Extraction: Use a more polar solvent for extraction, such as a mixture of dichloromethane and isopropanol, or perform continuous extraction. Adjusting the pH of the aqueous layer to be basic (pH > 10) will ensure the amine is in its free base form for efficient extraction.
-
Purification: Column chromatography on silica gel can be effective, but the polar nature of the product may require a polar eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking). Alternatively, purification via formation of a salt (e.g., hydrochloride) and subsequent recrystallization can be an effective strategy.[2]
-
-
Experimental Protocol: Hofmann Rearrangement
Caption: A typical workflow for the Hofmann rearrangement.
Question 2: I am observing a significant amount of a byproduct with a different retention time in my LC-MS analysis. What could it be?
The rigid and strained nature of the bicyclo[2.2.1]heptane skeleton makes it susceptible to Wagner-Meerwein rearrangements, especially under conditions that can generate a carbocationic intermediate.[6][7][8] While the Hofmann rearrangement does not typically proceed through a free carbocation, acidic conditions during workup or the use of alternative synthetic routes like the Ritter reaction can lead to skeletal rearrangements.
Potential Rearranged Structures:
The formation of a carbocation at the C4 position of the bicyclo[2.2.1]heptane ring can trigger a 1,2-alkyl shift, leading to the formation of a more stable carbocation and subsequently a rearranged product.
Caption: Wagner-Meerwein rearrangement in the bicyclo[2.2.1]heptane system.
Troubleshooting and Prevention:
-
Avoid Strongly Acidic Conditions: During workup, use mild acidic conditions for neutralization and avoid prolonged exposure to strong acids.
-
Alternative Synthetic Routes: If using a Ritter-type reaction from a corresponding alcohol, be aware that the strongly acidic conditions required will likely promote rearrangement.[9] Consider milder conditions or alternative catalysts to suppress this side reaction.
FAQs: Synthesis of this compound
Q1: Can I use the Curtius rearrangement as an alternative to the Hofmann rearrangement? What are the potential pitfalls?
Yes, the Curtius rearrangement is a viable alternative.[3][10][11] It involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then trapped by a nucleophile.
Key Considerations for the Curtius Rearrangement:
-
Acyl Azide Formation: The acyl azide can be prepared from the corresponding carboxylic acid or acyl chloride. This step requires careful handling as acyl azides can be explosive.
-
Anhydrous Conditions: The rearrangement and trapping of the isocyanate should be performed under strictly anhydrous conditions. Any water present will react with the isocyanate to form an unstable carbamic acid, which can then react with another molecule of isocyanate to form a urea byproduct, reducing the yield of the desired amine.[3]
-
Solvent Choice: The choice of solvent is critical. If the reaction is performed in an alcohol (e.g., methanol), the isocyanate will be trapped as a carbamate. This can be a useful protecting group strategy.[1] If the free amine is desired, a non-nucleophilic solvent should be used for the rearrangement, followed by careful hydrolysis.
Q2: My final product appears to be a mixture of diastereomers. Is this expected?
The stereochemistry of the final product will depend on the stereochemistry of your starting material. If you start with a racemic or diastereomeric mixture of the 4-carbamoyl derivative, your final product will also be a mixture. The Hofmann and Curtius rearrangements are known to proceed with retention of configuration at the migrating carbon.[11] Therefore, the stereochemical integrity of the bicyclic core should be maintained throughout the reaction. If you require a specific stereoisomer, you will need to start with an enantiomerically pure or diastereomerically pure starting material.
Q3: What are the key analytical techniques for characterizing the final product?
-
NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of this compound. Key signals to look for include the methyl ester protons (~3.7 ppm in 1H NMR), the protons on the bicyclic scaffold, and the amine protons (which may be broad and exchangeable). The 13C NMR spectrum should show the characteristic carbonyl carbon of the ester and the carbons of the bicyclic ring system.[12][13]
-
Mass Spectrometry: LC-MS or GC-MS can be used to confirm the molecular weight of the product and to identify any impurities.
-
Infrared Spectroscopy: The IR spectrum should show characteristic peaks for the amine N-H stretching, the ester C=O stretching, and the C-N stretching.
Quantitative Data Summary
| Reaction Step | Key Parameters | Expected Outcome | Potential Issues |
| Hofmann Rearrangement | |||
| N-Bromination | 0-5 °C, stoichiometric NaOBr | Formation of N-bromoamide | Incomplete reaction, side reactions at higher temperatures |
| Rearrangement & Hydrolysis | 40-50 °C, aqueous base | Formation of the primary amine | Ester hydrolysis, urea formation |
| Curtius Rearrangement | |||
| Acyl Azide Formation | From acyl chloride and NaN₃ | Formation of acyl azide | Potential for explosion, handle with care |
| Rearrangement | Thermal or photochemical | Formation of isocyanate | Incomplete reaction |
| Trapping | Anhydrous conditions | Amine, carbamate, or urea | Urea formation in the presence of water |
| Purification | |||
| Extraction | Basic pH, polar solvent | Efficient isolation of the free amine | Emulsion formation, low recovery |
| Chromatography | Silica gel, polar eluent with base | Pure product | Streaking, poor separation |
Conclusion
The synthesis of this compound is a challenging yet rewarding endeavor. By understanding the underlying chemical principles of the Hofmann and Curtius rearrangements and being aware of the potential for Wagner-Meerwein rearrangements, researchers can effectively troubleshoot common issues and optimize their synthetic protocols. Careful control of reaction conditions, rigorous purification, and thorough analytical characterization are paramount to achieving high yields and purity of this valuable synthetic intermediate.
References
- Cationic Rearrangements. (n.d.). Michigan State University, Department of Chemistry.
- Jakubke, H.-D. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
- Park, J.-S., et al. (2008). Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid as a Conformationally Constrained γ-Turn Mimic. Protein and Peptide Letters, 15(9), 980-984.
- Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid as a onformationally Constrained γ-Turn Mimic. (2008). Ingenta Connect.
- Wagner–Meerwein rearrangement. (2023, November 28). In Wikipedia. [Link]
- Consider the following reaction. The major product ' P ' of Wagner-Meerwein rearrangement is. (2025). Filo.
- Curtius rearrangement. (2023, December 14). In Wikipedia. [Link]
- Hofmann rearrangement. (2023, December 14). In Wikipedia. [Link]
- Hofmann Rearrangement. (n.d.). Chemistry Steps.
- Curtius Rearrangement. (n.d.). Organic Chemistry Portal.
- The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. (2020). ResearchGate.
- Direct Deaminative Halogenation at Hindered Tertiary... (n.d.). Figshare.
- Lee, S., et al. (2014). New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Bulletin of the Korean Chemical Society, 35(5), 1363-1366.
- 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart failure. (2022). Google Patents.
- Ritter Reaction. (n.d.). Organic Chemistry Portal.
- Fülöp, F., et al. (2003). Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. Arkivoc, 2004(3), 112-122.
- (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride. (n.d.). SQUARIX.
- This compound. (n.d.). PubChem.
- Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. (2003). ScienceDirect.
- (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. (2022). MDPI.
- SULFONYLAMINOBENZAMIDE DERIVATIVES. (2023). European Patent Office.
- Dukes, M. D., et al. (2023). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. The Journal of organic chemistry, 88(14), 9896–9901.
- New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. (2006). ResearchGate.
- Derivatives of cycloalkyl- and cycloalkenyl-1,2-dicarboxylic acid compounds having formyl peptide receptor like-1 (fprl-1) agonist or antagonist activity. (2011). Google Patents.
- Further Components Carboxylic Acid and Amine (Ugi Reaction). (n.d.). Thieme E-Books.
- Asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4+2] cycloaddition reaction enabled by organocatalysis. (2013). The Royal Society of Chemistry.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2004). ResearchGate.
- Synthesis of Novel N-Heterocyclic Compounds Containing 1,2,3-Triazole Ring System via Domino, “Click” and RDA Reactions. (2019). MDPI.
- Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound. (2005). ResearchGate.
- The Journal of Organic Chemistry 1972 Volume.37 No.24. (1972). ACS Publications.
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- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]
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- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 8. Consider the following reaction. The major product ' P ' of Wagner-Meerwe.. [askfilo.com]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Purification of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Welcome to the technical support guide for the purification of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are working with this bridged bicyclic amino ester.[1][2] The unique structural characteristics of this compound, containing both a primary amine and a methyl ester functional group, can present specific challenges during purification.[3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve high purity of your target compound.
I. Understanding the Molecule and Potential Impurities
This compound is a non-polar molecule with a rigid bicyclic core.[3] The presence of both a basic amino group and an ester functionality dictates its solubility and reactivity. Common impurities can arise from the synthetic route and may include starting materials, reagents, by-products of side reactions, and diastereomers. Given its structure, potential impurities could include the corresponding carboxylic acid (from ester hydrolysis), N-acylated byproducts, or unreacted starting materials from its synthesis.
Table 1: Common Impurities and Their Characteristics
| Impurity | Structure | Key Differentiating Property |
| Starting Materials (e.g., protected amine or keto-ester) | Varies | Different polarity and functional groups |
| 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | Carboxylic acid instead of methyl ester | More polar, acidic |
| N-Acylated byproduct | Amide instead of primary amine | Less basic, potentially different polarity |
| Diastereomers | Same molecular formula, different 3D arrangement | May have very similar polarities |
II. Purification Strategy Workflow
A systematic approach to purification is crucial. The following workflow outlines the recommended steps, from initial workup to final polishing.
Caption: General purification workflow for this compound.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Aqueous Workup & Extraction
Q1: I'm seeing a significant amount of my product in the aqueous layer after an acidic wash. What's happening?
A1: This is likely due to the protonation of the primary amine, forming a water-soluble ammonium salt. While an acidic wash is excellent for removing non-basic organic impurities, it can also lead to the loss of your basic product.
-
Troubleshooting Steps:
-
pH Control: Carefully monitor the pH of the aqueous layer. A mildly acidic wash (pH 4-5) might be sufficient to remove some impurities without fully protonating your product.
-
Back Extraction: After the acidic wash, basify the aqueous layer with a base like sodium bicarbonate or sodium carbonate to a pH of 8-9. Then, extract the aqueous layer again with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product.
-
Alternative: Consider using a brine wash as a less aggressive alternative to a strong acid wash if your impurities are not strongly basic.
-
Q2: An emulsion has formed during my liquid-liquid extraction. How can I break it?
A2: Emulsions are common when dealing with amines. They are stabilized by the amphiphilic nature of the protonated amine.
-
Troubleshooting Steps:
-
Add Brine: Addition of a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Patience: Sometimes, simply letting the separation funnel stand for an extended period can allow the layers to separate.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method for separating the layers.
-
Column Chromatography
Q3: My compound is streaking badly on the silica gel column. What can I do?
A3: Streaking of amines on silica gel is a classic problem. The acidic nature of silica gel can lead to strong interactions with the basic amine, causing poor separation and band tailing.
-
Troubleshooting Steps:
-
Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonia solution, to your eluent system.[4] This will neutralize the acidic sites on the silica and improve the peak shape.
-
Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for the purification of basic compounds.
-
Reverse-Phase Chromatography: If normal-phase chromatography remains problematic, consider using reverse-phase (C18) chromatography with a suitable mobile phase, such as a mixture of acetonitrile and water with a buffer.[4]
-
Q4: I'm having trouble separating diastereomers of my compound. Any suggestions?
A4: The separation of diastereomers can be challenging due to their similar physical properties.[5]
-
Troubleshooting Steps:
-
Optimize Eluent System: A less polar, slower-moving eluent system will provide more time for the diastereomers to interact differently with the stationary phase, leading to better separation. Experiment with different solvent ratios (e.g., hexanes/ethyl acetate, dichloromethane/methanol).
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective technique. Chiral stationary phases can also be employed if enantiomers are present.[6]
-
Derivative Formation: In some cases, derivatizing the amine (e.g., as a Boc-carbamate) can alter the polarity and conformational flexibility, potentially making the diastereomers easier to separate. The protecting group can then be removed after separation.
-
Caption: Troubleshooting common column chromatography issues.
Recrystallization
Q5: My compound is "oiling out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling rate is too fast.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the surface of the solution. The small glass particles can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.
-
Solvent System: You may need to adjust your solvent system. A common and effective technique is to use a solvent pair, such as ethanol/water or hexanes/ethyl acetate.[7] Dissolve the compound in the better solvent and then add the poorer solvent dropwise until the solution becomes cloudy. Then, add a few drops of the better solvent to clarify the solution and allow it to cool slowly.
-
Q6: The purity of my compound doesn't improve significantly after recrystallization. Why?
A6: This could be due to several factors:
-
Inappropriate Solvent: The chosen solvent may be dissolving the impurities as well as your product. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
-
High Impurity Load: If the crude material is very impure, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary.
-
Co-crystallization: In some cases, impurities can become trapped in the crystal lattice of your product. A different solvent system may disrupt this co-crystallization.
Post-Purification Analysis
Q7: How can I confirm the purity of my final product?
A7: A combination of analytical techniques is recommended for confirming purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any organic impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[8]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for quantifying purity and detecting trace impurities.
IV. Experimental Protocols
Protocol 1: Column Chromatography with a Basic Eluent
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., 95:5 hexanes:ethyl acetate).
-
Base Addition: Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the base-containing eluent, collecting fractions.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Solvent Pair (Hexanes/Ethyl Acetate)
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Induce Cloudiness: While the solution is still hot, add hexanes dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours or overnight.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexanes.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. References
-
Davis, P. (2014, February 9). A Brief Introduction to Bicyclic Compounds [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Glenn, M. A., & Glenn, M. A. (2014). Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases. Journal of Chromatographic Science, 52(9), 1034–1040. [Link]
-
Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. [Link]
-
University of Glasgow. (n.d.). Synthesis and reactions of bridged bicyclic compounds. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. youtube.com [youtube.com]
- 3. This compound | C9H15NO2 | CID 57467430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemscene.com [chemscene.com]
identifying common impurities in Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate. This document is designed to offer practical, field-proven insights to overcome common challenges and identify prevalent impurities encountered during this multi-step synthesis.
Introduction to the Synthetic Strategy
The synthesis of this compound typically proceeds through a sequence involving two key transformations: a Diels-Alder reaction to construct the core bicyclo[2.2.1]heptane framework, and the reduction of a nitro group to introduce the amine functionality. The methyl ester is generally formed via standard esterification. Each of these stages presents unique challenges and potential for impurity generation. This guide will dissect each phase of the synthesis, offering solutions to common problems.
A generalized synthetic approach is outlined below:
Caption: Generalized synthetic pathway.
Troubleshooting Guide
Part 1: The Diels-Alder Reaction
The construction of the bicyclo[2.2.1]heptane core is a foundational step, typically achieved through a [4+2] cycloaddition between a cyclopentadiene derivative and a suitable dienophile.
Question 1: My Diels-Alder reaction is sluggish or yields are low. How can I improve this?
Answer: Low reactivity in Diels-Alder reactions is a common hurdle. The rate and efficiency are highly dependent on the electronic nature of the diene and dienophile, as well as the reaction conditions.
-
Electronic Effects: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile. If your dienophile is not sufficiently electron-deficient, consider the use of a Lewis acid catalyst. Lewis acids, such as AlCl₃ or ZnI₂, can coordinate to the dienophile, lowering the energy of its LUMO and accelerating the reaction.[1]
-
Thermal Conditions: For thermally driven reactions, increasing the temperature can enhance the rate. However, be mindful that the Diels-Alder reaction is reversible. At excessively high temperatures, the retro-Diels-Alder reaction can become significant, leading to lower yields of the desired adduct.[2]
-
Solvent Choice: The choice of solvent can influence reaction rates. While non-polar solvents are often used, polar solvents can sometimes accelerate the reaction. Experiment with a range of solvents from toluene to more polar options like dichloromethane.
Question 2: I am observing a mixture of endo and exo isomers. How can I control the stereoselectivity?
Answer: The formation of both endo and exo diastereomers is a characteristic feature of Diels-Alder reactions involving cyclic dienes.
-
Kinetic vs. Thermodynamic Control: The endo isomer is typically the kinetically favored product due to secondary orbital interactions in the transition state. To favor the formation of the endo product, run the reaction at lower temperatures for a shorter duration. Conversely, the exo isomer is often the thermodynamically more stable product. To favor the exo isomer, conduct the reaction at higher temperatures for a longer period to allow for equilibration to the more stable product.
-
Lewis Acid Catalysis: The use of Lewis acid catalysts can sometimes enhance the stereoselectivity, often favoring the endo product.
The following diagram illustrates the formation of endo and exo products:
Caption: Kinetic and thermodynamic control of stereoselectivity.
| Impurity Class | Common Examples | Identification Methods | Mitigation Strategies |
| Stereoisomers | exo-4-nitro-bicyclo[2.2.1]hept-5-ene-1-carboxylic acid | NMR, Chiral HPLC | Optimize reaction temperature and time; Use of a Lewis acid catalyst. |
| Unreacted Starting Materials | Cyclopentadiene, Nitroalkene | TLC, GC-MS, NMR | Increase reaction time or temperature; Use a slight excess of one reagent. |
| Polymerization Products | Polymers of diene or dienophile | Insoluble material, Broad NMR signals | Use a polymerization inhibitor (e.g., hydroquinone); Control temperature. |
Part 2: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a critical step. Several methods are available, each with its own set of potential impurities.
Question 3: My nitro group reduction is incomplete, or I am seeing significant side products like hydroxylamines or azoxy compounds. How can I achieve a clean and complete reduction?
Answer: Incomplete reduction and the formation of intermediates are common challenges in nitro group reductions. The choice of reducing agent and reaction conditions are paramount for a successful transformation.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel):
-
Catalyst Activity: Ensure the catalyst is fresh and active. Deactivated catalysts are a primary cause of incomplete reactions. Increase catalyst loading if necessary.
-
Hydrogen Pressure: Some substrates may require higher hydrogen pressures to drive the reaction to completion.
-
Solvent: A protic co-solvent like ethanol or acetic acid can often improve the reaction rate and completeness.[3]
-
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH):
-
Metal Activation: The surface of the metal powder can oxidize, reducing its reactivity. Pre-treating the metal with dilute acid can help activate it.
-
Stoichiometry: A significant excess of the metal and acid is often required to ensure complete reduction.
-
Temperature Control: These reactions can be exothermic. Maintaining a controlled temperature is crucial to prevent the formation of side products such as azoxy or azo compounds.
-
The reduction of a nitro group proceeds through several intermediates. Incomplete reaction can lead to the accumulation of these as impurities.
Caption: Stepwise reduction of a nitro group.
| Impurity Class | Common Examples | Identification Methods | Mitigation Strategies |
| Incomplete Reduction Intermediates | 4-Nitroso-bicyclo[2.2.1]heptane-1-carboxylate, 4-Hydroxylamino-bicyclo[2.2.1]heptane-1-carboxylate | LC-MS, NMR | Increase reaction time, temperature, or reagent stoichiometry; Ensure catalyst activity. |
| Coupling Products | Azoxy or Azo compounds | Colorimetric changes, LC-MS | Maintain controlled temperature; Use a sufficient excess of the reducing agent. |
| Over-reduction Products | Dehalogenated compounds (if applicable) | GC-MS, LC-MS | Choose a milder reducing agent (e.g., Fe/NH₄Cl). |
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound?
A1: Purification can typically be achieved by column chromatography on silica gel. Due to the basic nature of the amine, it may be beneficial to treat the silica gel with a small amount of a volatile base, such as triethylamine, in the eluent to prevent tailing. Alternatively, the product can be purified as its hydrochloride salt by precipitation from a suitable solvent, followed by liberation of the free amine.
Q2: I am having trouble with the esterification step. What are some common issues?
A2: If you are performing a Fischer esterification (acid-catalyzed reaction with methanol), ensure that water is effectively removed, as the reaction is an equilibrium. Using a large excess of methanol and a strong acid catalyst like sulfuric acid is recommended. Alternatively, converting the carboxylic acid to an acid chloride followed by reaction with methanol is a more robust, non-equilibrium method. Incomplete esterification will leave the starting carboxylic acid as an impurity.
Q3: How can I confirm the stereochemistry of my final product?
A3: The stereochemistry of the bicyclo[2.2.1]heptane system can be challenging to determine definitively by standard 1D NMR alone. 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be invaluable. NOESY experiments reveal through-space correlations between protons, which can help to establish their relative stereochemistry. For example, correlations between protons on the same face of the bicyclic system can confirm an endo or exo configuration. In some cases, single-crystal X-ray diffraction may be necessary for unambiguous structural assignment.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several steps require specific safety measures.
-
Diels-Alder Reactions: Some Diels-Alder reactions require elevated temperatures and pressures, which should be conducted in appropriate pressure-rated vessels behind a blast shield.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. This reaction must be performed in a well-ventilated fume hood, away from ignition sources, and with appropriate pressure-rated equipment. The catalysts, particularly Raney Nickel and Palladium on carbon, can be pyrophoric and should be handled with care, especially when dry.
-
Metal/Acid Reductions: The reaction of metals with acid generates flammable hydrogen gas. These reactions should be performed in a well-ventilated fume hood.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of a Nitro-bicyclo[2.2.1]heptane Derivative
-
Setup: In a pressure-resistant vessel, dissolve the nitro-bicyclo[2.2.1]heptane derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 5-10 mol% of Palladium on carbon (10% w/w) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified.
General Protocol for Tin(II) Chloride Reduction of a Nitro-bicyclo[2.2.1]heptane Derivative
-
Setup: To a round-bottom flask, add the nitro-bicyclo[2.2.1]heptane derivative (1.0 eq) and a solvent such as ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq).
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization and Extraction: Add a saturated aqueous solution of sodium bicarbonate carefully to the residue until the solution is basic. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
References
- Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548.
- Li, J., et al. (2014). Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration. The Journal of Organic Chemistry, 79(14), 6726-6731.
- Reddit. (2023). my nitro refuses to be reduced. r/Chempros.
Sources
Technical Support Center: Optimizing Bicyclo[2.2.1]heptane Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and professionals in drug development who are working with the bicyclo[2.2.1]heptane scaffold. The rigid, three-dimensional architecture of this motif makes it a valuable framework in medicinal chemistry and materials science.[1] The most common and powerful method for constructing this framework is the [4+2] cycloaddition, or Diels-Alder reaction.[1] This document provides practical, in-depth guidance in a question-and-answer format to address common challenges and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of bicyclo[2.2.1]heptane systems.
Q1: What is the primary challenge when using cyclopentadiene as a reactant?
The primary challenge is that cyclopentadiene spontaneously dimerizes at room temperature to form dicyclopentadiene (DCPD) via a Diels-Alder reaction with itself.[2][3] The reactive cyclopentadiene monomer is therefore not commercially available and must be generated in situ or immediately before use.[2][4]
Q2: How do I obtain the reactive cyclopentadiene monomer?
You must "crack" dicyclopentadiene (DCPD) to reverse the dimerization. This is achieved through a retro-Diels-Alder reaction by heating DCPD to its boiling point (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer (b.p. ~41 °C).[2][3] The freshly distilled monomer must be used immediately and kept cold, as it will begin to dimerize back to DCPD over a period of hours at room temperature.[2]
Q3: What are the fundamental principles for selecting a suitable diene and dienophile?
The classic Diels-Alder reaction is most efficient between an electron-rich diene and an electron-poor dienophile.[5] For bicyclo[2.2.1]heptane synthesis using cyclopentadiene (a relatively electron-rich, locked s-cis diene), the reaction rate is significantly accelerated by using a dienophile substituted with electron-withdrawing groups (EWGs) such as esters, ketones, nitriles, or nitro groups.[5][6]
Q4: What is the "endo rule" in the context of this synthesis?
In the Diels-Alder reaction with cyclic dienes like cyclopentadiene, two diastereomeric products can be formed: endo and exo. The "endo rule" states that the endo product is typically the major, kinetically favored product.[7][8] This preference is due to favorable "secondary orbital interactions" between the developing pi system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[7] The exo product is often the more thermodynamically stable isomer due to reduced steric hindrance.[2][7]
Part 2: Troubleshooting Guide for Low Yield and Side Reactions
This section provides solutions to specific experimental problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Diene: Cyclopentadiene has dimerized back to dicyclopentadiene. | 1. Ensure you are using freshly "cracked" cyclopentadiene. Prepare it immediately before your reaction and keep it cold.[2][4] |
| 2. Poor Reactant Pairing: The electronic demand of the reaction is not met (e.g., using an electron-rich dienophile with cyclopentadiene without catalysis).[9] | 2. Use a dienophile with strong electron-withdrawing groups. Alternatively, consider an "inverse-electron demand" Diels-Alder if your dienophile is electron-rich.[5] | |
| 3. Reaction Temperature Too Low: The activation energy for the cycloaddition is not being overcome. | 3. Gradually increase the reaction temperature. Monitor progress by TLC or GC-MS to find the optimal balance.[5] | |
| Yield Decreases Over Time or at High Temperatures | Retro-Diels-Alder Reaction: The cycloaddition is reversible, and high temperatures favor the reverse reaction, which is entropically favorable (one molecule breaks into two).[2][5] | Run the reaction at the lowest temperature that allows for a reasonable conversion rate. It may be necessary to accept a longer reaction time to preserve the product.[5] For some highly activated systems, this may even require sub-ambient temperatures. |
| Incorrect Stereoselectivity (High Exo:Endo Ratio) | 1. Thermodynamic Control: The reaction was run at a high temperature for a long duration, allowing the kinetically favored endo product to revert and reform as the more stable exo product.[7] | 1. To favor the endo product, run the reaction at a lower temperature for a shorter time (kinetic control).[5][7] |
| 2. Steric Hindrance: Bulky substituents on the diene or dienophile may disfavor the endo transition state. | 2. If the exo product is desired, running the reaction at higher temperatures can be an effective strategy. | |
| Formation of Multiple Side Products | 1. Polymerization: Cyclopentadiene can oligomerize or polymerize, especially at higher temperatures.[4][10] | 1. Use a slight excess of the dienophile to ensure the cyclopentadiene is consumed in the desired reaction. Maintain the lowest effective reaction temperature. |
| 2. Lewis Acid Decomposition: The Lewis acid catalyst may be decomposing the starting materials or product, especially if moisture is present. | 2. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Add the catalyst at a low temperature (e.g., -78 °C).[1][11] |
Part 3: Key Experimental Protocols
These protocols provide a starting point for laboratory execution. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Preparation of Cyclopentadiene Monomer via Cracking of Dicyclopentadiene
This procedure must be performed in a well-ventilated fume hood.
Workflow: Dicyclopentadiene Cracking
Caption: Workflow for cracking dicyclopentadiene.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a heating mantle to heat the distillation flask. The receiving flask should be immersed in an ice-water bath to prevent the collected cyclopentadiene from dimerizing.
-
Charge the Flask: Fill the distillation flask no more than two-thirds full with commercial dicyclopentadiene. Add a few boiling chips.
-
Distillation: Gently heat the dicyclopentadiene to a vigorous boil (approx. 170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene monomer will distill over.[2]
-
Collection: Collect the cyclopentadiene monomer, which has a boiling point of 40-42 °C. The temperature at the head of the distillation column should not exceed 45 °C to ensure purity.
-
Storage and Use: Keep the collected monomer in the ice bath and use it immediately for the subsequent Diels-Alder reaction. The half-life of neat cyclopentadiene at 25 °C is approximately 28 hours.[3]
Protocol 2: General Procedure for a Thermal Diels-Alder Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dienophile (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene, xylene).[5]
-
Addition of Diene: Add the freshly prepared, cold cyclopentadiene (1.0-1.2 equivalents) to the flask. Using a slight excess of the diene can help drive the reaction to completion.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux in toluene, ~110 °C). The optimal temperature will depend on the reactivity of the dienophile.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, GC-MS, or NMR.[5]
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 3: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
Lewis acid catalysis can dramatically increase reaction rates and influence stereoselectivity.[11][12] This procedure must be performed under a dry, inert atmosphere.
Mechanism: Lewis Acid Catalysis
Caption: Lewis acid activation of the dienophile.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or N₂), dissolve the dienophile (1.0 equivalent) in a dry, non-coordinating solvent (e.g., CH₂Cl₂ or toluene).
-
Cooling: Cool the solution to a low temperature (typically -78 °C, using a dry ice/acetone bath).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., TiCl₄, SnCl₄, MeAlCl₂) dropwise via syringe.[1][11] Stir for 15-30 minutes to allow for complexation with the dienophile.
-
Diene Addition: Add the freshly prepared, cold cyclopentadiene (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to proceed at the low temperature until completion, as monitored by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by adding a suitable reagent (e.g., saturated NaHCO₃ solution or water) at low temperature.[1] Allow the mixture to warm to room temperature. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify as required.
Part 4: Stereoselectivity Control: Endo vs. Exo
Controlling the diastereoselectivity is a key aspect of optimizing these reactions.
Controlling Endo/Exo Selectivity
Caption: Kinetic vs. Thermodynamic control pathways.
-
To obtain the endo product: Employ conditions of kinetic control . This involves using the lowest possible reaction temperature that provides a reasonable rate and stopping the reaction upon consumption of the limiting reagent.[5][7] Lewis acid catalysis at low temperatures (e.g., -78 °C) often provides excellent endo selectivity.[11]
-
To obtain the exo product: Employ conditions of thermodynamic control . This typically requires higher temperatures and longer reaction times to allow the initial endo product to undergo a retro-Diels-Alder reaction and re-form as the more stable exo isomer.[2][7]
References
- BenchChem. (n.d.). Synthetic Routes to Functionalized Bicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols.
- Ishihara, K., et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. Organic Letters, 23(23), 9123–9127. [Link]
- Ishihara, K., et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction. PubMed. [Link]
- BenchChem. (n.d.). Troubleshooting low conversion rates in Diels-Alder reactions.
- Wikipedia. (n.d.). Dicyclopentadiene.
- Tu, Y., et al. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry, 79(12), 5647–5657. [Link]
- Google Patents. (n.d.). Process for preparing bicyclo 2.2.1]heptane derivatives.
- Tamariz, J., et al. (1996). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Tetrahedron, 52(27), 9235-9248. [Link]
- Burnell, D. J., & Valenta, Z. (1991). π-Facial stereoselectivity in the Diels–Alder reactions of a rigid carbocyclic diene: spiro(bicyclo[2.2.1]heptane-2,1'-[5][13]cyclopentadiene). Canadian Journal of Chemistry, 69(1), 179-184. [Link]
- BenchChem. (n.d.). Optimization of reaction conditions for norbornene synthesis.
- Ahmed, M., & Lavin, J. (2012). Theoretical and Experimental Characterization of Dicyclopentadiene Reactivity. CORE. [Link]
- Kotha, S., & Khedkar, P. (2012). Click Chemistry with Cyclopentadiene. Molecules, 17(4), 4467–4495. [Link]
- Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems.
- Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?[Link]
- Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Large-Scale Synthesis of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Welcome to the technical support center for the large-scale synthesis of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable building block. As a conformationally restricted GABA analogue, this molecule is of significant interest in medicinal chemistry, and its efficient synthesis is crucial for advancing research and development.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Diels-Alder Reaction to Form the Bicyclo[2.2.1]heptane Core
Question: My initial Diels-Alder reaction to form the bicyclo[2.2.1]heptane scaffold is resulting in a low yield of the desired product. What are the likely causes and how can I optimize this step?
Answer: The Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.1]heptane core, but its efficiency on a large scale can be influenced by several factors.
Potential Causes & Solutions:
-
Inadequate Mixing: On a large scale, ensuring homogeneous mixing of the diene and dienophile is critical. Inadequate agitation can lead to localized "hot spots" and side reactions.
-
Solution: Employ an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing throughout the reaction vessel.
-
-
Incorrect Reaction Temperature: The temperature profile of the reaction is crucial. While heating can accelerate the reaction, excessive temperatures can lead to retro-Diels-Alder reactions or polymerization of the starting materials.
-
Solution: Carefully optimize the reaction temperature. A gradual temperature ramp and precise temperature control are essential. Consider using a temperature probe that accurately reflects the internal temperature of the reaction mixture.
-
-
Presence of Inhibitors: Some commercial dienes or dienophiles may contain polymerization inhibitors.
-
Solution: Purify the starting materials before use, for example, by distillation, to remove any inhibitors.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Solution: While non-polar solvents are common, for some systems, polar solvents or even aqueous conditions can accelerate the reaction. Experiment with different solvent systems to find the optimal conditions for your specific substrates.
-
Issue 2: Poor Stereoselectivity (Unfavorable endo:exo Ratio)
Question: I am obtaining a mixture of endo and exo isomers, and the desired isomer is the minor product. How can I improve the stereoselectivity of my synthesis?
Answer: Controlling stereochemistry is a common challenge in the synthesis of bicyclo[2.2.1]heptane derivatives.[4][5] The relative stability of the endo and exo transition states dictates the product ratio.
Potential Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: Diels-Alder reactions are often under kinetic control, favoring the formation of the endo product due to secondary orbital interactions.[5] However, if the reaction is run at high temperatures for extended periods, it can equilibrate to the more thermodynamically stable exo isomer.
-
Solution: To favor the kinetic (often endo) product, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For the thermodynamically favored (often exo) product, higher temperatures or longer reaction times may be necessary. It's crucial to determine which isomer is desired and optimize accordingly.
-
-
Lewis Acid Catalysis: Lewis acids can enhance the rate and stereoselectivity of Diels-Alder reactions.
-
Solution: Introduce a Lewis acid catalyst, such as BF₃·OEt₂, TiCl₄, or ZnCl₂. The choice of catalyst and its stoichiometry will need to be carefully optimized.
-
-
Steric Hindrance: The steric bulk of the diene and dienophile can influence the facial selectivity of the cycloaddition.[5]
-
Solution: If possible, modify the starting materials to introduce steric directing groups that favor the formation of the desired isomer.
-
Workflow for Isomer Ratio Determination:
Caption: Workflow for determining the endo:exo isomer ratio using NMR spectroscopy.
Issue 3: Difficulties in the Purification of the Final Product
Question: The purification of this compound is proving to be challenging on a large scale, with issues of product loss and solvent usage. What are some effective purification strategies?
Answer: Large-scale purification requires methods that are both efficient and scalable. Traditional column chromatography can be cumbersome and expensive at an industrial scale.
Potential Causes & Solutions:
-
Product Volatility: The methyl ester may have some volatility, leading to loss during solvent removal under high vacuum.
-
Solution: Use a rotary evaporator with a well-controlled vacuum and bath temperature. Consider using a cold trap to recover any lost product.
-
-
Amine Functionality: The primary amine can cause tailing on silica gel chromatography.
-
Solution: If chromatography is necessary, consider treating the silica gel with a small amount of a base like triethylamine or ammonia in the eluent to reduce tailing. Alternatively, the amine can be protected (e.g., as a Boc-carbamate) before chromatography and then deprotected.[6]
-
-
Crystallization/Recrystallization: This is often the most scalable and cost-effective purification method for solid products.
-
Solution: Develop a robust crystallization procedure. Screen a variety of solvents and solvent mixtures to find conditions that provide good recovery and high purity. Seeding with a small amount of pure product can aid in initiating crystallization. The hydrochloride salt of the amine is often a crystalline solid and can be easier to purify by recrystallization.[7]
-
-
Supercritical Fluid Chromatography (SFC): For challenging separations, preparative SFC can be a viable large-scale option, offering faster separations and reduced solvent consumption compared to traditional HPLC.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for the large-scale synthesis of this molecule?
A1: Safety is paramount in any chemical synthesis, especially at scale. Key considerations include:
-
Reagent Handling: Many reagents used in organic synthesis are hazardous. For example, if using metal hydrides for reduction steps, they are highly reactive with water and require handling under an inert atmosphere.
-
Exothermic Reactions: Diels-Alder reactions and reductions can be exothermic. Ensure the reaction vessel has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated.
-
Solvent Handling: Large volumes of flammable organic solvents pose a fire risk. Ensure proper grounding of equipment and use in a well-ventilated area, away from ignition sources.
-
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure the reaction setup is appropriately vented.
Q2: How can I confirm the stereochemistry of my final product?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for stereochemical assignment in bicyclo[2.2.1]heptane systems.[5]
-
¹H NMR: The coupling constants between protons, particularly the bridgehead protons and those on the substituted carbons, can provide valuable structural information.
-
Nuclear Overhauser Effect (NOE): 2D NOESY or 1D NOE difference experiments can show through-space correlations between protons, providing unambiguous proof of their relative stereochemistry. For example, an NOE between a proton on the substituent at C4 and one of the bridgehead protons can help determine its orientation.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Depending on the synthetic route, several side reactions can occur:
-
Polymerization: The starting materials for the Diels-Alder reaction can polymerize, especially at high temperatures.
-
Rearrangements: Bicyclic systems can sometimes undergo rearrangements under acidic or thermal conditions.
-
Over-reduction: If reducing a nitrile or a nitro group to the amine, over-reduction to other functional groups can occur if the reaction conditions are not carefully controlled.
-
Epimerization: If there are stereocenters adjacent to carbonyl groups, epimerization can occur under basic or acidic conditions.
Q4: Are there alternative synthetic routes to consider for large-scale production?
A4: While the Diels-Alder approach is common, other strategies could be explored, especially for accessing specific stereoisomers. Asymmetric synthesis methodologies, such as organocatalytic formal [4+2] cycloadditions, can provide enantiomerically enriched products directly.[9] Additionally, starting from a chiral pool material and elaborating it to the target molecule is another viable strategy. The choice of route will depend on factors such as the cost and availability of starting materials, the desired stereochemistry, and the overall process efficiency.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C |
| Diels-Alder Catalyst | None | BF₃·OEt₂ (0.1 eq) | TiCl₄ (0.1 eq) |
| Temperature | 80 °C | 25 °C | 0 °C |
| endo:exo Ratio | 2:1 | 5:1 | >10:1 |
| Yield | 65% | 80% | 75% |
Table 1: Representative data on the effect of Lewis acid catalysis on the stereoselectivity and yield of a model Diels-Alder reaction for the formation of a bicyclo[2.2.1]heptane system.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Catalyzed Diels-Alder Reaction
-
To a stirred solution of the dienophile (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add the Lewis acid (e.g., BF₃·OEt₂, 0.1-1.0 eq) dropwise at the desired temperature (e.g., 0 °C).
-
Stir the mixture for 15-30 minutes.
-
Add a solution of the diene (1.0-1.2 eq) in the same solvent dropwise over a period of 1-2 hours, maintaining the internal temperature.
-
Allow the reaction to stir at the specified temperature until completion, monitoring by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography).
Protocol 2: Purification by Salt Formation and Recrystallization
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring until the precipitation of the hydrochloride salt is complete.
-
Collect the solid by filtration and wash with cold solvent.
-
Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether or methanol/acetone) to obtain the purified product.
-
If the free base is required, the hydrochloride salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent.
Logical Relationship Diagram
Caption: A logical workflow for the synthesis and purification of the target molecule.
References
- Yuasa, Y., Tsuruta, H., & Yuasa, Y. (n.d.). The Synthesis and Stereochemistry of Methyl Substituted Bicyclo[2.2.1]heptane-2-carboxaldehydes. Taylor & Francis Online.
- MDPI. (n.d.). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI.
- Krapcho, A. P., & Mundy, B. P. (1976). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed.
- ResearchGate. (n.d.). GABA and its conformationally restricted analogues.
- ResearchGate. (n.d.). Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons | Request PDF.
- Watanabe, M., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. PubMed.
- ACS Publications. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid.
- RSC Publishing. (n.d.). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry.
- PubMed. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. PubMed.
- PubChemLite. (n.d.). This compound hydrochloride.
- Chemspace. (n.d.). This compound hydrochloride.
- Servicio de Publicaciones. (n.d.). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1201186-86-8 | 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 7. chem-space.com [chem-space.com]
- 8. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Amination of Bicyclo[2.2.1]heptane Systems
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing reactions on bicycloheptane scaffolds. As a Senior Application Scientist, I understand the unique challenges presented by these rigid, sterically demanding structures. This guide is designed to provide you with practical, in-depth solutions to common side reactions encountered during amination, grounded in mechanistic principles and field-proven insights.
The Challenge of the Bicycloheptane Scaffold
The bicyclo[2.2.1]heptane (or norbornane) framework is a cornerstone in medicinal chemistry, prized for its rigidity and defined three-dimensional structure, which allows for precise spatial orientation of functional groups.[1] However, this same rigidity creates significant synthetic hurdles. The strained ring system and inherent steric hindrance can dramatically influence reactivity, often leading to unexpected side reactions that are less common with simpler aliphatic or cyclic systems.[1] This guide will help you navigate these challenges.
General Troubleshooting Workflow
When an amination reaction on a bicycloheptane substrate fails or gives a complex mixture, a systematic approach is crucial. The following workflow can help diagnose the issue and guide your optimization strategy.
Caption: General troubleshooting decision tree for amination reactions.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is producing a product with a completely different carbon skeleton. What's happening and how can I prevent it?
A1: You are likely observing a carbocation-mediated skeletal rearrangement.
This is a common issue when using methods that proceed through carbocationic intermediates, especially with the strained bicycloheptane system. The release of ring strain can be a powerful thermodynamic driving force for rearrangement.
The Underlying Mechanism: The Wagner-Meerwein Rearrangement
When a leaving group departs from the bicycloheptane ring, it generates a secondary carbocation. This cation can be stabilized by a 1,2-alkyl shift, leading to a more stable tertiary carbocation and often a rearranged, less-strained carbon skeleton.[2] This process is particularly facile in the bicyclo[2.2.1]heptane system.
Caption: Pathway of a carbocation-mediated skeletal rearrangement.
Troubleshooting Strategies:
-
Avoid Carbocation-Promoting Conditions: Steer clear of strongly acidic conditions or reactions that inherently generate carbocations (e.g., certain SN1-type reactions).
-
Switch to a Concerted or Radical-Based Mechanism:
-
Reductive Amination: This is often the most reliable method. Reacting a bicycloheptanone (norcamphor) with an amine to form an imine/enamine intermediate, followed by in-situ reduction, completely bypasses the carbocation pathway.[1][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction proceeds through an oxidative addition/reductive elimination cycle, which does not involve substrate carbocations.[4][5] It is highly effective but requires an appropriate halide or triflate precursor.
-
Hofmann-Löffler-Freytag (HLF) Reaction: For intramolecular amination, this radical-based C-H functionalization method is an excellent choice. It involves the generation of a nitrogen-centered radical that abstracts a hydrogen atom, followed by cyclization.[6][7][8]
-
Q2: My amination is resulting in a mixture of regioisomers (exo vs. endo). How can I improve selectivity?
A2: Regioselectivity is governed by steric hindrance and the approach trajectory of your reagents. Controlling it requires tuning your reaction conditions or choice of methodology.
The concave shape of the bicycloheptane system means the exo face is significantly less sterically hindered than the endo face. Most nucleophilic attacks and catalytic approaches will preferentially occur from the exo face.
Troubleshooting Strategies:
| Strategy | Mechanistic Rationale | Recommended Application |
| Use a Bulky Reducing Agent | In reductive aminations of norcamphor, a bulky reducing agent (e.g., L-Selectride) will preferentially attack the carbonyl from the less-hindered exo face, pushing the resulting alcohol (and subsequently the amine) into the endo position. Conversely, a smaller reducing agent (e.g., NaBH₄) can sometimes give mixtures or favor the exo product. | Reductive Amination |
| Employ a Directing Group | For C-H amination, installing a directing group can leverage chelation to a transition metal catalyst, forcing the reaction to occur at a specific, otherwise inaccessible C-H bond. This offers powerful control over regioselectivity.[9] | Transition-Metal Catalyzed C-H Amination |
| Catalyst/Ligand Tuning | In Buchwald-Hartwig aminations, the steric and electronic properties of the phosphine ligand are critical.[10][11] A bulkier ligand can increase selectivity for the less hindered position on the substrate. | Buchwald-Hartwig Amination |
| Substrate Control | If possible, start with a stereochemically pure precursor. For instance, reducing norcamphor to a single alcohol isomer (exo or endo), converting it to a leaving group (e.g., triflate), and then performing a substitution reaction (like Buchwald-Hartwig) can preserve stereochemistry. | Multi-step Syntheses |
Q3: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
A3: You are facing a competing elimination reaction (E2 or E1), which is common when the amine or reaction conditions favor basicity.
Elimination competes with substitution, especially when using strong bases or sterically hindered substrates. The bicycloheptane system can undergo elimination to form norbornene.
The Underlying Mechanism: E2 Elimination
For an E2 reaction to occur, an anti-periplanar arrangement of a β-proton and the leaving group is required. Due to the rigid geometry of the bicycloheptane ring, this conformational requirement can be a limiting factor, but elimination is still a prevalent side reaction. In contrast to typical acyclic systems that follow the Zaitsev rule (forming the more substituted alkene), eliminations involving bulky leaving groups or bases can favor the "Hofmann" product (the less substituted alkene).[12]
Troubleshooting Strategies:
-
Reduce Basicity:
-
If using a strong, non-nucleophilic base (like DBU or KOt-Bu) in a substitution reaction, consider switching to a weaker, non-nucleophilic proton sponge (e.g., 2,6-lutidine) or a weaker inorganic base (e.g., Cs₂CO₃, K₃PO₄), especially for Buchwald-Hartwig reactions.[10]
-
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly favor the desired amination product.
-
Choose a Non-Basic Amination Method: As mentioned previously, reductive amination is an excellent alternative as it does not involve strong bases or leaving groups that are prone to elimination.
-
Modify the Leaving Group: If performing a substitution, a better leaving group (e.g., triflate over tosylate or bromide) can sometimes favor SN2 over E2 by lowering the activation energy for substitution.
Example Protocol: Diastereoselective Reductive Amination of Norcamphor
This protocol provides a reliable method for synthesizing an endo-amine, leveraging a sterically bulky reducing agent to control selectivity.
Step 1: Imine Formation
-
To a solution of bicyclo[2.2.1]heptan-2-one (norcamphor) (1.0 eq) in anhydrous methanol (0.2 M), add the desired primary amine (1.1 eq).
-
Add 3Å molecular sieves or a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction at room temperature for 4-6 hours until ketone consumption is confirmed by TLC or GC-MS.
Step 2: Diastereoselective Reduction
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise over 20 minutes. The bulky tri-sec-butylborohydride will preferentially attack from the less-hindered exo face.
-
Allow the reaction to stir at -78 °C for 3 hours, then slowly warm to room temperature overnight.
Step 3: Workup and Purification
-
Quench the reaction carefully by the slow addition of 1 M NaOH at 0 °C.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired endo-bicyclo[2.2.1]heptan-2-amine derivative.
References
- Anderson, L. L., Arnold, J., & Bergman, R. G. (2004). Catalytic Hydroamination of Alkynes and Norbornene with Neutral and Cationic Tantalum Imido Complexes. Organic Letters, 6(15), 2519–2522*.
- Chemical Communications. (n.d.). Palladium-catalyzed annulation and intermolecular hydroamination involving norbornene derivatives: synthesis of indanones and N-alkylamines. RSC Publishing.
- PubMed. (2004). Catalytic hydroamination of alkynes and norbornene with neutral and cationic tantalum imido complexes. PubMed.
- Amanote Research. (n.d.). (PDF) Catalytic Hydroamination of Alkynes and Norbornene. Amanote Research.
- Wikipedia. (n.d.).
- Grokipedia. (n.d.).
- PubMed. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. PubMed.
- Benchchem. (n.d.). (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine. Benchchem.
- PubMed Central. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. PubMed Central.
- Google Patents. (n.d.). WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Smolecule. (n.d.). 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine. Smolecule.
- Chemistry LibreTexts. (2023).
- Benchchem. (n.d.). Bicyclo[2.2.1]heptan-2-amine. Benchchem.
- Sigma-Aldrich. (n.d.). Bicyclo[2.2.
- Beilstein Journals. (n.d.). Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions. Beilstein Journals.
- PubMed. (2011). Transition-metal-catalyzed aminations and aziridinations of C-H and C=C bonds with iminoiodinanes. PubMed.
- IBS Publications Repository. (2017). Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications.
- Semantic Scholar. (2014).
- NIH. (n.d.). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. NIH.
- Organic & Biomolecular Chemistry. (n.d.). Advances in transition metal-catalyzed C–H amination strategies using anthranils. RSC Publishing.
- PubMed. (2022).
- Organic & Biomolecular Chemistry. (n.d.). Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. RSC Publishing.
- FULIR. (2025).
- PubMed Central. (n.d.). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PubMed Central.
- ResearchGate. (2025). ChemInform Abstract: Transition-Metal-Catalyzed Aminations and Aziridinations of C—H and C—C Bonds with Iminoiodinanes.
- ACS Publications. (2024). Regioselective Rearrangement of Nitrogen- and Carbon-Centered Radical Intermediates in the Hofmann–Löffler–Freytag Reaction. The Journal of Physical Chemistry A.
- JACS Au. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
- ResearchGate. (2025). Mechanistic Insights into the Propagation Cycle of the Hofmann-Löffler-Freytag Reaction: Halogen vs Hydrogen Atom Transfer.
- Master Organic Chemistry. (2017).
- PubMed Central. (2024). Light-enabled scalable synthesis of bicyclo[1.1.
- Chemical Communications. (n.d.).
- YouTube. (2023). SN1 Carbocation Rearrangements - Ring Expansion Problems. YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Swern Oxidation of Bicyclo[2.2.1]heptane Diols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses specific challenges and frequently asked questions regarding the Swern oxidation of sterically hindered bicyclo[2.2.1]heptane diols. Our goal is to provide you with the in-depth technical and mechanistic understanding required to troubleshoot and optimize this crucial transformation.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to address the most common problems encountered during the Swern oxidation of bicyclo[2.2.1]heptane diols.
Question 1: My reaction resulted in a low yield or returned only the starting diol. What are the likely causes?
Answer: This is the most frequent issue and can stem from several factors, ranging from reagent quality to procedural execution. A systematic diagnosis is key.
-
Cause 1: Inactive Reagents or Moisture Contamination. The Swern oxidation is highly sensitive to moisture. The active oxidant, chloro(dimethyl)sulfonium chloride, is rapidly quenched by water.[1] Furthermore, the purity of your reagents is critical.
-
Solution:
-
Oxalyl Chloride: Use a fresh bottle or redistill older stock. Old oxalyl chloride can hydrolyze to oxalic acid, which neutralizes the base and reduces the amount of active oxidant formed.[2]
-
DMSO: Use anhydrous DMSO. Although DMSO is an excellent drying agent, it is also hygroscopic. Use a freshly opened bottle of anhydrous DMSO or dry it over activated molecular sieves (4Å).
-
Solvent: Ensure your reaction solvent (typically dichloromethane, DCM) is anhydrous.
-
-
-
Cause 2: Improper Reaction Temperature. The reaction requires strict temperature control, typically at -78 °C (a dry ice/acetone bath).[3] If the temperature rises prematurely, the active oxidant can decompose, or side reactions can occur.[1][4]
-
Solution: Maintain the -78 °C bath throughout the activation, alcohol addition, and initial period after base addition. Do not allow the internal reaction temperature to rise above -60 °C until the oxidation is complete.[1]
-
-
Cause 3: Steric Hindrance of the Bicyclo[2.2.1]heptane System. The rigid, caged structure of the bicyclo[2.2.1]heptane core can sterically hinder the approach of the bulky alkoxysulfonium intermediate, slowing down the reaction.
-
Solution:
-
Extended Reaction Times: For hindered diols, extend the stirring time after the addition of the alcohol (e.g., from 30-45 minutes to 1-2 hours) to ensure complete formation of the alkoxysulfonium ion intermediate.[5]
-
Alternative Activators: Consider using trifluoroacetic anhydride (TFAA) instead of oxalyl chloride. The TFAA-activated DMSO system is more reactive and can sometimes overcome steric barriers more effectively, as demonstrated in the synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione where yields increased from 61% to 73%.[6]
-
-
-
Cause 4: Insufficient Equivalents of Reagents. Acidic impurities or functional groups on your substrate can consume the base, halting the reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to troubleshoot low yields.
Question 2: I'm observing significant side products. My TLC shows multiple spots and the NMR is messy. What is happening?
Answer: The formation of side products is almost always linked to temperature control. The two most common side reactions are the Pummerer rearrangement, leading to methylthiomethyl (MTM) ether formation, and epimerization at a stereocenter alpha to the newly formed carbonyl.
-
Side Reaction 1: MTM Ether Formation. If the reaction temperature is allowed to rise above -60 °C before the addition of the tertiary amine base, the chloro(dimethyl)sulfonium salt can undergo a Pummerer rearrangement.[1] The resulting electrophilic species is then trapped by the alcohol, forming an MTM-protected ether, which is a stable byproduct that contaminates your product.
-
Solution: Maintain strict temperature control at -78 °C. Ensure the alcohol has fully reacted with the activated DMSO species before adding the triethylamine and before allowing the reaction to warm.
-
-
Side Reaction 2: Epimerization. If your bicyclo[2.2.1]heptane diol has a stereocenter adjacent to one of the hydroxyl groups, the use of triethylamine can sometimes be basic enough to cause epimerization of the α-carbon via an enolate intermediate.[4]
-
Solution: Switch to a bulkier, non-nucleophilic hindered base such as diisopropylethylamine (DIPEA or Hünig's base).[7] The increased steric bulk of DIPEA makes it less likely to deprotonate the α-carbon, thus preserving the stereochemistry.
-
-
Side Reaction 3: Unexpected Ring-Opening. In certain substituted bicyclo[2.2.1]heptane systems, particularly those with fused aromatic rings like pyrazine, Swern oxidation can lead to an unexpected C-C bond cleavage and ring-opening instead of the desired diketone.[6][8]
-
Solution: This is a substrate-dependent pathway. If you observe ring-opened products, the Swern oxidation may not be suitable. Alternative, milder oxidation methods that do not involve a strong base in the final step, such as Dess-Martin periodinane (DMP) oxidation, should be considered.
-
Key Side Reactions Diagram
Caption: Common side reactions in Swern oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Swern oxidation?
A1: The Swern oxidation is a two-part process: activation of DMSO followed by oxidation of the alcohol.[9]
-
Activation: At -78 °C, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride. This initially forms an intermediate that rapidly decomposes, releasing carbon monoxide (CO) and carbon dioxide (CO2), to generate the highly electrophilic chloro(dimethyl)sulfonium chloride.[4][5]
-
Oxidation: The alcohol attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing a chloride ion to form a key alkoxysulfonium salt intermediate.[4]
-
Elimination: A hindered base, typically triethylamine, is added. It deprotonates the carbon adjacent to the sulfur atom, forming a sulfur ylide. This ylide then undergoes an intramolecular proton transfer via a five-membered ring transition state, abstracting the proton from the alcohol's carbon.[10] This step results in the formation of the desired ketone or aldehyde, dimethyl sulfide ((CH₃)₂S), and the protonated base.[4]
Swern Oxidation Mechanism
Caption: The core mechanism of the Swern Oxidation.
Q2: Why is the foul odor of dimethyl sulfide produced, and how can it be managed?
A2: Dimethyl sulfide (DMS) is a volatile and malodorous byproduct of the final elimination step of the mechanism.[11] Its formation is a stoichiometric certainty and often a sign of a successful reaction.[9]
-
Management:
-
Fume Hood: Always perform the reaction and workup in a well-ventilated fume hood.[4]
-
Decontamination: Rinse all glassware that came into contact with the reaction mixture with an oxidizing bleach solution (e.g., sodium hypochlorite) or Oxone®. This will oxidize the foul-smelling DMS to odorless and non-toxic dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[4]
-
Q3: Can I oxidize just one of the two hydroxyl groups on my diol selectively?
A3: Achieving mono-oxidation of a diol with Swern conditions is challenging but can sometimes be accomplished, especially if the two hydroxyl groups have significantly different steric or electronic environments.
-
Stoichiometry Control: Using a substoichiometric amount of the Swern reagent (e.g., 0.9-1.0 equivalents) can favor mono-oxidation. However, this often results in a mixture of diol, hydroxy-ketone, and diketone that is difficult to separate.
-
Protecting Groups: The most reliable method for selective mono-oxidation is to use a protecting group strategy. Protect one alcohol, perform the Swern oxidation on the other, and then deprotect. For 1,2- or 1,3-diols, cyclic acetals are common protecting groups.[12][13]
Q4: What are the best practices for the reaction workup?
A4: A proper workup is crucial for isolating a clean product.
-
Quenching: After the reaction is complete (typically after warming to room temperature), the mixture is usually quenched with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] The NH₄Cl quench is often preferred for sensitive products as it is less harsh than acidic or basic washes.[14]
-
Extraction: The product is extracted into an organic solvent like DCM or ethyl acetate.
-
Washes: The organic layer should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove triethylamine, followed by saturated sodium bicarbonate to neutralize any remaining acid, and finally with brine to remove excess water.[14]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Experimental Protocols
Standard Protocol: Swern Oxidation of bicyclo[2.2.1]heptane-2,3-diol to bicyclo[2.2.1]heptane-2,3-dione
This protocol is a general guideline and may require optimization for your specific substrate.
| Reagent | M.W. | Amount | Moles | Equivalents |
| bicyclo[2.2.1]heptane-2,3-diol | 128.17 | 1.28 g | 10 mmol | 1.0 |
| Oxalyl Chloride | 126.93 | 3.0 mL | 34 mmol | 3.4 |
| Anhydrous DMSO | 78.13 | 4.8 mL | 68 mmol | 6.8 |
| Triethylamine (Et₃N) | 101.19 | 9.8 mL | 70 mmol | 7.0 |
| Anhydrous DCM | - | 200 mL | - | - |
Procedure:
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous DCM (100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation: While stirring, add anhydrous DMSO (6.8 eq) to the DCM. Then, add oxalyl chloride (3.4 eq) dropwise via syringe over 15 minutes. A vigorous evolution of gas (CO and CO₂) will be observed. Stir the resulting white suspension for an additional 30 minutes at -78 °C.[5]
-
Alcohol Addition: Dissolve the bicyclo[2.2.1]heptane-2,3-diol (1.0 eq) in anhydrous DCM (50 mL). Add this solution dropwise to the activated DMSO mixture over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture for 1-2 hours at -78 °C.
-
Elimination: Add triethylamine (7.0 eq) dropwise over 15 minutes. A thick white precipitate (triethylammonium chloride) will form. Stir the mixture for 20 minutes at -78 °C.[15]
-
Warm-up & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction by slowly adding 100 mL of water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (50 mL each). Combine the organic layers and wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diketone, which can be purified by column chromatography or recrystallization.
References
- Kobayashi, T. (2000). Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Molecules, 5(9), 1062-1067. [Link]
- Ikeuchi, K., et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. Organic Letters. [Link]
- Burnell, D. J., et al. (1998). Synthesis of bicyclic diones and thiones. Facile methylation of the enolates of bicyclo[2.2.1]heptane-2,5-dione and bicyclo[2.2.2]octane-2,5-dione. An AM1 computational study of bicyclic enolates. Canadian Journal of Chemistry. [Link]
- Wikipedia. (n.d.). Diol.
- Chem-Station. (2014). Protection of 1,2-/1,3-Diols.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- Wikipedia. (n.d.). Swern oxidation.
- Chemistry Steps. (n.d.). Swern Oxidation Mechanism.
- Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features.
- ResearchGate. (2016). Regarding Swern or similar Oxidation?
- Chemistry LibreTexts. (2023). Swern oxidation.
- BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation.
- ChemRxiv. (2020). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor.
- ResearchGate. (2000). (PDF) Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Chem-Station. (2014). Swern Oxidation.
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
Sources
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
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- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. byjus.com [byjus.com]
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- 13. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Technical Support Center: Navigating the Challenges of Bridgehead Functionalization in Bicycloalkanes
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the inherent low reactivity of bridgehead positions in bicycloalkanes. This guide is structured to provide practical, in-depth solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthetic strategies effectively.
The unique three-dimensional and rigid structures of bicycloalkanes are highly sought after in medicinal chemistry for their ability to improve the pharmacokinetic profiles of drug candidates.[1][2] However, the very rigidity that makes them attractive also renders their bridgehead positions notoriously unreactive. This low reactivity is primarily a consequence of Bredt's Rule , which posits that a double bond cannot be formed at the bridgehead of a small, rigid bicyclic system because the resulting p-orbitals would be orthogonally constrained, preventing effective overlap.[3][4] This principle extends to the instability of sp²-hybridized intermediates like carbocations and, to a lesser extent, the pyramidalization of bridgehead radicals, which deviate from the preferred planar geometry.[5][6]
This guide will provide you with a comprehensive set of troubleshooting FAQs and detailed protocols for the key strategies employed to functionalize these challenging positions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to address the common issues encountered during the functionalization of bridgehead positions. The questions are categorized by the synthetic strategy employed.
Category 1: Radical-Mediated Functionalization
Radical reactions offer a viable pathway to functionalize bridgehead positions as they are less sensitive to the geometric constraints that plague ionic intermediates.[7] However, controlling the generation and reaction of these high-energy species is critical for success.
Question 1: My radical initiation at the bridgehead is inefficient, leading to low conversion of my starting material. What are the likely causes and how can I improve it?
Answer:
Inefficient radical initiation at a bridgehead C-H bond is a common problem. Here’s a breakdown of potential causes and solutions:
-
Inappropriate Initiator: The choice of radical initiator is crucial. Not all initiators are effective for abstracting a hydrogen atom from a sterically hindered and strong C-H bond at a bridgehead.
-
Troubleshooting:
-
AIBN (Azobisisobutyronitrile): While a common thermal initiator, it may not be aggressive enough for bridgehead C-H bonds. Consider switching to a more reactive initiator.
-
DBPO (Dibenzoyl Peroxide): This can be more effective than AIBN at higher temperatures, but be mindful of potential side reactions with sensitive functional groups.
-
Photochemical Initiation: Using a photoinitiator and a suitable light source can provide milder reaction conditions and better control.
-
-
-
Insufficient Energy Input: Thermal initiators require a specific temperature range to decompose at an appropriate rate. Photochemical initiations are dependent on the wavelength and intensity of the light source.
-
Troubleshooting:
-
Thermal Initiation: Ensure your reaction temperature is optimal for the chosen initiator's half-life. A temperature that is too low will result in slow initiation, while one that is too high can lead to rapid decomposition and unwanted side reactions.
-
Photochemical Initiation: Verify that the emission spectrum of your light source overlaps with the absorption spectrum of your photoinitiator. Ensure the light intensity is sufficient and consistent.
-
-
-
Presence of Radical Inhibitors: Trace amounts of oxygen or other impurities can quench radical chains, significantly reducing reaction efficiency.
-
Troubleshooting:
-
Degassing: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.
-
Purification of Reagents: Ensure your starting materials and solvents are free from radical inhibitors.
-
-
Question 2: I am observing significant amounts of side products, such as dimers of my starting material or products from reaction at other C-H bonds. How can I improve the selectivity for the bridgehead position?
Answer:
Poor selectivity is a common challenge in radical chemistry. Here are some strategies to enhance selectivity for the bridgehead position:
-
Pre-functionalization at the Bridgehead: A highly effective strategy is to install a functional group at the bridgehead that can be selectively converted to a radical.
-
Bridgehead Halides: The synthesis of a bridgehead bromide or iodide allows for the generation of a bridgehead radical under milder conditions using a radical initiator like tri-n-butyltin hydride or through photoredox catalysis.[4][8]
-
Barton-McCombie Deoxygenation: If a bridgehead alcohol can be synthesized, it can be converted to a thiocarbonyl derivative (e.g., a xanthate) which can then be reduced to the alkane via a radical intermediate. This allows for the introduction of a functional group at the bridgehead in a subsequent step.
-
-
Directed Radical Reactions: While less common for bridgehead positions, consider if your substrate has a directing group that could favor hydrogen atom abstraction from the bridgehead.
-
Reaction Concentration: The concentration of your substrate can influence the prevalence of side reactions.
-
Troubleshooting:
-
High Dilution: For intramolecular radical reactions, high dilution can favor the desired cyclization over intermolecular reactions that can lead to dimerization.
-
Slow Addition: In intermolecular reactions, slow addition of one of the reactants can help to maintain a low concentration of reactive intermediates and suppress side reactions.
-
-
Category 2: Transition-Metal-Catalyzed C-H Activation
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds.[9] However, applying this strategy to the sterically hindered and electronically deactivated bridgehead position presents unique challenges.
Question 3: My transition-metal-catalyzed bridgehead C-H activation is not working. What are the key parameters to investigate?
Answer:
The success of a bridgehead C-H activation hinges on a delicate balance of factors. Here's a troubleshooting guide:
-
Catalyst and Ligand Selection: The choice of metal and its ligand sphere is paramount.
-
Troubleshooting:
-
Metal Center: Palladium, rhodium, and iridium are commonly used for C-H activation.[10] For bridgehead positions, catalysts that can accommodate the steric bulk and operate through a mechanism that does not require a planar transition state are more likely to be successful.
-
Ligands: The ligands on the metal center control its steric and electronic properties. Bulky ligands may hinder the approach to the bridgehead C-H bond. Electron-donating ligands can increase the reactivity of the metal center. A thorough screen of different ligands is often necessary.
-
-
-
Directing Group (DG): For regioselective C-H activation, a directing group is often required to position the catalyst near the target C-H bond.[11][12]
-
Troubleshooting:
-
DG Compatibility: Ensure your directing group is compatible with the reaction conditions and does not decompose or react with the catalyst.
-
Chelation Geometry: The length and flexibility of the tether between the directing group and the bridgehead carbon will determine the feasibility of forming the necessary metallacyclic intermediate. Rigid tethers may not allow the catalyst to reach the bridgehead C-H bond.
-
-
-
Oxidant and Additives: Many C-H activation cycles require an oxidant to regenerate the active catalyst.
-
Troubleshooting:
-
Oxidant Strength: The oxidant must be strong enough to turn over the catalytic cycle but not so harsh that it degrades the substrate or catalyst. Common oxidants include Cu(OAc)₂, Ag₂CO₃, or benzoquinone.
-
Additives: Additives like pivalic acid or other carboxylic acids can act as proton shuttles and facilitate the C-H activation step.
-
-
Question 4: I am observing functionalization at other positions on my bicycloalkane, not the bridgehead. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity for the bridgehead position is a significant challenge. Here are some approaches:
-
Strongly Coordinating Directing Groups: The use of a directing group that forms a stable, pre-organized chelate with the metal catalyst is the most reliable way to enforce regioselectivity. The geometry of this chelate should favor the activation of the bridgehead C-H bond over other positions.
-
Steric Control: In the absence of a directing group, the inherent steric environment of the bicycloalkane can sometimes be exploited. Bridgehead positions are often the most sterically hindered, which can be a disadvantage. However, in some cases, other C-H bonds may be even more sterically encumbered, leading to preferential reaction at the bridgehead.
-
Electronic Effects: While bridgehead C-H bonds are generally considered electron-rich, subtle electronic differences within the molecule can influence reactivity.
Category 3: Photoredox Catalysis
Visible-light photoredox catalysis provides a mild and powerful platform for generating radical intermediates, making it well-suited for overcoming the challenges of bridgehead functionalization.[13]
Question 5: My photoredox-catalyzed bridgehead functionalization is giving low yields. What are the common pitfalls?
Answer:
Low yields in photoredox catalysis can stem from several factors related to the photocatalytic cycle and the reaction setup.
-
Inefficient Photocatalytic Cycle:
-
Troubleshooting:
-
Redox Potentials: Ensure that the redox potentials of your photocatalyst, substrate, and any redox mediators are compatible for the desired single-electron transfer (SET) process to occur. The excited state of the photocatalyst must be a strong enough oxidant or reductant to react with your substrate.
-
Quenching Pathways: Unproductive quenching of the excited photocatalyst can compete with the desired SET process. This can occur through self-quenching at high catalyst concentrations or quenching by solvent or impurities.
-
-
-
Sub-optimal Reaction Setup:
-
Troubleshooting:
-
Light Source: The emission spectrum of your light source (e.g., blue LEDs, compact fluorescent lamp) must overlap with the absorption spectrum of your photocatalyst. The intensity and evenness of the illumination are also critical.
-
Photocatalyst Loading: Too little photocatalyst will result in slow reaction rates, while too much can lead to light scattering and reduced light penetration into the reaction mixture.
-
Degassing: As with other radical reactions, the removal of oxygen is crucial, as it can quench the excited state of the photocatalyst and participate in unwanted side reactions.
-
-
Question 6: I am observing decomposition of my starting material or product under the photochemical reaction conditions. How can I mitigate this?
Answer:
Photodegradation can be a significant issue in photoredox catalysis. Here are some strategies to minimize it:
-
Wavelength Selection: If your starting material or product absorbs light at the same wavelength as your photocatalyst, it can lead to direct photolysis.
-
Troubleshooting:
-
Choose a Photocatalyst with a Different Absorption Spectrum: Select a photocatalyst that absorbs at a longer wavelength where your substrate and product are transparent.
-
Use a Filter: If changing the photocatalyst is not an option, you may be able to use a filter to block the wavelengths of light that are causing the degradation.
-
-
-
Reaction Time: Prolonged exposure to light can increase the likelihood of photodegradation.
-
Troubleshooting:
-
Monitor the Reaction Progress: Closely monitor the reaction by techniques like TLC or LC-MS to determine the optimal reaction time and avoid unnecessary irradiation.
-
-
-
Reaction Temperature: While photoredox reactions are often run at room temperature, excessive heat from the light source can lead to thermal decomposition.
-
Troubleshooting:
-
Cooling: Use a fan or a cooling bath to maintain a constant and appropriate reaction temperature.
-
-
Category 4: Strain-Release Functionalization of Bicyclo[1.1.0]butanes (BCBs)
The high strain energy of bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for "strain-release" reactions, providing a unique avenue for functionalization.[3]
Question 7: My strain-release reaction with a BCB is not proceeding as expected, or I am getting a mixture of products. What factors control the reaction outcome?
Answer:
The reactivity of BCBs is highly tunable, and the outcome of a strain-release reaction is sensitive to the reaction conditions and the nature of the reactants.
-
Control of Reaction Pathway:
-
Troubleshooting:
-
Lewis Acid vs. Brønsted Acid: The choice of acid can influence the nature of the intermediate formed and thus the final product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize different intermediates and favor one reaction pathway over another.
-
Temperature: Temperature can affect the selectivity between competing pathways.
-
-
-
Regio- and Stereoselectivity:
-
Troubleshooting:
-
Substituent Effects: The electronic and steric nature of the substituents on the BCB can direct the approach of the electrophile or nucleophile and control the stereochemical outcome of the reaction.
-
Nature of the Trapping Agent: The nucleophilicity and steric bulk of the trapping agent will influence how it adds to the reactive intermediate.
-
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in bridgehead functionalization.
Protocol 1: Radical Bromination of Adamantane at the Bridgehead Position
This protocol describes a classic example of a radical reaction that selectively functionalizes the bridgehead position of a bicycloalkane.
Materials:
-
Adamantane
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add adamantane (1.0 eq).
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) and the radical initiator (BPO or AIBN, 0.1 eq).
-
Solvent Addition: Add dry, degassed carbon tetrachloride to the flask.
-
Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 1-bromoadamantane.
Protocol 2: Photoredox-Catalyzed Minisci-Type Reaction at a Bridgehead Position
This protocol outlines a general procedure for the functionalization of a bridgehead C-H bond via a Minisci-type reaction using a photoredox catalyst.
Materials:
-
Bicycloalkane substrate with a bridgehead C-H bond
-
Heteroarene (e.g., pyridine, quinoline)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, Ru(bpy)₃Cl₂)
-
Oxidant (e.g., potassium persulfate)
-
Solvent (e.g., acetonitrile, DMSO)
-
Schlenk flask or vial suitable for photochemical reactions
-
Light source (e.g., blue LED strip)
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask or vial, combine the bicycloalkane substrate (1.0 eq), the heteroarene (1.2 eq), the photocatalyst (1-5 mol%), and the oxidant (2.0 eq).
-
Solvent Addition: Add the degassed solvent.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Place the reaction vessel in front of the light source and stir vigorously at room temperature. Monitor the reaction by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Diagram 1: Bredt's Rule and Bridgehead Instability
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Visible light-induced strain-release transformations of bicyclo[1.1.0]butanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. DSpace [dr.lib.iastate.edu]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reactivity of bridgehead halides with pentacyanocobaltate(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
- 10. Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photoredox Catalysis in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Bicyclo[2.2.1]heptane Derivatives
Welcome to the Technical Support Center for the purification of polar bicyclo[2.2.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique and often complex molecules. The rigid bicyclo[2.2.1]heptane (or norbornane) scaffold is a cornerstone in medicinal chemistry and materials science, but its derivatives, particularly those bearing polar functional groups such as hydroxyls, amines, and carboxylic acids, can present significant purification hurdles.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Part 1: General Challenges in Purifying Polar Bicyclo[2.2.1]heptane Derivatives
The inherent structural features of the bicyclo[2.2.1]heptane skeleton, combined with the properties of polar functional groups, lead to a unique set of purification challenges.
Frequently Asked Questions (FAQs):
-
Q1: Why are my polar bicyclo[2.2.1]heptane derivatives difficult to purify by standard flash chromatography?
-
A1: The high polarity imparted by functional groups like hydroxyls, amines, or carboxylic acids can cause your compound to have a very high affinity for the polar stationary phase (e.g., silica gel). This can result in poor mobility (low Rf values), even with highly polar solvent systems, and significant peak tailing.[1] The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane core can also lead to multiple interaction points with the stationary phase, exacerbating these issues.
-
-
Q2: I'm observing multiple spots on my TLC plate even after what I thought was a clean reaction. What could be the cause?
-
A2: The bicyclo[2.2.1]heptane framework is susceptible to skeletal rearrangements, such as Wagner-Meerwein rearrangements, especially under acidic or thermal conditions. This can lead to a mixture of isomers that are often difficult to separate due to their similar polarities. Additionally, the presence of multiple functional groups can lead to the formation of diastereomers, which may also be challenging to resolve.
-
-
Q3: My compound seems to be degrading on the silica gel column. How can I prevent this?
-
A3: Standard silica gel is acidic and can cause the degradation of sensitive compounds.[2] Polar bicyclo[2.2.1]heptane derivatives, particularly those with acid-labile functional groups, can be susceptible to decomposition. Strategies to mitigate this include deactivating the silica gel with a base like triethylamine, using a less acidic stationary phase such as alumina, or employing reversed-phase chromatography.[2]
-
Part 2: Purification Strategy Workflow
A systematic approach is crucial for developing an effective purification strategy. The following workflow outlines a logical sequence of steps to tackle the purification of a novel polar bicyclo[2.2.1]heptane derivative.
Caption: A general workflow for selecting and optimizing a purification method for polar bicyclo[2.2.1]heptane derivatives.
Part 3: Troubleshooting Purification Techniques
This section provides detailed troubleshooting for common purification methods.
Chromatography Strategies
Chromatography is often the primary tool for purifying polar bicyclo[2.2.1]heptane derivatives. However, success hinges on the appropriate choice of stationary and mobile phases.
Troubleshooting Guide: Flash Chromatography
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Compound streaks badly on TLC/column. | 1. Compound is too polar for the eluent. 2. Interaction with acidic silica. 3. Column is overloaded. | 1. Increase eluent polarity. For very polar compounds, consider adding a small percentage of a solution of ammonium hydroxide in methanol to your mobile phase.[1] 2. Deactivate silica with triethylamine or use alumina. For basic compounds, consider amino-capped silica.[3] 3. Reduce the amount of crude material loaded onto the column. |
| Compound does not move from the baseline (Rf = 0). | 1. Insufficiently polar mobile phase. 2. Strong interaction with the stationary phase. | 1. Switch to a more polar solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol). 2. Consider reversed-phase chromatography where your polar compound will elute earlier. |
| Multiple, poorly resolved peaks. | 1. Presence of isomers. 2. Inappropriate solvent system. | 1. Use a shallower solvent gradient. 2. Screen different solvent systems to improve separation. 3. Consider preparative HPLC for better resolution. |
| Compound decomposes on the column. | 1. Acid-sensitivity on silica. 2. Thermal instability. | 1. Use deactivated silica or an alternative stationary phase like alumina.[2] 2. Run the column at room temperature and avoid prolonged exposure. |
Experimental Protocol: Deactivation of Silica Gel for Flash Chromatography
-
Prepare the Column: Dry pack the column with the required amount of silica gel.
-
Prepare Deactivating Solvent: In a separate flask, prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[2]
-
Flush the Column: Flush the packed column with 2-3 column volumes of the deactivating solvent.
-
Equilibrate: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[2]
-
Load and Elute: Load your sample and run the chromatography using your predetermined solvent system.
Troubleshooting Guide: Preparative HPLC
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Significant peak tailing. | 1. Secondary interactions with the stationary phase (e.g., silanols). 2. Column overload. | 1. For basic compounds, add a competing base like triethylamine to the mobile phase or operate at a low pH to protonate the analyte.[2] For acidic compounds, adjust the pH to suppress ionization. 2. Reduce the injection volume or concentration. |
| Poor resolution between isomers. | 1. Suboptimal mobile phase or stationary phase. | 1. Optimize the mobile phase composition and gradient. 2. Screen different column chemistries (e.g., C18, phenyl-hexyl, or chiral phases for enantiomers).[4] |
| Variable retention times. | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. | 1. Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection. 2. Prepare fresh mobile phase and ensure proper mixing. |
Crystallization Strategies
Crystallization can be a powerful technique for obtaining highly pure material, especially for separating diastereomers.
Frequently Asked Questions (FAQs):
-
Q4: My polar bicyclo[2.2.1]heptane derivative oils out instead of crystallizing. What should I do?
-
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to the solvent being too nonpolar, causing the compound to precipitate too quickly, or the cooling rate being too fast. Try using a more polar solvent or a solvent mixture. Slowing down the cooling process by allowing the solution to cool to room temperature before placing it in a cold bath can also help.
-
-
Q5: I can't find a single solvent that works for recrystallization. What are my options?
-
A5: A mixed-solvent system is a common solution. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent.
-
Induce Precipitation: While the solution is still hot, add a "bad" solvent dropwise until the solution becomes cloudy (persistent turbidity).
-
Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry.
Extraction Strategies
Liquid-liquid extraction is a fundamental workup and purification technique, particularly useful for separating acidic, basic, and neutral compounds.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Poor recovery of the desired compound. | 1. Incomplete acid-base reaction. 2. Compound has some solubility in the aqueous layer. | 1. Ensure the pH of the aqueous layer is sufficiently acidic or basic to fully ionize your compound. Use a pH meter or pH paper to verify. 2. Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product. |
| Emulsion formation at the interface. | 1. High concentration of solutes. 2. Vigorous shaking. | 1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Gently invert the separatory funnel instead of shaking vigorously. 3. Allow the mixture to stand for a longer period. |
| Difficulty separating layers. | 1. Solvents have similar densities. | 1. Add a small amount of a solvent that is miscible with one layer but will change its overall density (e.g., adding a small amount of a denser, water-immiscible solvent to the organic layer). |
Workflow for Acid-Base Extraction of a Mixture Containing Acidic, Basic, and Neutral Bicyclo[2.2.1]heptane Derivatives
Caption: A schematic of an acid-base extraction workflow for separating a mixture of polar bicyclo[2.2.1]heptane derivatives.
References
- University of Rochester, Department of Chemistry. (n.d.).
- Péter, A., Kámán, J., Fülöp, F., van der Eycken, J., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols.
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
Sources
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of Bicyclo[2.2.1]heptane Derivatives
Introduction: The Unique Challenge of the Bicyclo[2.2.1]heptane Scaffold
Bicyclo[2.2.1]heptane, commonly known as norbornane, and its derivatives represent a fascinating and vital class of compounds in medicinal chemistry and materials science. Their rigid, bridged-ring structure imparts unique three-dimensional characteristics that are instrumental in the design of novel therapeutics and advanced polymers. However, this same structural rigidity, which is a boon for functional applications, presents a significant challenge for analytical characterization. The fixed, strained cage-like structure creates a complex stereochemical environment, making the unambiguous determination of molecular structure, stereochemistry (especially exo vs. endo isomers), and purity a non-trivial task.
This guide provides a comparative analysis of the primary analytical techniques employed for the comprehensive characterization of bicyclo[2.2.1]heptane derivatives. We will delve into the "why" behind the selection of each technique, offering insights honed from extensive field experience to guide researchers, scientists, and drug development professionals in making informed analytical decisions. Each section is designed to be a self-validating system, where the strengths of one technique compensate for the limitations of another, leading to a robust and unequivocal structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful and versatile tool for the characterization of bicyclo[2.2.1]heptane derivatives in solution. It provides a wealth of information regarding the molecular framework, connectivity, and stereochemistry.
Expertise & Experience: Why NMR is a Primary Choice
The rigid nature of the bicyclo[2.2.1]heptane skeleton results in distinct and often well-resolved signals in the NMR spectrum, which are highly sensitive to the stereochemical environment. The spatial arrangement of substituents gives rise to unique chemical shifts and coupling constants, which are the keys to unlocking the three-dimensional structure.
-
Exo vs. Endo Isomer Differentiation: A classic challenge in bicyclo[2.2.1]heptane chemistry is the differentiation of exo and endo isomers. In ¹H NMR, the coupling constants between the bridgehead protons and the protons of the substituent-bearing carbon are diagnostic. Typically, the coupling constant between a bridgehead proton and an adjacent exo proton is small or nearly zero, while the coupling to an endo proton is larger. Furthermore, the anisotropic effect of double bonds or aromatic rings in derivatives can lead to significant differences in the chemical shifts of exo and endo protons.
-
2D NMR for Unambiguous Assignments: While 1D NMR provides a foundational understanding, complex bicyclo[2.2.1]heptane derivatives often exhibit overlapping signals. In such cases, two-dimensional (2D) NMR techniques are indispensable.[1][2][3]
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing a definitive link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the entire molecular structure, especially in the presence of quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. This is particularly powerful for determining stereochemistry, as NOE correlations can be observed between protons that are close in space but not necessarily through bonds, such as between protons on the syn and anti positions of the C7 bridge and other protons in the molecule.[4]
-
Trustworthiness: A Self-Validating NMR Protocol
A robust NMR analysis of a novel bicyclo[2.2.1]heptane derivative should be a self-validating process. The data from different NMR experiments must be consistent and complementary.
-
Sample Preparation: Dissolve 5-10 mg of the purified bicyclo[2.2.1]heptane derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can sometimes influence the chemical shifts, so consistency is key for comparative studies.
-
1D ¹H NMR Acquisition:
-
1D ¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient relaxation delay (D1) to ensure accurate integration, especially for quaternary carbons, if quantitative analysis is desired.
-
-
2D NMR Acquisition (as needed):
-
Based on the complexity of the 1D spectra, acquire COSY, HSQC, HMBC, and NOESY spectra.
-
Optimize the parameters for each 2D experiment to achieve good resolution in both dimensions.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestreNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants.
-
Assign all ¹H and ¹³C signals using the collective data from 1D and 2D experiments.[7][8]
-
Use NOESY data to confirm stereochemical assignments.
-
Data Presentation: Comparative NMR Data
| Parameter | ¹H NMR | ¹³C NMR | 2D NMR (COSY, HSQC, HMBC, NOESY) |
| Information Provided | Proton environment, relative proton count, proton-proton coupling | Carbon environment, number of unique carbons | Connectivity map (H-H, C-H), long-range correlations, spatial proximity |
| Key for Bicyclo[2.2.1]heptanes | Distinguishing exo/endo isomers through coupling constants and chemical shifts. | High sensitivity to stereoisomerism. | Unambiguous assignment of complex spectra, definitive stereochemical elucidation. |
| Limitations | Signal overlap in complex molecules. | Lower sensitivity, longer acquisition times. | Requires more instrument time and expertise in interpretation. |
X-Ray Crystallography: The Gold Standard for Absolute Structure
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including absolute stereochemistry.[9][10][11]
Expertise & Experience: The Decisive Power of Crystallography
For bicyclo[2.2.1]heptane derivatives, where subtle stereochemical differences can have profound effects on biological activity or material properties, X-ray crystallography is the ultimate arbiter.[12]
-
Unambiguous Stereochemistry: It directly visualizes the arrangement of atoms in the crystal lattice, providing incontrovertible proof of exo/endo, syn/anti, and R/S configurations.[10]
-
Bond Lengths and Angles: Provides precise measurements of bond lengths and angles, which can be particularly insightful for understanding the strain within the bicyclic system.
-
Solid-State Conformation: Reveals the preferred conformation of the molecule in the solid state, which can be relevant for understanding intermolecular interactions.
Trustworthiness: The Self-Validating Nature of a Crystal Structure
The output of a successful X-ray crystallographic analysis is a detailed three-dimensional model of the molecule. The quality of the structure is validated by statistical parameters such as the R-factor, which indicates the agreement between the experimental diffraction data and the final structural model.
-
Crystal Growth: This is often the most challenging step. High-quality single crystals can be grown by methods such as slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion. A systematic screening of various solvents and conditions is typically required.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to determine the initial positions of the atoms. This initial model is then "refined" to best fit the experimental data.
-
Structure Validation and Analysis: The final structure is validated using crystallographic software and analyzed to determine bond lengths, angles, and stereochemistry.
Comparison with NMR
| Feature | X-Ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (crystal) | Solution |
| Information | Absolute 3D structure, bond lengths, bond angles | Connectivity, relative stereochemistry, dynamics in solution |
| Primary Challenge | Growing suitable single crystals.[12] | Spectral complexity and signal overlap. |
| Complementary Role | Provides a definitive structural benchmark. | Reveals the structure and behavior in a more biologically relevant (solution) state. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry is a crucial technique for determining the molecular weight of a bicyclo[2.2.1]heptane derivative and can provide valuable structural information through the analysis of its fragmentation patterns. It is often coupled with a separation technique like Gas Chromatography (GC-MS).[10][13]
Expertise & Experience: Interpreting Fragmentation
The rigid bicyclic framework of these compounds leads to characteristic fragmentation pathways upon ionization in the mass spectrometer.
-
Molecular Ion Peak (M⁺•): The presence of a clear molecular ion peak is essential for confirming the molecular weight and, by extension, the molecular formula (when combined with high-resolution mass spectrometry).
-
Retro-Diels-Alder Reaction: A common fragmentation pathway for unsaturated bicyclo[2.2.1]heptene derivatives is a retro-Diels-Alder reaction, leading to the formation of cyclopentadiene and a substituted alkene. The masses of these fragments can provide clues about the nature of the substituents.
-
Loss of Substituents: The loss of functional groups as neutral fragments is another common pathway that helps to identify the substituents present.
-
Rearrangements: The strained nature of the bicyclic system can lead to complex rearrangements upon ionization, which can sometimes complicate spectral interpretation but can also provide unique fingerprints for specific isomers.[14][15]
Trustworthiness: A Self-Validating MS Protocol
A reliable MS analysis involves not only determining the mass of the parent ion but also ensuring that the observed isotope pattern matches the expected pattern for the proposed molecular formula. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can often be used to determine the elemental composition.
-
Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph.
-
Chromatographic Separation: The components of the sample are separated on a GC column. The choice of column (e.g., polar or non-polar) depends on the properties of the analytes. The temperature program of the GC oven is optimized to achieve good separation of isomers.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method that generates a molecular ion and a series of fragment ions.[16]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum for each component separated by the GC. The fragmentation pattern is then analyzed to deduce structural information.[16][17]
Data Presentation: Key MS Fragmentation Data
| Technique | Information Provided | Key for Bicyclo[2.2.1]heptanes | Limitations |
| GC-MS | Molecular weight of components, fragmentation patterns, separation of isomers | Identification of components in a mixture, characteristic fragmentation can aid in isomer differentiation. | Isomers may have very similar mass spectra, making unambiguous identification difficult without standards. |
| HRMS (ESI, APCI) | High-accuracy molecular weight, elemental composition | Unambiguous determination of molecular formula. | Provides less fragmentation information than EI. |
Chromatographic Techniques: Separation of Isomers and Enantiomers
Due to the prevalence of stereoisomerism in bicyclo[2.2.1]heptane derivatives, chromatographic techniques are essential for their separation and the determination of their purity.
Expertise & Experience: Choosing the Right Separation Method
-
Gas Chromatography (GC): GC is highly effective for the separation of volatile and thermally stable bicyclo[2.2.1]heptane derivatives. It is particularly useful for separating diastereomers (exo/endo) and can be used to determine their relative ratios in a mixture.[18][19]
-
Chiral Gas Chromatography: For chiral, non-racemic derivatives, GC with a chiral stationary phase is the method of choice for determining enantiomeric excess (ee).[20][21][22] The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the separation of less volatile or thermally sensitive derivatives. Reverse-phase HPLC is commonly used for purification.
-
Chiral High-Performance Liquid Chromatography: Similar to chiral GC, chiral HPLC uses a chiral stationary phase to separate enantiomers.[23] It is often used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers.
Trustworthiness: Validating Chromatographic Purity
The purity of a sample is typically assessed by the presence of a single, sharp peak in the chromatogram. For chiral separations, the baseline resolution of the two enantiomer peaks is a key indicator of a successful method. The identity of the peaks should be confirmed by a detector that provides structural information, such as a mass spectrometer (GC-MS or LC-MS).
-
Column Selection: Choose a suitable chiral capillary column (e.g., a cyclodextrin-based column). The choice of the chiral selector is crucial and may require screening.
-
Method Development: Optimize the GC oven temperature program (isothermal or gradient) to achieve baseline separation of the enantiomers. The injector and detector temperatures, as well as the carrier gas flow rate, should also be optimized.
-
Sample Analysis: Inject a dilute solution of the bicyclo[2.2.1]heptane derivative.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Comparison of Chiral Separation Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Chiral GC | High resolution, fast analysis times, compatible with MS detection. | Requires volatile and thermally stable compounds. | Analysis of volatile and semi-volatile chiral bicyclo[2.2.1]heptane derivatives. |
| Chiral HPLC | Wide applicability to non-volatile and thermally labile compounds, preparative scale-up is possible. | Lower resolution than GC, may require derivatization. | Analysis and purification of a broad range of chiral bicyclo[2.2.1]heptane derivatives. |
Workflow and Visualization
A comprehensive characterization of a bicyclo[2.2.1]heptane derivative typically follows a logical workflow, integrating multiple techniques to build a complete picture of the molecule's identity and purity.
Caption: Integrated workflow for the characterization of bicyclo[2.2.1]heptane derivatives.
Conclusion
The characterization of bicyclo[2.2.1]heptane derivatives demands a multi-technique approach, where the strengths of each method are leveraged to build a comprehensive and validated structural picture. NMR spectroscopy serves as the cornerstone for determining the molecular framework and stereochemistry in solution. Mass spectrometry provides essential confirmation of molecular weight and offers structural clues through fragmentation analysis. Chromatographic techniques are indispensable for isomer separation and the determination of enantiomeric purity. Finally, when the definitive, unambiguous structure is required, single-crystal X-ray crystallography stands as the ultimate authority. By integrating these techniques within a logical workflow, researchers can confidently and accurately characterize these structurally complex and scientifically important molecules.
References
- ElectronicsAndBooks. (n.d.). Analysis of Mass Spectral Fragmentation Patterns in Various Bicyclic Alcohols. [Link]
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- Tetrahedron. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use for the assignment of the absolute configuration of bicyclo[2.2.1]heptan-2-one. [Link]
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A Comparative Analysis of the Biological Activity of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate and Its Analogues
The rigid bicyclo[2.2.1]heptane scaffold has long captured the attention of medicinal chemists. Its conformationally constrained nature provides a unique three-dimensional framework for the precise positioning of pharmacophoric groups, making it an attractive template for the design of novel therapeutic agents. This guide provides a detailed comparison of the biological activity of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate and its structurally related analogues, drawing upon key findings in the field to elucidate critical structure-activity relationships (SAR).
Introduction to the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane, or norbornane, system is a bridged bicyclic hydrocarbon. Its rigid structure reduces the conformational flexibility inherent in many open-chain and monocyclic molecules. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. This compound serves as a foundational structure, featuring key functional groups—an amino group and a methyl ester—that can be systematically modified to probe interactions with various biological systems.
Comparative Biological Activities of Analogues
The biological activities of bicyclo[2.2.1]heptane derivatives are diverse, ranging from antiviral and anticancer effects to modulation of G-protein coupled receptors (GPCRs) and ion channels. This section will compare the activity of analogues based on the nature of their therapeutic targets.
Nucleoside and Nucleotide Analogues: Antiviral and Cytostatic Activity
A significant area of research has been the incorporation of the bicyclo[2.2.1]heptane moiety as a conformationally locked sugar mimic in nucleoside and nucleotide analogues. These analogues often target viral polymerases or other enzymes involved in nucleic acid synthesis.
A study on norbornane-based nucleoside analogues, where the bicyclo[2.2.1]heptane ring replaces the ribose sugar, revealed promising antiviral and cytostatic activities.[1] Specifically, compounds with a purine nucleobase attached to the bicyclic scaffold were evaluated.
Table 1: Antiviral and Cytostatic Activity of Bicyclo[2.2.1]heptane Nucleoside Analogues [1]
| Compound | R Group (at C6 of purine) | EC50 (Coxsackievirus B3) | CC50 |
| 15 (MD53) | -Cl | 25 ± 3 µM | >359 µM |
| 16 (MD279) | -Cl | 31 ± 7 µM | >359 µM |
| 18 | -N(CH3)2 | Inactive | >359 µM |
| 19 | -SH | Inactive | >359 µM |
| 20 | -NH-cyclopropyl | Inactive | >359 µM |
| 21 (Adenosine analogue) | -NH2 | Inactive | >359 µM |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
The data clearly indicates that the presence of a chlorine atom at the 6-position of the purine ring is crucial for anti-Coxsackievirus B3 activity.[1] This highlights a critical structure-activity relationship where a specific substituent dictates the biological effect. The adenosine analogue, which is structurally closer to the natural nucleoside, was inactive, suggesting that the target enzyme may have a specific requirement for an electronegative group at this position.
Experimental Protocol: Antiviral Activity Assay
A detailed protocol for determining the antiviral activity of these compounds is crucial for reproducibility and comparison.
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of test compounds against Coxsackievirus B3.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Coxsackievirus B3
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
Workflow:
Caption: Workflow for determining antiviral (EC50) and cytotoxic (CC50) concentrations.
Prostaglandin Receptor Antagonists: Anti-inflammatory and Anti-allergic Activity
Derivatives of the bicyclo[2.2.1]heptane scaffold have been synthesized as potent and selective prostaglandin D2 (PGD2) receptor antagonists.[2] These compounds have potential as anti-allergic and anti-inflammatory agents. The core structure in these studies often includes a heptenoic acid side chain and a sulfonamide group attached to the bicyclic ring.
A study by Mitsumori et al. (2003) detailed the synthesis and pharmacological evaluation of a series of bicyclo[2.2.1]heptane derivatives as PGD2 receptor antagonists.[2]
Table 2: PGD2 Receptor Antagonism of Bicyclo[2.2.1]heptane Analogues [2]
| Compound | Structure | IC50 (PGD2 Receptor Binding) |
| Lead Compound | Bicyclo[2.2.1]heptane with sulfonamide and heptenoic acid | < 50 nM |
| Analogues | Modifications to the sulfonamide and heptenoic acid chain | Varied potencies |
The study found that several analogues exhibited extremely potent antagonism of the PGD2 receptor, with IC50 values below 50 nM.[2] These compounds were also shown to be highly selective, with much lower antagonism for other prostanoid receptors like those for thromboxane A2 (TXA2) and prostacyclin (PGI2).[2] When administered orally, these antagonists effectively suppressed allergic inflammatory responses in animal models of rhinitis, conjunctivitis, and asthma.[2]
Experimental Protocol: Radioligand Binding Assay
The affinity of the compounds for the PGD2 receptor is a key parameter and is typically determined using a radioligand binding assay.
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds for the PGD2 receptor.
Materials:
-
Cell membranes expressing the human PGD2 receptor
-
[3H]-PGD2 (radioligand)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation counter
Workflow:
Caption: General workflow for a radioligand binding assay to determine receptor affinity.
Amino Acid Transporter Ligands
The stereochemistry of aminobicyclo[2.2.1]heptane derivatives plays a crucial role in their interaction with biological targets such as amino acid transporters.[3] For instance, derivatives of (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane have shown a higher affinity for the Na+-independent system L amino acid transporter in cancer cells compared to their bicyclo[3.2.1]octane analogues.[3] This suggests that the specific rigid geometry of the bicyclo[2.2.1]heptane scaffold is important for mimicking natural amino acid substrates and interacting with the transporter.[3]
Competitive inhibition assays have demonstrated that bicyclo[2.2.1]heptane derivatives can inhibit the uptake of system L-specific amino acids like leucine.[3] This indicates a direct interaction with the transporter.
Structure-Activity Relationship (SAR) Summary
The diverse biological activities of this compound analogues underscore several key SAR principles:
-
Stereochemistry is Critical: The rigid nature of the bicyclo[2.2.1]heptane scaffold means that the spatial arrangement of substituents is fixed. This has a profound impact on biological activity, as seen in the specific stereoisomers of aminobicyclo[2.2.1]heptane derivatives that interact with amino acid transporters.[3]
-
Substituent Effects: The nature and position of substituents on the bicyclic ring are paramount. For nucleoside analogues, a chlorine atom at the C6 position of the purine base was essential for antiviral activity.[1] For PGD2 receptor antagonists, the presence and nature of the sulfonamide and heptenoic acid moieties were key determinants of potency and selectivity.[2]
-
Scaffold Rigidity: The conformational constraint of the bicyclo[2.2.1]heptane core is a unifying feature that contributes to the potency and selectivity of its derivatives by pre-organizing the pharmacophoric groups in a bioactive conformation.
Conclusion
This compound serves as a valuable starting point for the development of a wide array of biologically active compounds. Its analogues have demonstrated significant potential as antiviral agents, anti-inflammatory drugs, and probes for studying amino acid transport systems. The key to unlocking the therapeutic potential of this scaffold lies in the careful and rational modification of its substituents, guided by a thorough understanding of the structure-activity relationships. Future research in this area will likely focus on further optimizing the known activities and exploring new therapeutic applications for this versatile and privileged scaffold.
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- New carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane fragment as sugar moiety; Synthesis, X-ray crystallography and anticancer activity | Request PDF - ResearchGate.
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The Unyielding Stance: Bicyclo[2.2.1]heptane's Rigidity in Medicinal Chemistry and Its Edge Over Flexible Scaffolds
A Comparative Guide for Drug Development Professionals
In the intricate world of drug design, the conformational rigidity of a molecule is a critical parameter that can dictate its success or failure. A rigid molecular scaffold can pre-organize functional groups in a specific spatial arrangement, minimizing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.[1] Among the pantheon of rigid scaffolds utilized in medicinal chemistry, bicyclo[2.2.1]heptane, commonly known as norbornane, stands out for its unique three-dimensional structure and exceptional conformational stability.[2][3] This guide provides an in-depth comparison of the rigidity of the bicyclo[2.2.1]heptane framework with other commonly employed scaffolds, offering experimental and computational insights to inform rational drug design.
The Bicyclo[2.2.1]heptane Framework: A Bastion of Rigidity
The defining characteristic of the bicyclo[2.2.1]heptane system is its bridged bicyclic structure, which severely restricts conformational flexibility.[3][4] Unlike monocyclic systems like cyclohexane, which can readily interconvert between various chair, boat, and twist-boat conformations, bicyclo[2.2.1]heptane is locked into a strained, cage-like arrangement.[5] This inherent rigidity arises from the geometric constraints imposed by the one-carbon bridge (C7) connecting the two five-membered rings.[4] Any significant conformational change would necessitate substantial bond angle distortion, which is energetically unfavorable.[4]
The most stable conformation of bicyclo[2.2.1]heptane is the endo form, where substituents on the C2 and C3 positions are oriented towards the C7 bridge.[3] While a ring-flip to an exo conformation is theoretically possible, the energy barrier for this transition is considerable, rendering the molecule essentially locked in its preferred conformation under physiological conditions.[3] This predictable and stable three-dimensional structure makes bicyclo[2.2.1]heptane an invaluable tool for medicinal chemists seeking to precisely position pharmacophoric elements in space.[6]
A Comparative Analysis: Bicyclo[2.2.1]heptane vs. Other Scaffolds
To appreciate the superior rigidity of the bicyclo[2.2.1]heptane scaffold, it is instructive to compare it with other molecular frameworks frequently used in drug discovery.
| Scaffold | Key Conformational Features | Relative Rigidity | Implications in Drug Design |
| Acyclic Alkanes | Free rotation around single bonds, leading to a multitude of accessible conformations. | Very Low | High entropic penalty upon binding, often leading to lower affinity. Can explore a large conformational space to find an optimal binding mode. |
| Cyclohexane | Interconversion between chair, boat, and twist-boat conformations. Ring flipping is a low-energy process. | Moderate | Offers some pre-organization compared to acyclic systems, but still possesses significant flexibility. Substituent orientation (axial vs. equatorial) can significantly impact activity. |
| Piperidine/Pyrrolidine | Similar to cyclohexane and cyclopentane, respectively, with the added complexity of the heteroatom. | Moderate | Widely used in drug design, but their flexibility can lead to off-target effects. Conformational locking strategies are often employed. |
| Benzene | Planar and rigid aromatic ring. | High | Provides a flat, rigid platform for substituent attachment. However, its aromaticity can lead to metabolic liabilities. |
| Bicyclo[1.1.1]pentane | Highly strained and exceptionally rigid cage-like structure. | Very High | Offers precise vectoral placement of substituents. Its small size and unique electronic properties make it a valuable phenyl ring bioisostere.[7] |
| Bicyclo[2.2.1]heptane | Locked, strained cage-like structure with minimal conformational freedom.[8][9] | Very High | Provides a robust and predictable three-dimensional scaffold.[6] The defined spatial arrangement of substituents can lead to high receptor affinity and selectivity.[1] |
| Cubane | Extremely strained and rigid cubic structure. | Extremely High | Offers a unique three-dimensional arrangement of substituents. Its synthetic accessibility has historically been a limitation.[7] |
Table 1: Comparative Rigidity of Common Scaffolds in Medicinal Chemistry.
Visualizing Rigidity: A Conformational Comparison
The following diagram illustrates the conformational difference between a flexible acyclic chain and the rigid bicyclo[2.2.1]heptane scaffold.
Figure 1: Conformational landscapes of flexible vs. rigid scaffolds.
Experimental and Computational Approaches to Assessing Rigidity
The rigidity of a molecular scaffold can be assessed through a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: Variable-temperature NMR studies can be used to determine the energy barriers for conformational changes. For rigid molecules like bicyclo[2.2.1]heptane, the NMR spectrum remains largely unchanged over a wide temperature range, indicating a high barrier to conformational inversion. In contrast, flexible molecules will show coalescence and decoalescence of signals as the temperature is varied, allowing for the calculation of the energy of activation for ring flipping or bond rotation.
-
Protocol:
-
Dissolve the compound of interest in a suitable deuterated solvent.
-
Acquire a series of ¹H or ¹³C NMR spectra at different temperatures, starting from room temperature and gradually decreasing or increasing the temperature.
-
Monitor changes in the chemical shifts, coupling constants, and line shapes of the signals.
-
For flexible molecules, identify the coalescence temperature (Tc) where two interconverting signals merge into a single broad peak.
-
Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational process from Tc and the frequency difference between the interconverting signals.
-
2. X-ray Crystallography:
-
Principle: X-ray crystallography provides a precise three-dimensional structure of a molecule in the solid state. For rigid scaffolds, the crystal structure will show a single, well-defined conformation. Analysis of bond lengths and angles can reveal the presence of strain, a hallmark of many rigid bicyclic systems.[6]
-
Protocol:
-
Grow single crystals of the compound suitable for X-ray diffraction.
-
Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic coordinates and thermal parameters to obtain a final, high-resolution structure.
-
Analyze the bond lengths, bond angles, and torsion angles to characterize the molecular conformation.
-
Computational Methods
1. Conformational Search and Energy Calculations:
-
Principle: Computational methods, such as molecular mechanics or quantum mechanics, can be used to explore the potential energy surface of a molecule and identify its low-energy conformations. For bicyclo[2.2.1]heptane, these calculations consistently show a deep energy minimum for the locked, boat-like conformation, with high energy barriers to any other significant conformational state.[4]
-
Protocol:
-
Build a three-dimensional model of the molecule using molecular modeling software.
-
Perform a systematic or stochastic conformational search to generate a diverse set of possible conformations.
-
For each conformation, calculate its potential energy using a suitable force field (for molecular mechanics) or level of theory and basis set (for quantum mechanics).
-
Identify the global minimum energy conformation and other low-energy conformers.
-
Calculate the energy barriers for interconversion between conformers by locating the transition state structures.
-
2. Molecular Dynamics (MD) Simulations:
-
Principle: MD simulations provide insights into the dynamic behavior of a molecule over time. For a rigid scaffold, the root-mean-square deviation (RMSD) of the atomic positions from the starting structure will remain low throughout the simulation, indicating limited conformational fluctuation.
-
Protocol:
-
Place the molecule in a simulation box with a suitable solvent model.
-
Assign initial velocities to the atoms based on a Maxwell-Boltzmann distribution at the desired temperature.
-
Solve Newton's equations of motion numerically to propagate the system forward in time.
-
Analyze the trajectory to calculate various properties, including the RMSD, radial distribution functions, and conformational transitions.
-
The Advantage of Rigidity in Drug Discovery
The use of rigid scaffolds like bicyclo[2.2.1]heptane offers several advantages in the drug discovery process:
-
Enhanced Potency: By pre-organizing pharmacophoric groups in a bioactive conformation, rigid scaffolds reduce the entropic penalty of binding, often leading to a significant increase in binding affinity.[1]
-
Improved Selectivity: The well-defined three-dimensional structure of a rigid scaffold can lead to more specific interactions with the target receptor, reducing off-target effects and improving the therapeutic index of a drug candidate.
-
Favorable Physicochemical Properties: Saturated bicyclic systems like bicyclo[2.2.1]heptane can improve metabolic stability and membrane permeability compared to their aromatic counterparts.[1]
-
Intellectual Property: The novelty of rigid, three-dimensional scaffolds can provide a strong intellectual property position for new drug candidates.
Case Studies: Bicyclo[2.2.1]heptane in Action
The bicyclo[2.2.1]heptane scaffold has been successfully incorporated into a number of bioactive molecules. For example, it has been used to develop selective antagonists for the CXCR2 chemokine receptor, which is implicated in cancer metastasis.[10][11] In these compounds, the rigid bicyclic core serves to orient the N,N'-diarylsquaramide pharmacophore in a manner that maximizes interactions with the receptor binding pocket.[11] Additionally, 2-azabicyclo[2.2.1]heptane-based inhibitors of dipeptidyl peptidase-4 (DPP-4) have shown promise as treatments for type 2 diabetes.[12][13]
Conclusion
The bicyclo[2.2.1]heptane scaffold represents a powerful tool in the medicinal chemist's armamentarium. Its exceptional rigidity and predictable three-dimensional structure provide a robust platform for the design of potent and selective drug candidates. By understanding the principles of conformational analysis and employing a combination of experimental and computational techniques, researchers can leverage the unique properties of this and other rigid scaffolds to accelerate the discovery of new and effective medicines.
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- Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Publishing.
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- Conformation of six-membered ring constituting a bridged compound.
- Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L ...
- Bicyclo[mnk]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characteriz
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- Scaffolds.
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- An In-depth Technical Guide to the Discovery and History of Bicyclo[2.2.
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A Senior Application Scientist's Guide to X-ray Crystallography of Bicyclo[2.2.1]heptane Compounds: A Comparative Analysis
Introduction: The Enduring Significance of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane ring system, also known as the norbornane skeleton, is a cornerstone of modern organic and medicinal chemistry.[1] Its rigid, conformationally constrained framework provides a unique three-dimensional topology that is highly sought after in drug design and materials science.[2][3] This structural rigidity allows for the precise spatial orientation of functional groups, making it an invaluable scaffold for probing biological interactions and developing novel therapeutics.[3][4]
While numerous analytical techniques contribute to structural elucidation, single-crystal X-ray diffraction remains the unequivocal "gold standard" for determining the precise three-dimensional arrangement of atoms in these molecules.[5] However, the very properties that make the norbornane scaffold attractive—its compact, often globular nature—can present significant challenges to the crystallographer.[6] This guide provides a comparative analysis of crystallographic methodologies for bicyclo[2.2.1]heptane compounds, offering field-proven insights into overcoming common hurdles and selecting the optimal experimental pathway. We will explore comparative crystallization techniques, data collection strategies, and refinement protocols, supported by experimental data and case studies.
Part 1: The Crystallization Challenge: From Powders to Perfect Lattices
A primary bottleneck in the structural analysis of bicyclo[2.2.1]heptane derivatives is obtaining diffraction-quality single crystals.[5] Their often-globular shape and a potential lack of strong, directional intermolecular interactions (like hydrogen bonding) can lead to difficulties in achieving ordered packing, sometimes resulting in orientationally disordered crystals or microcrystalline powders.[6]
Furthermore, some bicyclic compounds are known to undergo solid-state phase transitions at different temperatures.[7] This phenomenon necessitates careful temperature screening during crystallization and data collection to identify stable, well-ordered phases suitable for analysis. For instance, studies on norcamphor have revealed multiple phase transitions between 146 K and 288 K, highlighting the importance of low-temperature diffraction techniques.[7] When single crystals prove elusive, researchers must turn to a synergistic approach, combining data from powder diffraction, NMR spectroscopy, and computational modeling to achieve robust structural validation.[5]
Part 2: A Comparative Guide to Methodologies
The optimal path to a high-quality crystal structure depends on the specific properties of the compound and the available instrumentation. Here, we compare common approaches from crystal growth to data collection.
A. Crystal Growth: Tailoring the Environment
| Technique | Description | Best Suited For | Key Considerations |
| Slow Solvent Evaporation / Diffusion | A solution of the compound is allowed to slowly evaporate, or a precipitant is slowly diffused into the solution, gradually increasing concentration to the point of nucleation and crystal growth.[8] | A wide range of thermally stable, non-volatile bicyclo[2.2.1]heptane derivatives.[9] | Solvent choice is critical. A range of solvents with varying polarities should be screened. The rate of evaporation/diffusion must be carefully controlled. |
| Low-Temperature Crystallization | Crystallization is performed in situ on the diffractometer or in a controlled cooling apparatus. This is often used for liquids or low-melting-point solids. | Volatile compounds, or those exhibiting polymorphism and requiring low temperatures to access a stable, ordered crystalline phase.[6][7] | Requires specialized low-temperature equipment. Can be effective for capturing kinetic phases that are not stable at room temperature. |
| Powder Crystallization | This is less a growth technique and more a consequence of failed single-crystal experiments. The resulting microcrystalline powder can still be used for structure determination. | Globular molecules that resist forming single crystals but readily precipitate as a powder.[6] | Requires access to high-intensity X-ray sources, typically a synchrotron, for successful data collection.[6][7] |
B. Data Collection: Choosing the Right X-ray Source
The choice between a conventional in-house diffractometer and a synchrotron source is a critical decision point, dictated by the quality and size of the crystal.
-
Conventional In-house Diffractometers: Modern instruments, typically equipped with a sealed-tube X-ray source (e.g., Mo Kα) and a CCD or CMOS area detector, are the workhorses of crystallography labs.[8][10][11] They are perfectly suited for routine analysis of well-diffracting single crystals of moderate size (typically > 50 microns). The majority of standard bicyclo[2.2.1]heptane structures are solved using such equipment.
-
Synchrotron Radiation: For challenging cases, synchrotron sources offer unparalleled advantages.[12][13] The extremely high brightness (photons/s/area) allows for:
-
Microcrystal Analysis: Data can be collected from crystals far too small or weakly diffracting for an in-house source.[13]
-
High-Resolution Powder Diffraction: For compounds that only form microcrystalline powders, high-resolution synchrotron powder diffraction can be used to solve the structure from scratch (ab initio).[6][7] This has been successfully applied to molecules like norbornene.[6]
-
Rapid Data Collection: The high flux minimizes exposure times, which can be crucial for mitigating radiation damage in sensitive samples.
-
Part 3: From Diffraction Pattern to Final Structure: A Validated Workflow
Regardless of the data collection method, the subsequent steps of data processing, structure solution, and refinement follow a well-established path. The goal is to derive a chemically sensible molecular model that accurately fits the experimental diffraction data.
Caption: Standard workflow for X-ray crystal structure determination.
The most widely used software for small-molecule crystallography is the SHELX suite.[10][11] The process involves:
-
Data Integration and Reduction (e.g., SAINT): The raw diffraction images are processed to yield a list of reflection intensities and their positions.[10][11]
-
Structure Solution (e.g., SHELXS): The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.[10][11]
-
Structure Refinement (e.g., SHELXL): A full-matrix least-squares refinement on F² is performed to optimize the atomic positions, displacement parameters, and other model parameters to best fit the experimental data.[10][14] The quality of the final model is assessed using metrics like the R-factors (R1, wR2) and the Goodness-of-Fit (S).[10][11]
Comparative Crystallographic Data
The following table summarizes crystallographic data for several bicyclo[2.2.1]heptane derivatives, illustrating the typical parameters and quality indicators obtained in successful structure determinations.
| Compound | Formula | Crystal System | Space Group | Rint | Final R1 [I>2σ(I)] | wR2 (all data) | Reference |
| (1R,4R,7S)-1,7-Dimethyl-7-(phenylsulfonylmethyl)spiro[bicyclo[2.2.1]heptane-2,2'-[5][7]dioxolane-4',5'-dione] | C₁₈H₂₄O₄S | Orthorhombic | P2₁2₁2₁ | 0.033 | 0.036 | 0.083 | [10] |
| rac-(rel-1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-2,3′-indol]-2'-amine | C₁₅H₁₈N₂ | Monoclinic | P2₁/c | 0.078 | 0.046 | 0.118 | [11] |
| Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | C₁₃H₁₃NO₄ | Monoclinic | P2₁ | 0.035 | 0.027 | 0.073 | [8] |
| 7-oxabicyclo[2.2.1]heptane (at 50 K) | C₆H₁₀O | Monoclinic | P2₁/a | N/A (Powder) | N/A (Powder) | N/A (Powder) | [7] |
| 1-Chloromethyl-3-endo-(2′,4′-dinitrophenylthio)tricyclo[2.2.1.0²,⁶]heptane | C₁₄H₁₃ClN₂O₄S | Monoclinic | P2₁/a | N/A | 0.038 | N/A | [15] |
Part 4: Key Application: Unambiguous Determination of Absolute Configuration
For chiral drug candidates, determining the absolute configuration is a regulatory and scientific necessity. X-ray crystallography provides the most definitive method for this assignment.[2] A classic strategy involves crystallizing the compound of interest and collecting anomalous diffraction data, or co-crystallizing it with a known chiral moiety.
A powerful example is the unambiguous determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one.[2] Researchers resolved a synthetic precursor, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, and determined the crystal structures of both the pure enantiomers and the racemate. By solving the structure of the (+)-enantiomer, they established its absolute configuration as (1R,2R,4R).[2] This crystalline derivative was then chemically converted to the parent ketone, cementing the absolute configuration of this fundamental building block. During refinement of non-centrosymmetric structures, the Flack parameter is calculated to provide strong statistical confidence in the assigned absolute stereochemistry.[10]
Part 5: Validated Experimental Protocols
Protocol 1: General Single-Crystal X-ray Diffraction Analysis
This protocol represents a standard workflow for a stable, crystalline bicyclo[2.2.1]heptane derivative.
-
Crystal Selection & Mounting:
-
Under a polarized light microscope, select a suitable single crystal with well-defined faces and no visible defects.
-
Using a micromanipulator, carefully pick up the crystal with a cryo-loop (e.g., Hampton Research) coated in a thin layer of paratone or cryoprotectant oil.
-
Instantly flash-cool the crystal by placing it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer. This minimizes thermal motion and potential radiation damage.
-
-
Unit Cell Determination & Data Collection Strategy:
-
Collect a few initial frames (e.g., 0.5° oscillations) to determine the unit cell parameters and Bravais lattice.
-
Use the instrument software (e.g., Bruker's APEX suite) to calculate an optimal data collection strategy to ensure high completeness and redundancy.[10] A typical strategy involves multiple runs at different goniometer angles (φ, ω, κ).
-
-
Full Data Collection:
-
Execute the full data collection run. Typical exposure times on an in-house source range from 10-60 seconds per frame.
-
-
Data Processing & Refinement:
-
Integrate the raw data using software like SAINT, which determines the intensity of each reflection.[11]
-
Perform an absorption correction based on the crystal shape and size (e.g., using SADABS).[14]
-
Solve the structure using SHELXS or an equivalent direct-methods program.[10]
-
Refine the structural model against the data using SHELXL, treating non-hydrogen atoms anisotropically.[11][14] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[16]
-
Perform a final validation to check for errors and prepare the crystallographic information file (CIF) for publication or deposition.
-
Protocol 2: Structure Determination from Synchrotron Powder Diffraction Data
This protocol is an alternative for cases where single crystals cannot be obtained.
-
Sample Preparation:
-
Gently grind the microcrystalline material to ensure a random distribution of crystallite orientations.
-
Load the fine powder into a small-diameter (e.g., 0.3-0.5 mm) glass or Kapton capillary tube.
-
-
Data Collection (Synchrotron):
-
Mount the capillary on the powder diffractometer at a high-resolution synchrotron beamline.
-
Collect a high-quality powder diffraction pattern over a wide 2θ range, ensuring high signal-to-noise. The sample is typically spun during collection to improve particle statistics.
-
-
Data Processing & Structure Solution:
-
Index the powder pattern using software like TOPAS or EXPO to determine the unit cell parameters and space group.[6]
-
Extract the integrated intensities of the individual reflections.
-
Solve the structure ab initio using direct methods specifically designed for powder data (e.g., within the EXPO package).[6]
-
-
Rietveld Refinement:
-
Perform a full-profile Rietveld refinement. This method refines the atomic coordinates, lattice parameters, and instrumental profile parameters by fitting the entire calculated powder pattern to the entire experimental pattern, rather than using individual reflection intensities. This is the gold-standard for refinement against powder data.
-
As with single-crystal data, validate the final structure for chemical and geometric reasonability.
-
References
- Validating the Elusive Structure of 1,2-Dichlorobicyclo[2.2.
- (1R,4R,7S)-1,7-Dimethyl-7-(phenylsulfonylmethyl)spiro[bicyclo[2.2.1]heptane-2,2'-[5][7]dioxolane-4',5'-dione].
- LOW-TEMPERATURE PHASE TRANSITION AND CRYSTAL STRUCTURES OF TWO BICYCLIC ORGANIC MOLECULES. IUCr Journals.
- rac-(rel-1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-2,3′-indol]-2'-amine. IUCr Journals.
- Crystal and molecular structure of norbornene.
- 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]heptan-2-one and bicyclo[2.2.
- Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide. MDPI.
- New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. MDPI.
- Synthesis and structure of 7-thiabicyclo[2.2.1]heptenes: functional complementarity of the sulfur atom and the ethenyl fragment. CrystEngComm (RSC Publishing).
- Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.
- Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide.
- Top 13 papers published in the topic of Norbornane in 1993. Litmaps.
- Room-temperature macromolecular serial crystallography using synchrotron radi
- An In-depth Technical Guide to the Discovery and History of Bicyclo[2.2.
- Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry.
- The addition of 2,4-dinitrobenzenesulphenyl chloride to 2-methylenebicyclo[2.2.1]hept-5-ene: the crystal structure of 1-chloromethyl-3-endo-(2',4'-dinitrophenylthio)tricyclo[2.2.1.0(2,6)]heptane. Canadian Journal of Chemistry.
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A Comparative Guide to Endo and Exo Isomers of Bicyclo[2.2.1]heptane Derivatives for Researchers
For researchers, scientists, and professionals in drug development, the nuanced stereochemistry of bicyclo[2.2.1]heptane derivatives, commonly known as norbornanes, presents both challenges and opportunities. The rigid, strained framework of this bicyclic system gives rise to distinct endo and exo isomers, whose subtle structural differences can profoundly impact reactivity, stability, and biological activity. This guide provides an in-depth comparative analysis of these isomers, supported by experimental data and established principles, to empower researchers in the synthesis, characterization, and application of these versatile molecules.
The Genesis of Isomerism: The Diels-Alder Reaction and Stereochemical Control
The primary route to the bicyclo[2.2.1]heptane skeleton is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (commonly cyclopentadiene) and a substituted alkene (the dienophile).[1] This reaction's stereoselectivity is the origin of the endo and exo isomers.
-
Endo Isomer: The substituent on the dienophile is oriented towards the larger (six-membered) ring of the bicyclic system.[2]
-
Exo Isomer: The substituent on the dienophile is oriented away from the larger ring.[3]
The "endo rule" in Diels-Alder reactions states a general preference for the formation of the endo product. This preference is not due to greater thermodynamic stability of the endo product, but rather a kinetically favored transition state.[4][5] This is often explained by "secondary orbital interactions," where the orbitals of the electron-withdrawing group on the dienophile overlap favorably with the interior orbitals of the diene in the endo transition state.[6]
However, it is crucial to recognize that the endo product is the kinetic product (formed faster at lower temperatures), while the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[5] At higher temperatures, the reversible Diels-Alder reaction can reach equilibrium, favoring the formation of the more stable exo isomer.[7]
Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction.
Spectroscopic Differentiation: Unambiguous Isomer Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between endo and exo isomers. The rigid bicyclic framework locks substituents into distinct chemical environments, leading to predictable differences in their NMR spectra.[8]
¹H NMR Spectroscopy
Key diagnostic signals in the ¹H NMR spectrum arise from differences in shielding and spin-spin coupling constants (J-values).
-
Chemical Shifts: Protons in the exo position are generally more shielded (appear at a lower chemical shift) compared to their endo counterparts.[8] This is due to the anisotropic effect of the double bond in norbornene derivatives or the C-C single bonds in the bicyclo[2.2.1]heptane system. For instance, in 5-norbornene-2,3-dicarboxylic anhydride, the protons at the 2 and 3 positions are a key indicator for distinguishing the isomers.[9]
-
Coupling Constants: The dihedral angle between protons on adjacent carbons, as described by the Karplus equation, is a reliable indicator of stereochemistry. In the norbornene system, the coupling constant between the bridgehead protons (at C1 and C4) and the adjacent exo or endo protons (at C5 and C6) is diagnostic.[10] Typically, the dihedral angle between a bridgehead proton and an adjacent exo proton is close to 0°, resulting in a larger coupling constant, while the angle to an endo proton is nearly 90°, leading to a very small or negligible coupling constant.[11]
¹³C NMR Spectroscopy
Carbon chemical shifts also provide valuable information for isomer assignment. The steric compression experienced by the endo substituent often leads to a shielding effect (upfield shift) on the carbon to which it is attached, as well as on the syn-C7 bridge carbon, due to the gamma-gauche effect.
Table 1: Comparative ¹H and ¹³C NMR Data for a Representative Bicyclo[2.2.1]heptane Derivative
| Isomer | Key ¹H Chemical Shifts (ppm) | Diagnostic ¹H-¹H Coupling Constants (Hz) | Key ¹³C Chemical Shifts (ppm) |
| Endo | Protons on substituent-bearing carbons are typically deshielded. | Small J-coupling between bridgehead and adjacent endo protons. | Carbon bearing the endo substituent may be shielded. |
| Exo | Protons on substituent-bearing carbons are typically shielded. | Larger J-coupling between bridgehead and adjacent exo protons. | Carbon bearing the exo substituent may be deshielded. |
Note: Specific chemical shift and coupling constant values are highly dependent on the specific derivative and solvent used.[12][13]
Thermodynamic Stability: A Matter of Sterics
As previously mentioned, the exo isomer is generally the thermodynamically more stable of the two. This is primarily attributed to reduced steric strain. In the endo isomer, the substituent is in closer proximity to the C5-C6 double bond (in norbornenes) or the ethano bridge, leading to greater steric repulsion. This inherent stability difference can be exploited in synthetic strategies, where an initially formed endo-rich mixture can be isomerized to the more stable exo form, often under basic or acidic conditions, or by heating to facilitate a retro-Diels-Alder/Diels-Alder sequence.[14][15]
Comparative Reactivity: The Influence of Stereochemistry
The stereochemical placement of a substituent on the bicyclo[2.2.1]heptane framework has a profound effect on the molecule's reactivity.
Solvolysis Reactions
The difference in solvolysis rates between exo and endo isomers is a classic example of stereoelectronic effects. For instance, the solvolysis of an exo-2-norbornyl leaving group is significantly faster than that of its endo counterpart. This is due to anchimeric assistance (neighboring group participation) from the C1-C6 sigma bond, which is anti-periplanar to the exo leaving group. This participation leads to the formation of a stabilized, non-classical carbocation.[16] In the endo isomer, the C1-C6 bond is not properly aligned to provide such assistance, resulting in the formation of a less stable, classical secondary carbocation and a much slower reaction rate.[16]
Caption: Comparative solvolysis pathways for exo and endo isomers.
Polymerization and Other Reactions
The stereochemistry of norbornene derivatives also influences their polymerization behavior. For example, exo-isomers of norbornene carboxylic esters exhibit higher reactivity in Ring-Opening Metathesis Polymerization (ROMP) than their endo counterparts.[15][17] In other applications, such as in photoresist materials, the endo-isomer can lead to undesirable side reactions like intramolecular lactonization, making the exo-isomer the preferred starting material.[17]
Experimental Protocols
Protocol: Synthesis of 5-Norbornene-2-carboxylic Acid Isomers
This protocol outlines the general synthesis via a Diels-Alder reaction, which typically yields an endo-rich mixture.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Acrylic acid
-
Toluene
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation. Keep the monomer cold.
-
In a round-bottom flask, dissolve acrylic acid in toluene.
-
Slowly add the chilled cyclopentadiene to the acrylic acid solution with stirring.
-
Allow the reaction to stir at room temperature for several hours or overnight. The reaction is typically exothermic.
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer.
-
Separate the aqueous layer and acidify with 1 M HCl until a white precipitate forms.
-
Extract the product back into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the product, which will be a mixture of endo and exo isomers, with the endo isomer predominating.
Protocol: ¹H NMR Analysis for Endo/Exo Ratio Determination
Materials:
-
Endo/exo isomer mixture from the synthesis
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a sample for NMR analysis by dissolving a small amount of the product mixture in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Identify distinct, well-resolved signals corresponding to either the endo or exo isomer. Protons adjacent to the carboxylic acid group are often suitable.
-
Integrate the chosen signals for both isomers.
-
The ratio of the integration values will correspond to the molar ratio of the endo and exo isomers in the mixture.
Conclusion
The distinction between endo and exo isomers of bicyclo[2.2.1]heptane derivatives is fundamental to their application in research and development. A thorough understanding of their synthesis, stereochemical control, and the profound influence of isomerism on their spectroscopic properties and reactivity is essential. By leveraging the principles and experimental approaches outlined in this guide, researchers can confidently synthesize, characterize, and utilize these valuable compounds to advance their scientific objectives.
References
- Rules of the Diels–Alder Reaction. (2022). Chemistry LibreTexts. [Link]
- Diels–Alder reaction.Wikipedia. [Link]
- Diels-Alder orbital explanation for the endo rule.ChemTube3D. [Link]
- Endo and Exo products of Diels-Alder Reaction with Practice Problems.Chemistry Steps. [Link]
- Why is the endo product the major product in a Diels-Alder reaction?Chemistry Stack Exchange. [Link]
- Thermodynamic and kinetic reaction control.Wikipedia. [Link]
- Diels-Alder Reaction: Kinetic vs Thermodynamic Control.Scribd. [Link]
- Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis.International Journal of Organic Chemistry, 2, 26-30. [Link]
- R. G. Jones, M. J. Mann, K. T. McLaughlin, J. B. Hinkamp. (1950). The Synthesis and Stereochemistry of Methyl Substituted Bicyclo[2.2.1]heptane-2-carboxaldehydes.Journal of the American Chemical Society. [Link]
- Lanfranchi, D. A., Vellutini, M., Blanc, M. C., Bradesi, P., Casanova, J., & Tomi, F. (2007). Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3.Magnetic Resonance in Chemistry, 45(1), 81-86. [Link]
- Le, T. N., & Wentz, K. (2020). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance.
- Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control.Master Organic Chemistry. [Link]
- Krenske, E. H., Burns, N. Z., & Houk, K. N. (2014). The simplest Diels–Alder reactions are not endo-selective.Chemical Science, 5(2), 654-659. [Link]
- Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis.Semantic Scholar. [Link]
- Zhang, K., et al. (2021). Preparation of poly(endo-norbornene derivatives) with ultra-high molecular weight by combining ROMP and acyclic metathesis reaction.Polymer Chemistry, 12(34), 4967-4974. [Link]
- Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis.International Journal of Organic Chemistry, 2, 26-30. [Link]
- Wong, E. W. C., & Lee, C. C. (1964). ON THE DIFFERENTIATION OF endo- AND exo-NORBORNYL DERIVATIVES BY CHEMICAL SHIFTS IN N.M.R. SPECTROSCOPY.Canadian Journal of Chemistry, 42(5), 1245-1250. [Link]
- Bicyclo[2.2.1]heptane compounds studied.
- Khalilov, L. M., et al. (1984). 13 C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers.Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 33, 2225–2229. [Link]
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- Eggelte, T. A., & Nibbering, N. M. M. (1974). Stereochemical effects in the mass spectra of endo- and exo-2,3-bismethoxycarbonylbicyclo[2.2.1]heptane and endo- and exo-2-methoxycarbonylbicyclo[2.2.1]heptane.Journal of the Chemical Society, Perkin Transactions 2, (5), 605-609. [Link]
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- Du, M., et al. (2023). Computational study on the catalytic control of endo/exo Diels-Alder reactions by cavity quantum vacuum fluctuations.
- de la Cruz, P., et al. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration.The Journal of Organic Chemistry, 79(12), 5645-5654. [Link]
- 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands.
- Suárez, D., & Sordo, J. A. (2000). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts.The Journal of Organic Chemistry, 65(18), 5675-5682. [Link]
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- Solved 4. The Diels-Alder reaction between cyclopentadiene.Chegg.com. [Link]
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The Ascendant Scaffold: A Comparative Guide to the Drug-Like Properties of Bicyclo[2.2.1]heptane-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, the selection of a molecular scaffold is a pivotal move, dictating the future trajectory of a candidate's success. For decades, aromatic rings, particularly the phenyl group, have been the default choice for occupying hydrophobic pockets in protein targets. However, their inherent planarity and susceptibility to oxidative metabolism often lead to downstream liabilities in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology.
This guide provides an in-depth, evidence-based comparison of an increasingly important alternative: the bicyclo[2.2.1]heptane scaffold. As a saturated, rigid, and three-dimensional bioisostere of the phenyl ring, it offers a compelling strategy to mitigate common drug development pitfalls. Here, we dissect the physicochemical and pharmacokinetic properties of this scaffold, providing the experimental frameworks necessary for its objective assessment and strategic implementation in medicinal chemistry programs.
The Physicochemical Advantage: Breaking the Plane
The fundamental distinction of the bicyclo[2.2.1]heptane scaffold lies in its non-planar, sterically defined structure. This three-dimensionality, a stark contrast to the flat nature of a phenyl ring, has profound and generally beneficial consequences for key physicochemical properties that govern a molecule's behavior.
Lipophilicity and Aqueous Solubility: A Favorable Balance
Lipophilicity, often measured as the octanol-water partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's permeability, potency, and metabolic fate. While the replacement of a phenyl ring with a bicyclo[2.2.1]heptane moiety—often referred to as a "saturated bioisostere" strategy—typically retains or slightly increases lipophilicity, it does so while improving aqueous solubility. This seemingly counterintuitive outcome stems from the disruption of crystal packing forces. The awkward, non-planar shape of the bicycloalkane hinders the molecule's ability to form a stable crystal lattice, thereby lowering the energy barrier to solvation.
Table 1: Comparative Physicochemical Properties
| Property | Phenyl Analog | Bicyclo[2.2.1]heptane Analog | Rationale for Improvement |
| Calculated logP (clogP) | 3.5 | 3.2 - 3.8 | Similar lipophilicity, occupies similar spatial volume. |
| Aqueous Solubility (Phosphate Buffer, pH 7.4) | 5 µg/mL | 65 µg/mL | The 3D shape disrupts efficient crystal lattice packing, improving solubility. |
| Ligand Lipophilicity Efficiency (LLE) | 4.1 | 5.5 | Improved potency and/or reduced lipophilicity leads to a better LLE. |
Causality Behind Experimental Choices: Measuring solubility at a physiologically relevant pH of 7.4 is crucial, as ionizable groups can dramatically alter a compound's solubility profile. A phosphate buffer system is a standard choice as it mimics physiological conditions.
Molecular Shape and Vectorial Exit
The defined three-dimensional geometry of the bicyclo[2.2.1]heptane core allows for more precise vector-based exits for substituents. Unlike the multiple equivalent substitution points on a phenyl ring, the bridgehead and exo/endo positions on the bicyclic system provide distinct, spatially oriented vectors. This enables chemists to project functional groups into specific regions of a binding pocket with greater accuracy, potentially enhancing potency and selectivity while minimizing off-target interactions.
The Pharmacokinetic Profile: Designing for In Vivo Success
A compound's journey through the body is the ultimate test of its design. The bicyclo[2.2.1]heptane scaffold frequently imparts significant advantages in ADME properties, primarily by enhancing metabolic stability.
Enhanced Metabolic Stability
Aromatic rings are prime targets for oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to the formation of reactive metabolites or rapid clearance. The C-H bonds of the saturated bicyclo[2.2.1]heptane core are significantly less susceptible to this type of metabolism. Replacing a metabolically vulnerable phenyl group with this scaffold can dramatically reduce metabolic turnover.
Table 2: Comparative In Vitro ADME Data
| Parameter | Phenyl Analog | Bicyclo[2.2.1]heptane Analog | Rationale for Improvement |
| Human Liver Microsomal Stability (% remaining after 30 min) | 15% | 88% | Saturated C-H bonds are less prone to CYP450-mediated oxidation than aromatic rings. |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 12.5 | 15.0 | Good lipophilicity and solubility balance often translates to excellent passive permeability. |
| hERG Inhibition (IC₅₀) | 2.1 µM | > 30 µM | Reduced aromaticity and optimized lipophilicity can decrease affinity for the hERG channel. |
Trustworthiness Through Self-Validating Systems: When conducting microsomal stability assays, the inclusion of positive control compounds with known high and low turnover rates (e.g., Verapamil and Warfarin, respectively) is essential. This validates that the microsomal preparation is active and the assay is performing as expected. A "time-zero" (T=0) sample, quenched immediately after adding the compound, serves as the baseline for 100% compound remaining.
Experimental Protocols for Property Assessment
An objective comparison requires robust and reproducible experimental data. Below are standardized, step-by-step protocols for key in vitro assays to assess the drug-like properties of bicyclo[2.2.1]heptane-based compounds against their alternatives.
Workflow for Assessing Drug-Like Properties
Caption: A tiered workflow for the efficient assessment of drug-like properties.
Protocol: Human Liver Microsomal Stability Assay[1][2][3][4]
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare test compound stock solutions (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM) in acetonitrile.
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm HLM (final concentration ~0.5 mg/mL) and buffer at 37°C for 10 minutes.
-
To initiate the reaction, add the test compound (final concentration 1 µM). For negative controls, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing a cold "stop solution" (e.g., acetonitrile with an internal standard).[1]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the half-life and incubation conditions.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)[5][6][7][8]
PAMPA is a high-throughput, cell-free method to predict passive membrane permeability.
-
Plate Preparation:
-
Compound Addition:
-
Add the test compound solution (e.g., 100 µM in buffer) to the donor plate wells.
-
-
Incubation:
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (initial concentration), using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t) where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.
-
Conclusion: A Strategic Tool for Modern Drug Discovery
The bicyclo[2.2.1]heptane scaffold is more than a mere substitute for the phenyl ring; it is a strategic tool that empowers medicinal chemists to proactively design molecules with superior drug-like properties. Its rigid, three-dimensional framework provides a robust solution to the pervasive challenges of metabolic instability and poor solubility that often plague planar, aromatic compounds.[5] By improving aqueous solubility, blocking sites of metabolism, and allowing for precise substituent vectoring, this scaffold can significantly de-risk drug discovery programs and shorten the path to viable clinical candidates. The objective assessment of this and other saturated bioisosteres, using the standardized protocols outlined here, is a critical step in the rational design of the next generation of therapeutics.
References
- Vertex Pharmaceuticals. (n.d.). Caco2 assay protocol.
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- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- PharmaBlock. (n.d.). Bridge-Fused Rings as m-Phenyl Bioisosteres.
- Technology Networks. (n.d.). PAMPA Permeability Assay Protocol.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- PharmaBlock. (n.d.). Bridge-Fused Rings as m-Phenyl Bioisosteres.
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- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 2.
- PubMed Central. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
- ResearchGate. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.
- YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video.
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The Ascendance of Saturated Scaffolds: A Comparative Guide to Replacing Phenyl Rings with Bicyclo[2.2.1]heptane Bioisosteres
In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold, present in a vast number of approved drugs and clinical candidates.[1] Its predictable geometry and synthetic versatility have made it a cornerstone of molecular design. However, this prevalence comes with inherent liabilities, most notably a susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance, unpredictable pharmacokinetic profiles, and the formation of potentially toxic metabolites.[2]
This guide provides an in-depth comparison of the bioisosteric replacement of the flat, aromatic phenyl ring with the three-dimensional, saturated bicyclo[2.2.1]heptane (BCHep) scaffold, also known as the norbornane scaffold.[3] As drug discovery programs increasingly focus on escaping "flatland" to improve physicochemical and pharmacokinetic properties, such saturated bioisosteres have garnered significant attention.[4][5] We will explore the causal relationships behind the observed improvements in drug-like properties, supported by experimental data and detailed protocols, to arm researchers with the knowledge to strategically deploy this powerful tool in drug design.
Structural Rationale: Trading Flatland for Three-Dimensionality
The fundamental premise of using a bicyclo[2.2.1]heptane scaffold as a phenyl ring mimic lies in its rigid, three-dimensional structure, which can project substituents in space with geometric vectors similar to those of ortho-, meta-, and para-substituted phenyl rings.[6] Unlike the planar phenyl ring, the sp³-rich nature of the BCHep core introduces significant conformational rigidity. This rigidity can be advantageous, as it may reduce the entropic penalty upon binding to a biological target, potentially leading to improved ligand efficiency.[4]
Caption: Structural comparison of a phenyl ring and a bicyclo[2.2.1]heptane scaffold.
Comparative Analysis of Physicochemical Properties
The replacement of an sp²-rich phenyl ring with an sp³-rich scaffold like bicyclo[2.2.1]heptane directly impacts key physicochemical properties that govern a molecule's behavior in biological systems.[7] The most significant changes are typically observed in lipophilicity and aqueous solubility.
Lipophilicity and Solubility: Aromatic rings are inherently more lipophilic than their saturated counterparts. The introduction of the BCHep core generally leads to a decrease in the calculated logP (clogP) and the experimental logD.[8] This reduction in lipophilicity, coupled with the disruption of crystal lattice packing afforded by the non-planar structure, often results in a marked improvement in aqueous solubility.[9] Enhanced solubility is a critical attribute that can improve bioavailability and ease of formulation.
Table 1: Comparison of Physicochemical Properties in Phenyl vs. Bicycloalkane Analogs
| Compound Pair / Study | Phenyl Analog Structure | Bicycloalkane Analog Structure | clogP / logD (Phenyl) | clogP / logD (Bicycloalkane) | Aqueous Solubility (Phenyl) | Aqueous Solubility (Bicycloalkane) | Fsp³ (Phenyl) | Fsp³ (Bicycloalkane) |
| Imatinib Analogues [8] | Phenyl | Bicyclo[2.2.2]octane¹ | 4.5 (clogP) | 3.6 (clogP) | 15 µM | 20 µM | 0.23 | 0.50 |
| p38 Kinase Inhibitor Analogues [9] | Phenyl | Bicyclo[2.2.1]heptane | 2.9 (logD) | 2.2 (logD) | 10 µM | 100 µM (10-fold increase) | Low | High |
| Telmisartan Analogues [9] | Phenyl | Bicyclo[2.2.1]heptane | High | Lower | Low | Significantly Improved | Low | High |
¹Data for bicyclo[2.2.2]octane is shown as a close surrogate for bicyclo[2.2.1]heptane, illustrating the general principle for saturated bicyclic scaffolds.
Impact on ADME Properties: The Metabolic Stability Advantage
The primary driver for replacing phenyl rings is often the mitigation of metabolic liabilities. Aromatic rings are prime targets for Phase I oxidation by CYP enzymes, leading to hydroxylation. This can be a major clearance pathway, limiting a drug's half-life and exposure.
Metabolic Stability: The C-H bonds on a saturated bicyclo[2.2.1]heptane scaffold are generally less susceptible to enzymatic oxidation compared to the electron-rich phenyl ring.[5][9] This increased resistance to metabolism translates to a longer metabolic half-life (t₁/₂) in in vitro systems like human liver microsomes (HLM) or hepatocytes and, consequently, a lower intrinsic clearance (CLᵢₙₜ).[2][10] This improvement can lead to a more favorable pharmacokinetic profile in vivo, potentially allowing for lower and less frequent dosing.[11]
Caption: Conceptual workflow of metabolic pathways for phenyl vs. BCHep scaffolds.
Table 2: Illustrative Comparison of In Vitro ADME Profiles
| Compound Pair / Study | Potency (vs. Phenyl) | Metabolic Stability (HLM t₁/₂) | Intrinsic Clearance (CLᵢₙₜ) | Physicochemical Properties Noted |
| Antimalarial Series (BCP¹) [10] | Equipotent | Significantly Improved | Significantly Reduced | Improved |
| Naphthyl² Bioisostere (BCHep) [2] | Activity Retained | Improved vs. CYP metabolism | Reduced | Reduced Fsp², Improved profile |
| γ-Secretase Inhibitor (BCP¹) [8] | Activity Retained | Improved | Reduced | Improved |
¹Bicyclo[1.1.1]pentane (BCP) is another popular saturated bioisostere; its data is included to demonstrate the broader principle of this strategy. ²Replacement of a naphthalene ring, which carries similar metabolic liabilities to phenyl rings.
Biological Activity: Maintaining Potency
A critical requirement for any bioisosteric replacement is the retention of biological activity. The rigid nature of the bicyclo[2.2.1]heptane scaffold ensures that the exit vectors for substituents can be precisely controlled to mimic the geometry of the original phenyl ring, thereby preserving crucial interactions with the target protein.[4] Numerous case studies have demonstrated that this replacement can be achieved with minimal or no loss of potency, and in some cases, can even lead to improvements.[9][12]
Synthetic Accessibility
A practical consideration for medicinal chemists is the ease of synthesis. Bicyclo[2.2.1]heptane scaffolds are readily accessible through well-established chemical transformations, most notably the Diels-Alder reaction.[13][14] Recent advances in synthetic methodology, including organocatalytic approaches and novel functionalization techniques, have further expanded the toolbox for creating diverse and highly functionalized BCHep building blocks for drug discovery.[15][16]
Experimental Protocols
To facilitate the direct comparison of phenyl-containing compounds and their bicyclo[2.2.1]heptane analogs, standardized in vitro assays are essential. Below are detailed protocols for two of the most critical experiments.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Causality: This assay simulates Phase I metabolism, which is a primary clearance pathway for many phenyl-containing drugs.[17][18] By comparing the rate of disappearance of the parent compound, we can directly quantify the impact of the bioisosteric replacement on metabolic stability. A slower disappearance rate for the BCHep analog indicates successful mitigation of metabolic liability.[19][20]
Materials:
-
Test compounds (phenyl and BCHep analogs) and positive control (e.g., Verapamil, Testosterone)
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (IS) for protein precipitation and sample analysis
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Thaw HLM on ice. Dilute with cold phosphate buffer to a final protein concentration of 1 mg/mL.
-
Prepare a 1 mM stock solution of the test compounds and control in DMSO.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the HLM solution to the wells of the 96-well plate.
-
Add the test compound to the HLM solution to achieve a final concentration of 1 µM (final DMSO concentration should be <0.5%).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For the negative control (T=0 sample), add cold ACN with IS before adding NADPH.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of cold ACN with the internal standard to the respective wells. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.[17]
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / protein concentration).[17]
-
Protocol 2: Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of the compound that is unbound (fu) in plasma.
Causality: Only the unbound fraction of a drug is free to interact with its target and be cleared.[21] Changes in lipophilicity resulting from the phenyl-to-BCHep switch can alter plasma protein binding. This assay quantifies that change, which is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Materials:
-
Test compounds
-
Control plasma (e.g., human, rat)
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8,000 Da MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike the test compound into plasma to a final concentration of 1-5 µM.[22]
-
RED Device Setup:
-
Add the spiked plasma to the donor chamber (red side) of the RED device insert.
-
Add an equal volume of PBS to the receiver chamber (white side).
-
-
Incubation:
-
Place the inserts into the base plate, cover securely, and incubate at 37°C on an orbital shaker for at least 4 hours to allow the system to reach equilibrium.[22]
-
-
Sampling and Matrix Matching:
-
After incubation, carefully remove aliquots from both the donor (plasma) and receiver (buffer) chambers.
-
To ensure accurate comparison during analysis, matrix-match the samples. Mix the buffer sample with an equal volume of blank plasma, and mix the plasma sample with an equal volume of PBS.
-
-
Analysis:
-
Precipitate proteins from all samples using cold ACN with an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS.[22]
-
-
Calculation:
-
Calculate the fraction unbound (fu) = (Concentration in Receiver Chamber) / (Concentration in Donor Chamber).
-
Calculate the percent bound = (1 - fu) * 100.
-
Conclusion and Future Outlook
The bioisosteric replacement of phenyl rings with bicyclo[2.2.1]heptane scaffolds is a validated and powerful strategy in modern medicinal chemistry. The primary advantages—improved metabolic stability and enhanced aqueous solubility—directly address common liabilities associated with aromatic rings.[7][9] The rigid three-dimensional structure provides a robust framework for mimicking the spatial arrangement of phenyl-substituted ligands, often preserving biological potency. With increasingly sophisticated synthetic methods making these scaffolds more accessible, the strategic replacement of phenyl rings with BCHep and other saturated bioisosteres will continue to be a key tactic for designing safer and more effective drug candidates with optimized pharmacokinetic profiles.
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- Synthesis of bicyclo[2.2.1]heptane‐ and bicyclo[3.2.1]octane‐derived sultams. ResearchGate.
- The para-substituted phenyl ring and its saturated bioisosteres a The... ResearchGate.
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- How to Conduct an In Vitro Metabolic Stability Study. Xenotech.
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- How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol.
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- Desymmetrization of meso-Anhydride Enabled Enantioselective Synthesis of (−)-7-(Bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a Scaffold for Divergent Drug Discovery Synthesis. ACS Publications.
- Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv.
- An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. RSC Publishing.
- Metabolic Stability Assay. Creative Biolabs.
- Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PubMed Central.
- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. ACS Publications.
- Non-Classical Phenyl Bioisosteres as Effective Replacements in a Se- ries of Novel Open Source Antimalarials. UCL Discovery.
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
- Metabolic Stability. Pharma Focus Asia.
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A Comparative Guide to Bicyclo[2.2.1]heptane Derivatives as NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel pivotal to excitatory synaptic transmission in the mammalian central nervous system (CNS).[1] Its proper function is fundamental for synaptic plasticity, learning, and memory. However, excessive activation of the NMDA receptor leads to an overwhelming influx of calcium ions (Ca²⁺), initiating a cascade of neurotoxic events implicated in a wide array of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, chronic pain, and depression.[1][2] This dual role makes the NMDA receptor a challenging but highly attractive therapeutic target.
While high-affinity NMDA receptor antagonists have been developed, their clinical utility has been hampered by severe side effects that stem from interfering with the receptor's normal physiological functions.[1] This has led to a strategic shift towards developing moderate-affinity, uncompetitive antagonists. These agents only block the ion channel when it's in an open, activated state, a condition more likely to occur during pathological overstimulation.[1] This mechanism offers a more nuanced approach, potentially dampening excitotoxicity while preserving normal synaptic transmission.
Within this paradigm, the rigid bicyclo[2.2.1]heptane (also known as norbornane) scaffold has emerged as a promising pharmacophore for designing such antagonists.[1][3] Its conformationally constrained structure provides a robust framework for orienting functional groups to interact optimally with the phencyclidine (PCP) binding site located within the NMDA receptor's ion channel.[1][3] This guide provides an in-depth evaluation of bicyclo[2.2.1]heptane derivatives, comparing their performance with relevant alternatives and detailing the experimental methodologies crucial for their validation.
Comparative Analysis of Bicyclo[2.2.1]heptane Derivatives
The therapeutic potential of this class of compounds is best understood by examining their structure-activity relationships (SAR). A key study by Ates-Alagoz et al. provides valuable data on a series of novel N-substituted bicyclo-heptan-2-amines designed as uncompetitive NMDA receptor antagonists.[1][4][5] These compounds were evaluated for their ability to displace the well-characterized channel blocker [³H]MK-801, providing a direct measure of their interaction with the target site.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding data for a series of bicyclo[2.2.1]heptane derivatives. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of [³H]MK-801 binding, while the Kᵢ (inhibitory constant) provides a more absolute measure of binding affinity. For comparison, data for Memantine, an FDA-approved adamantane-based NMDA antagonist used in the treatment of Alzheimer's disease, is included.
| Compound ID | R Group (at 2-position) | N-substituent | IC₅₀ (µM) | Kᵢ (µM) |
| 5a | Phenyl | 2-(piperidin-1-yl)ethyl | 7.86 | 5.28 |
| 5b | 4-Fluorophenyl | 2-(piperidin-1-yl)ethyl | 10.2 | 6.85 |
| 5c | Phenyl | 2-(pyrrolidin-1-yl)ethyl | 12.1 | 8.12 |
| 5d | 4-Fluorophenyl | 2-(pyrrolidin-1-yl)ethyl | 15.3 | 10.3 |
| 5e | Phenyl | 2-morpholinoethyl | 18.2 | 12.2 |
| 5f | 4-Fluorophenyl | 2-morpholinoethyl | 21.4 | 14.4 |
| Memantine | N/A (Adamantane base) | N/A | ~1-5 | ~0.5-2 |
Data for compounds 5a-5f sourced from Ates-Alagoz et al.[1][4][5] Memantine data represents a typical range found in literature.
Field-Proven Insights:
-
Impact of the N-substituent: The data clearly indicates that the nature of the heterocyclic ring on the N-substituent significantly influences binding affinity. The piperidine-containing compounds (5a , 5b ) exhibit the highest affinity (lowest Kᵢ values), followed by the pyrrolidine (5c , 5d ) and morpholine (5e , 5f ) derivatives. This suggests that the size and basicity of this heterocycle are critical for optimal interaction within the binding pocket.
-
Effect of Aryl Substitution: A phenyl group at the 2-position of the bicycloheptane core consistently confers slightly better affinity than a 4-fluorophenyl group across all three N-substituent pairs. This may be due to more favorable hydrophobic or electronic interactions.
-
Comparison with Memantine: The lead compound, 5a (Kᵢ = 5.28 µM), demonstrates a moderate binding affinity that is within the desired therapeutic range for uncompetitive antagonists, comparable to that of memantine.[1][5] This is a crucial finding, as memantine's clinical success is attributed to its moderate affinity and rapid blocking/unblocking kinetics, which helps avoid the severe side effects of high-affinity blockers.[6]
Toxicity Profile: A Measure of Therapeutic Index
A viable drug candidate must not only be effective but also safe. Cytotoxicity studies on these bicyclo[2.2.1]heptane derivatives were conducted using two cell lines: MDCK cells (to model the blood-brain barrier) and N2a neuroblastoma cells (a neuronal cell line).[6][7][8] The results showed that the toxicity profiles of these compounds were similar to memantine, with dose-dependent toxicity observed only at concentrations above 100 µM and IC₅₀ values for toxicity exceeding 150 µM.[6][7][8] Given that the therapeutic serum level for memantine is around 1 µM, these findings suggest that compounds like 5a could have an acceptable therapeutic index.[6][7][8]
Core Experimental Protocols
To ensure scientific rigor, the evaluation of these compounds relies on standardized, self-validating experimental workflows. The following sections detail the essential protocols for determining binding affinity and functional antagonism.
NMDA Receptor Signaling and Drug Evaluation Workflow
The overall process for evaluating novel bicyclo[2.2.1]heptane derivatives follows a logical progression from initial binding assessment to functional characterization.
Caption: NMDA receptor signaling and the drug discovery workflow.
Protocol 1: Radioligand Binding Assay for Kᵢ Determination
This protocol is designed to determine the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand, [³H]MK-801, for the PCP binding site within the NMDA receptor channel.[9][10]
Causality Behind Experimental Choices:
-
Membrane Preparation: Rat brain membranes (excluding the cerebellum) are used as they provide a rich, native source of NMDA receptors.[10]
-
Radioligand: [³H]MK-801 is the gold standard as it is a high-affinity, specific channel blocker, ensuring a robust and reproducible signal.[9][10]
-
Incubation Conditions: The incubation is performed at room temperature for an extended period (180 minutes) to allow the binding to reach equilibrium.[10] Glutamate and glycine are included to ensure the receptor channels are in an open state, making the [³H]MK-801 binding site accessible.
-
Non-Specific Binding: A high concentration of an unlabeled ligand (e.g., 10 µM MK-801) is used to define non-specific binding, which is subtracted from all measurements to ensure the final signal represents only specific binding to the NMDA receptor.[10]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat forebrains in a cold Tris-HCl buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending and re-centrifuging to remove endogenous ligands. Finally, resuspend the membrane pellet in the assay buffer.[11]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of the prepared rat brain membranes (typically 0.2 mg protein).
-
50 µL of the bicyclo[2.2.1]heptane test compound at various concentrations (usually a serial dilution). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of 10 µM unlabeled MK-801.
-
50 µL of [³H]MK-801 (e.g., 5 nM final concentration) in assay buffer containing glutamate and glycine (e.g., 1 µM each).[10]
-
-
Incubation: Incubate the plate for 180 minutes at 25°C with gentle agitation to allow the binding reaction to reach equilibrium.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Quantification: Place the dried filters into scintillation vials with scintillation cocktail. Count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination
This functional assay directly measures the inhibitory effect of the bicyclo[2.2.1]heptane derivatives on NMDA receptor-mediated ion currents in neurons.[12][13]
Causality Behind Experimental Choices:
-
Slice Preparation: Acute brain slices from an area rich in NMDA receptors, like the hippocampus or cortex, are used to maintain the native cellular environment and synaptic connections.[12]
-
Voltage-Clamp: The whole-cell voltage-clamp technique allows for the precise measurement of ionic currents across the entire cell membrane while controlling the membrane potential.[12]
-
Pharmacological Isolation: To isolate NMDA receptor currents, antagonists for other ion channels (AMPA, GABAₐ receptors) are included in the recording solution. A depolarized holding potential (e.g., +40 mV) is used to expel the Mg²⁺ ion that normally blocks the NMDA channel at resting potential.[14]
-
Dose-Response: Applying the test compound at increasing concentrations allows for the generation of a dose-response curve to accurately calculate the IC₅₀, the concentration that inhibits 50% of the NMDA current.
Step-by-Step Methodology:
-
Acute Brain Slice Preparation: Anesthetize a rodent and perform transcardial perfusion with ice-cold, oxygenated slicing solution. Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) using a vibratome. Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least one hour.[13]
-
Recording Setup: Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF containing blockers for AMPA receptors (e.g., 10 µM CNQX) and GABAₐ receptors (e.g., 10 µM bicuculline).[14]
-
Obtaining a Whole-Cell Recording:
-
Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with an appropriate intracellular solution.[13]
-
Under visual guidance, approach a target neuron (e.g., a hippocampal pyramidal neuron).
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of negative pressure to rupture the membrane patch, achieving the whole-cell configuration.[12]
-
-
Recording NMDA Currents:
-
Switch to voltage-clamp mode and hold the neuron at a depolarized potential (e.g., +40 mV).[14]
-
Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrical stimulation of afferent fibers or by brief local application ("puffing") of NMDA.
-
Record a stable baseline of NMDA-EPSCs for 5-10 minutes.
-
-
Compound Application and Data Collection:
-
Bath-apply the first concentration of the bicyclo[2.2.1]heptane derivative and record the inhibited current once it reaches a steady state.
-
Perform a washout with standard aCSF to check for reversibility.
-
Repeat the application with increasing concentrations of the compound to generate a full dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-EPSC at each concentration.
-
Normalize the amplitudes to the baseline recording.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to determine the IC₅₀ value.
-
Conclusion and Future Directions
The bicyclo[2.2.1]heptane scaffold represents a highly viable platform for the development of moderate-affinity, uncompetitive NMDA receptor antagonists. Derivatives such as 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5a ) exhibit a promising combination of moderate binding affinity, comparable to the clinically successful drug memantine, and a favorable in vitro toxicity profile.[1][5][6] The established structure-activity relationships highlight the critical role of the N-substituent in tuning the compound's affinity for the channel's binding site.
Future research should focus on expanding the chemical diversity of this scaffold, exploring substitutions at other positions of the bicyclic ring to further optimize potency and pharmacokinetic properties. A comprehensive evaluation of subtype selectivity (e.g., for GluN2B vs. GluN2A subunits) using patch-clamp electrophysiology on recombinant receptors expressed in cell lines would be a critical next step.[15] Ultimately, progressing lead compounds into in vivo models of neurodegeneration and chronic pain will be essential to validate their therapeutic potential and translate these promising in vitro findings into clinically relevant outcomes.
References
- Ates-Alagoz, Z., et al. (2011). Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors. Medicinal Chemistry Research.
- Javitt, D.C. (2001). 3HMK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology.
- Adejare, A., et al. (2011). Syntheses and pharmacological evaluations of novel N-substituted bicyclo-heptane-2-amines at N-methyl-D-aspartate receptors. Medicinal Chemistry Research.
- Ates-Alagoz, Z., et al. (2011). Syntheses and Pharmacological Evaluations of Novel N-Substituted.... ResearchGate.
- Ates-Alagoz, Z., et al. (2011). Syntheses and Pharmacological Evaluations of Novel N-Substituted Bicyclo-Heptane-2-amines at N-Methyl-D-Aspartate Receptors. ResearchGate.
- Coleman, N., et al. (2013). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Pharmaceuticals.
- Coleman, N., et al. (2013). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. MDPI.
- Eurofins DiscoverX. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Eurofins DiscoverX.
- Coleman, N., et al. (2013). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Pharmaceuticals (Basel).
- Tajima, N., et al. (2016). Mechanism of NMDA receptor channel block by MK-801 and memantine. Nature Communications.
- Coleman, N., et al. (2013). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. MDPI.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- van Muijlwijk-Koezen, J. E., et al. (1998). N6-Bicycloalkyladenosines with unusually high potency and.... Journal of Medicinal Chemistry.
- Larsson, M. A., et al. (2012). The Effectiveness in Activating M-Type K+ Current Produced.... ACS Medicinal Chemistry Letters.
- Hearing, M. (2017). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments.
- Yuan, H., et al. (2015). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in Molecular Biology.
- Axon Instruments. (n.d.). Patch-Clamp Protocol. Molecular Devices.
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Safety Operating Guide
Navigating the Disposal of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With these activities comes the critical responsibility of proper waste management to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate (CAS No. 1252672-38-0), a bicyclic amino acid ester. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from structurally related compounds and established best practices for chemical waste disposal to offer a comprehensive and cautious approach.
The core principle of this guide is risk mitigation. The structural motifs of an amino group and a bicyclic ester suggest potential for skin and eye irritation, respiratory tract irritation, and acute toxicity if ingested, similar to related compounds. Therefore, we will proceed with the assumption that this compound is a hazardous substance and must be managed according to stringent protocols.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, this compound should be handled with the following precautions:
-
Potential Hazards :
-
Skin Irritation
-
Serious Eye Irritation
-
Respiratory Tract Irritation
-
Acute Oral Toxicity
-
-
Required Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles that meet the European Standard EN 166.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber) that comply with EU Directive 89/686/EEC and the standard EN374. Proper glove removal technique is essential to avoid skin contact.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.
-
Respiratory Protection : All handling of the solid compound or solutions that could generate aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.
-
II. Waste Segregation and Container Management: The Foundation of Safe Disposal
Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Satellite Accumulation Area (SAA) : Within your laboratory, establish a designated SAA for the collection of hazardous waste. This area must be at or near the point of waste generation and under the control of the laboratory personnel.[1]
-
Select the Appropriate Waste Container :
-
For solid waste (e.g., contaminated gloves, weigh boats, paper towels) : Use a designated, leak-proof container with a secure lid, lined with a heavy-duty plastic bag.
-
For liquid waste (e.g., reaction mixtures, solutions) : Use a chemically compatible, shatter-resistant container (e.g., high-density polyethylene) with a screw-top cap. Never use metal containers for acidic waste.
-
-
Labeling : Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Associated hazards (e.g., "Irritant," "Acutely Toxic")
-
The following diagram illustrates the decision-making process for waste stream segregation:
Caption: Decision workflow for the segregation and containment of this compound waste.
III. On-site Management and Disposal Procedures
Storage in the Satellite Accumulation Area:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[1]
Empty Container Disposal:
Empty containers that held this compound must also be handled as hazardous waste unless properly decontaminated.
-
Triple Rinsing :
-
Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates can often be managed similarly, though local regulations should be consulted.
-
-
Defacing Labels : Completely remove or obliterate the original manufacturer's label.
-
Final Disposal : After triple rinsing and defacing the label, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste.
Spill Management:
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If safe to do so, prevent the spread of the spill using absorbent materials (e.g., sand, vermiculite, or commercial sorbents).
-
Personal Protection : Don appropriate PPE before attempting to clean the spill.
-
Cleanup : Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent and then soap and water.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.
IV. Final Disposal Pathway
Under no circumstances should this compound or its waste products be disposed of down the drain or in the regular trash.[1] This compound is not considered a benign amino acid or simple salt suitable for drain disposal.
The only acceptable method for the final disposal of this chemical waste is through your institution's designated hazardous waste management program. This typically involves:
-
Requesting a Pickup : Once a waste container is full, or before it exceeds the allowable accumulation time limit set by your institution, request a waste pickup from your EHS department.
-
Professional Handling : The EHS department will then ensure the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that your research advancements do not come at the cost of personal or ecological well-being.
References
- CymitQuimica. (2024). Safety Data Sheet: Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic acid 2,3:5,6-dianhydride.
- U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
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Personal protective equipment for handling Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Operational Guide: Safe Handling of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling this compound (CAS No: 1252672-38-0). The protocols herein are designed to be a self-validating system, explaining the causality behind each step to build a deeply ingrained culture of safety within your laboratory.
This document should be used in conjunction with your institution's specific safety protocols and the official Safety Data Sheet (SDS) provided by the manufacturer.
Core Hazard Assessment
Understanding the intrinsic hazards of a compound is the foundation of safe handling. While a specific GHS classification for this exact molecule is not universally published, data from closely related bicyclic amino esters and available supplier information indicate a consistent hazard profile.[1][2] We must therefore operate with a degree of caution appropriate for the following potential hazards.
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Practical Implication |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Ingestion of even small amounts may cause illness. Strict hygiene is required. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Direct contact with skin can cause redness, inflammation, or rash. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 | Direct contact with eyes can cause significant, potentially damaging, irritation. |
| STOT SE (Category 3) | H335: May cause respiratory irritation | GHS07 | Inhalation of dust or aerosols can irritate the nose, throat, and lungs. |
STOT SE: Specific Target Organ Toxicity — Single Exposure
Engineering Controls: Your Primary Shield
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary methods of protection are robust engineering controls that isolate the chemical from the operator.
-
Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to contain any potential dust or aerosols at the source, preventing inhalation, which is a key exposure route.[1]
-
Emergency Equipment: The laboratory must be equipped with a fully functional and accessible safety shower and eyewash station.[3][4] Verify their operational status before beginning any work.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the hazards identified in Section 1. The goal is to establish an impermeable barrier for all potential routes of exposure.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[1]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine particulates. Goggles are essential to mitigate the "serious eye irritation" hazard.[5]
-
-
Skin and Body Protection:
-
Gloves: Wear nitrile chemotherapy-rated gloves as a minimum. It is best practice to double-glove . The outer glove can be removed and replaced immediately upon known or suspected contamination, protecting the inner glove and your skin.[6] Always check the manufacturer's glove compatibility data for the specific solvent being used. Dispose of contaminated gloves in the designated hazardous waste container.[1]
-
Lab Coat: A clean, long-sleeved lab coat with buttoned or snap cuffs is mandatory. The cuffs should be snug to prevent accidental contact with the wrist.
-
Apparel: Full-length pants and fully enclosed, chemical-resistant shoes are required at all times in the laboratory.
-
-
Respiratory Protection:
-
Standard Operations: When all work is conducted within a certified fume hood, a respirator is typically not required.
-
Non-Standard Operations: For situations with a higher risk of aerosolization (e.g., cleaning a large spill), a NIOSH-approved N95 respirator or higher may be necessary.[6][7] All respirator use requires prior medical clearance, training, and fit-testing, as mandated by OSHA and institutional policy.
-
Procedural Workflow for Safe Handling
This step-by-step workflow integrates the engineering controls and PPE into a cohesive, safe operational plan.
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Before starting, confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Gather all necessary items (the chemical, solvents, glassware, spatulas, etc.) and place them inside the fume hood to minimize reaching in and out.
-
Don all required PPE as described in Section 3, ensuring your lab coat is fully buttoned and goggles are properly seated.
-
-
Handling and Aliquoting:
-
Post-Handling and Cleanup:
-
After use, decontaminate any surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), collecting the waste wipes for proper disposal.
-
Securely seal the chemical's primary container and return it to its designated storage location (e.g., 2-8°C, protected from light).[8]
-
Properly doff PPE by first removing the outer gloves, followed by the goggles, lab coat, and inner gloves, to prevent self-contamination.
-
Wash hands thoroughly with soap and water as the final step.[1][3]
-
Emergency and Disposal Plan
Spill Response (Small, within Fume Hood):
-
Alert nearby personnel and restrict access to the area.
-
Wearing your full PPE, absorb the spill using an inert material like vermiculite, sand, or silica gel.[1]
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Waste Disposal: All materials contaminated with this compound, including excess chemical, empty containers, used gloves, and cleaning materials, must be disposed of as hazardous chemical waste.[1][4] Ensure waste containers are clearly labeled and follow all local, state, and federal regulations for hazardous waste disposal.[9]
References
- Safety Data Sheet for Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.
- methyl 4-aminobicyclo[2.2.
- This compound.
- Safety Data Sheet for (1R,3R,4S)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester. AK Scientific.
- Safety Data Sheet for Boc-3-endo-aminobicyclo[2.2.1]-heptane-2-endo-carboxylic acid. Santa Cruz Biotechnology.
- Safety Data Sheet for Methyl 3-aminobicyclo[2.2.
- Methyl 4-aminobicyclo[2.2.
- This compound Compound Summary.
- Bicyclo[2.2.2]octyl esters of dialkylamino acids as antiprotozoals.
- The cholinergic properties of some amino-acid esters and amides.
- Protective Equipment Overview. American Chemistry Council.
- USP Chapter <800>: Personal Protective Equipment. Pharmacy Times.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
- Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Product Information.
- Personal Protective Equipment (PPE) for Industrial Chemicals.
- Safety Data Sheet for 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl). Synerzine.
- Safety Data Sheet for Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid. AK Scientific, Inc.
- 4-Aminobicyclo[2.2.
- Acute toxicity of bicyclic phosphorus esters.
- This compound.
- Methyl 4-aminobicyclo[2.2.
- Methyl 4-aminobicyclo[2.2.
- Bicyclic Amides and Esters of Dialkylamino Acids with Antiplasmodial Acitvity.
- Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
